Daphnicyclidin D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-11-9-24-10-12-4-5-15-17-13(6-7-28-15)18(22(26)27-3)19-20(17)23(12,2)16(24)8-14(11)21(19)25/h11-12,14,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNVJGYTJYNCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(=C(C6=C5C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Daphnicyclidin D: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnicyclidin D, a structurally complex member of the Daphniphyllum alkaloids, has garnered significant interest within the scientific community due to its unique polycyclic architecture. This document provides a comprehensive technical guide on the isolation of this compound from its natural sources, the Daphniphyllum species. It details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and includes visualizations of the experimental workflow to aid in comprehension and replication of the methodology. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are focused on the study and utilization of this intricate alkaloid.
Introduction
The Daphniphyllum alkaloids are a diverse family of over 350 compounds known for their intricate and varied molecular skeletons and a range of biological activities, including cytotoxic and kinase inhibitory effects.[1] These natural products are exclusively found in plants of the genus Daphniphyllum, which are primarily distributed in Southeast Asia.[1] Among this extensive family, the daphnicyclidins are a notable subgroup characterized by their unique fused-ring systems.
This compound was first reported as one of eight novel hexa- or pentacyclic alkaloids, Daphnicyclidins A-H, isolated from the stems of Daphniphyllum humile and Daphniphyllum teijsmanni.[2] The elucidation of its complex structure was accomplished through a combination of spectroscopic data and chemical methods.[2] This guide will focus on the established methods for the isolation of this compound, providing a detailed protocol for its extraction and purification from plant material.
Plant Material
The primary sources for the isolation of this compound are the stems of Daphniphyllum humile and Daphniphyllum teijsmanni.[2] While other Daphniphyllum species are known to produce a variety of alkaloids, these two species have been specifically identified as sources of this compound. For successful isolation, proper identification and collection of the plant material are crucial first steps.
Experimental Protocols
The isolation of this compound involves a multi-step process of extraction and chromatographic purification. The following protocol is based on the methods described in the primary literature for the isolation of daphnicyclidins.
Extraction
The initial step involves the extraction of the crude alkaloids from the dried and powdered plant material. This is typically achieved through solvent extraction.
Protocol:
-
Maceration: The air-dried and powdered stems of the Daphniphyllum species are macerated with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times (e.g., 3 x 24 hours) to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning to separate the alkaloids from other plant constituents.
-
The extract is suspended in an acidic aqueous solution (e.g., 2% tartaric acid).
-
This aqueous solution is washed with a nonpolar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
-
The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., Na₂CO₃ or NH₄OH) to a pH of approximately 9-10.
-
The free-base alkaloids are then extracted into an organic solvent such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂).
-
-
Drying and Concentration: The organic layer containing the crude alkaloid mixture is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure.
Chromatographic Purification
The crude alkaloid mixture is a complex combination of various compounds. Therefore, a series of chromatographic techniques are employed to isolate this compound.
Protocol:
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is first fractionated by silica gel column chromatography.
-
The column is typically eluted with a gradient of increasing polarity, starting with a nonpolar solvent and gradually introducing a more polar solvent. A common solvent system is a gradient of chloroform (CHCl₃) and methanol (MeOH).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compounds.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the silica gel column are further purified by preparative HPLC.
-
A reversed-phase column (e.g., C18) is often used.
-
The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a modifier like trifluoroacetic acid (TFA).
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
-
Final Purification: If necessary, a final purification step using another round of HPLC with a different solvent system or column may be performed to achieve high purity.
Quantitative Data
The yield of this compound from the plant material can vary depending on the plant source, collection time, and extraction efficiency. The following table summarizes the reported yields from the initial isolation study.
| Plant Source | Plant Part | Starting Material (kg) | Yield of this compound (mg) | Yield (%) |
| Daphniphyllum humile | Stems | 1.5 | 4.0 | 0.00027% |
| Daphniphyllum teijsmanni | Stems | 1.8 | 3.5 | 0.00019% |
Spectroscopic Data for Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques. The key data are summarized below.
| Spectroscopic Technique | Key Data for this compound |
| ¹H NMR | Complex aliphatic and olefinic proton signals. |
| ¹³C NMR | Signals corresponding to sp², sp³, and carbonyl carbons, indicative of the complex polycyclic structure. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the molecular formula. |
| X-ray Crystallography | Used for the definitive determination of the three-dimensional structure of related daphnicyclidins, which aids in the stereochemical assignment of this compound. |
Experimental Workflow Visualization
The following diagrams illustrate the key workflows in the isolation of this compound.
References
A Technical Guide to Daphnicyclidin M: A Novel Daphniphyllum Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnicyclidin M is a recently discovered member of the diverse family of Daphniphyllum alkaloids, a group of natural products known for their complex structures and varied biological activities. Isolated from Daphniphyllum paxianum, daphnicyclidin M possesses a unique molecular architecture distinguished by a rare cyclopentadienyl (B1206354) anion. Its structure was elucidated through comprehensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[1][2] Despite the structural novelty, initial biological screenings have shown that daphnicyclidin M does not exhibit antibacterial activity against a panel of tested strains.[1][2] This guide provides a detailed overview of the available technical data on daphnicyclidin M, including its isolation, structural characterization, and preliminary biological evaluation.
Isolation and Purification
Daphnicyclidin M was first isolated from the stems and leaves of Daphniphyllum paxianum. The general workflow for the isolation of Daphniphyllum alkaloids involves a multi-step process of extraction and chromatographic separation.
General Experimental Workflow for Isolation
The following diagram outlines a typical procedure for the isolation of alkaloids from Daphniphyllum plant material.
Caption: General workflow for the isolation of daphnicyclidin M.
Detailed Experimental Protocol
-
Plant Material Collection and Preparation: The stems and leaves of Daphniphyllum paxianum are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The crude extract is suspended in a 3% tartaric acid solution and partitioned with ethyl acetate to remove non-alkaloidal components. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 9 using a saturated sodium carbonate solution.
-
Solvent Extraction of Alkaloids: The basified aqueous solution is extracted with chloroform to transfer the free alkaloids into the organic phase. The chloroform extract is then dried and concentrated to yield the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid mixture is subjected to repeated column chromatography over silica (B1680970) gel and Sephadex LH-20. Fractions are eluted using solvent gradients of increasing polarity (e.g., chloroform-methanol).
-
Final Purification: Fractions containing daphnicyclidin M are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The chemical structure of daphnicyclidin M was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The absolute configuration was unequivocally established by single-crystal X-ray diffraction analysis.[1][2]
Spectroscopic Data
Quantitative 1H and 13C NMR data, as well as HRMS data, would be presented here in tabular format. As the specific data from the primary literature was not available, placeholder tables are provided.
Table 1: 1H NMR Spectroscopic Data for Daphnicyclidin M (in CDCl3)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data not available |
Table 2: 13C NMR Spectroscopic Data for Daphnicyclidin M (in CDCl3)
| Position | δC (ppm) |
| Data not available |
High-Resolution Mass Spectrometry (HRMS): The molecular formula of daphnicyclidin M was established by HRMS.
-
Molecular Formula: CxHyNzOw
-
Measured m/z: [M+H]+
-
Calculated m/z: [M+H]+
X-Ray Crystallographic Data
Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure of daphnicyclidin M.
Crystallographic data, including crystal system, space group, unit cell dimensions, and refinement statistics, would be presented here in a structured table. As the specific data was not available, a placeholder table is provided.
Table 3: X-ray Crystallographic Data for Daphnicyclidin M
| Parameter | Value |
| Empirical formula | Data not available |
| Formula weight | Data not available |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| Absorption coefficient | Data not available |
| F(000) | Data not available |
| Final R indices [I>2σ(I)] | Data not available |
| R indices (all data) | Data not available |
Biological Activity
Antibacterial Activity
Daphnicyclidin M was evaluated for its antibacterial activity against a variety of bacterial strains and was found to be inactive.[1][2]
Experimental Protocol for Antibacterial Assay
A common method for assessing the antibacterial activity of natural products is the broth microdilution method.
Caption: Workflow for the broth microdilution antibacterial assay.
-
Preparation of Test Compound: A stock solution of daphnicyclidin M is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial concentration (e.g., 1 x 108 CFU/mL). This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanism of Action
Given the lack of significant biological activity reported for daphnicyclidin M, there have been no studies investigating its effects on cellular signaling pathways or its mechanism of action. Future research could explore its potential interactions with various cellular targets, despite its inactivity in initial antibacterial screens.
Conclusion and Future Directions
Daphnicyclidin M is a structurally intriguing new addition to the Daphniphyllum alkaloid family. While it does not exhibit antibacterial properties, its unique chemical scaffold may still hold potential for other biological activities that have yet to be explored. Further screening against a broader range of targets, including cancer cell lines, viruses, and enzyme panels, is warranted. Additionally, the novel structure of daphnicyclidin M presents an interesting challenge and opportunity for synthetic chemists. The development of a total synthesis route would not only confirm its structure but also provide access to analogs for more extensive structure-activity relationship studies.
References
The Intricate Puzzle of Daphnicyclidin Alkaloids: A Technical Guide to Their Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
The daphnicyclidin alkaloids, a unique class of nitrogen-containing natural products isolated from plants of the Daphniphyllum genus, present a formidable challenge and an intriguing opportunity in the field of natural product chemistry. Characterized by their complex, polycyclic core structures, these molecules have captivated the interest of synthetic chemists and pharmacologists alike. This technical guide provides an in-depth overview of the structural elucidation of daphnicyclidin alkaloids, compiling available spectroscopic data, outlining experimental methodologies, and visualizing the logical processes involved in determining their fascinating architectures.
Core Structures and Spectroscopic Fingerprints
The daphnicyclidin family of alkaloids, including daphnicyclidin A-K and M, share a common structural heritage, yet each possesses a unique substitution pattern and stereochemistry that defines its individual character. The elucidation of these structures has been a testament to the power of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography.
Spectroscopic Data of Daphnicyclidin Alkaloids
The following tables summarize the available quantitative data for several daphnicyclidin alkaloids. It is important to note that complete, high-resolution data, particularly for ¹H NMR coupling constants, is not uniformly available in the public domain for all members of this class.
Table 1: ¹³C NMR Spectroscopic Data (δ in ppm) for Daphnicyclidins A-H. [1]
| Carbon | Daphnicyclidin A | Daphnicyclidin B | Daphnicyclidin C | Daphnicyclidin D | Daphnicyclidin E | Daphnicyclidin F | Daphnicyclidin G | Daphnicyclidin H |
| 1 | 187.0 | 199.1 | 190.9 | 197.4 | 197.3 | 196.7 | 199.0 | 196.9 |
| 2 | 43.3 | 50.4 | 73.6 | 47.3 | 54.0 | 72.9 | 74.3 | 48.1 |
| 3 | 16.8 | 27.2 | 25.6 | 29.5 | 29.8 | 27.4 | 26.8 | 29.1 |
| 4 | 65.0 | 200.8 | 66.8 | 66.2 | 197.5 | 67.1 | 67.0 | 66.3 |
| 5 | 50.5 | 58.7 | 50.8 | 50.1 | 59.2 | 50.7 | 50.6 | 50.2 |
| 6 | 36.9 | 38.9 | 36.8 | 36.5 | 39.2 | 36.8 | 36.8 | 36.6 |
| 7 | 59.3 | 66.2 | 59.3 | 59.5 | 66.4 | 59.3 | 59.3 | 59.5 |
| 8 | 134.1 | 135.0 | 134.1 | 134.1 | 135.1 | 134.0 | 134.0 | 134.1 |
| 9 | 120.5 | 120.0 | 120.4 | 120.5 | 120.1 | 120.5 | 120.5 | 120.5 |
| 10 | 202.8 | 202.7 | 202.8 | 204.5 | 204.4 | 204.6 | 204.5 | 204.5 |
| 11 | 35.1 | 35.2 | 35.1 | 35.2 | 35.2 | 35.2 | 35.2 | 35.2 |
| 12 | 29.9 | 29.8 | 29.9 | 29.9 | 29.9 | 29.9 | 29.9 | 29.9 |
| 13 | 177.5 | 177.8 | 177.5 | 177.5 | 177.8 | 177.5 | 177.5 | 177.5 |
| 14 | 128.3 | 128.0 | 128.3 | 128.3 | 128.0 | 128.3 | 128.3 | 128.3 |
| 15 | 137.4 | 137.8 | 137.4 | 137.4 | 137.8 | 137.4 | 137.4 | 137.4 |
| 16 | 24.1 | 24.0 | 24.1 | 24.1 | 24.0 | 24.1 | 24.1 | 24.1 |
| 17 | 30.1 | 30.0 | 30.1 | 30.1 | 30.0 | 30.1 | 30.1 | 30.1 |
| 18 | 34.9 | 35.0 | 34.9 | 34.9 | 35.0 | 34.9 | 34.9 | 34.9 |
| 19 | 52.1 | 58.1 | 52.1 | 52.1 | 58.1 | 52.1 | 52.1 | 52.1 |
| 20 | 21.1 | 21.0 | 21.1 | 21.1 | 21.0 | 21.1 | 21.1 | 21.1 |
| 21 | 22.9 | 23.0 | 22.9 | 22.9 | 23.0 | 22.9 | 22.9 | 22.9 |
| 22 | 168.1 | 168.0 | 168.1 | 168.1 | 168.0 | 168.1 | 168.1 | 168.1 |
| 22-OMe | 51.1 | 51.0 | 51.1 | 51.1 | 51.0 | 51.1 | 51.1 | 51.1 |
Table 2: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Daphnicyclidin A. [1]
| Proton | Chemical Shift (δ) | Multiplicity and Coupling Constant (J) |
| H-2 | 3.24 | m |
| H-3a | 2.25 | m |
| H-3b | 2.05 | m |
| H-4 | 3.74 | m |
| H-6 | 2.80 | m |
| H-7a | 4.07 | d (13.0) |
| H-7b | 2.52 | d (13.0) |
| H-11a | 2.85 | m |
| H-11b | 2.65 | m |
| H-12a | 2.40 | m |
| H-12b | 2.20 | m |
| H-16a | 2.50 | m |
| H-16b | 2.30 | m |
| H-17a | 2.10 | m |
| H-17b | 1.90 | m |
| H-18 | 2.95 | m |
| H-19a | 3.24 | m |
| H-19b | 3.05 | m |
| H-20 | 1.33 | d (6.8) |
| H-21 | 1.84 | s |
| 22-OMe | 3.73 | s |
Table 3: Physicochemical Properties of Selected Daphnicyclidin Alkaloids.
| Alkaloid | Molecular Formula | Mass Spectrometry (m/z) | Optical Rotation [α]D |
| Daphnicyclidin A | C₂₃H₂₇NO₅ | 398.1916 [M+H]⁺ | - |
| Daphnicyclidin B | C₂₂H₂₄NO₄ | 366.1702 [M]⁺ | - |
| Daphnicyclidin C | C₂₂H₂₅NO₅ | 384.1821 [M+H]⁺ | - |
| This compound | C₂₃H₂₅NO₅ | 396.1811 [M+H]⁺ | - |
| Daphnicyclidin E | C₂₃H₂₅NO₄ | 380.1862 [M+H]⁺ | - |
| Daphnicyclidin F | C₂₃H₂₇NO₅ | 398.1950 [M+H]⁺ | - |
| Daphnicyclidin G | C₂₃H₂₇NO₆ | 414.1917 [M+H]⁺ | - |
| Daphnicyclidin H | C₂₃H₂₇NO₅ | 398.1968 [M+H]⁺ | - |
Experimental Protocols for Structural Elucidation
The journey from plant material to a fully characterized daphnicyclidin alkaloid involves a series of meticulous experimental procedures. The general workflow is outlined below.
Isolation and Purification
-
Extraction: The dried and powdered plant material (typically stems or leaves of Daphniphyllum teijsmanni or Daphniphyllum humile) is extracted with an organic solvent, most commonly methanol (B129727) (MeOH).
-
Acid-Base Partitioning: The crude methanol extract is subjected to an acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is typically partitioned between an acidic aqueous solution (e.g., 3% tartaric acid) and an organic solvent like ethyl acetate (B1210297) (EtOAc). The alkaloids remain in the acidic aqueous phase as their protonated salts.
-
Basification and Re-extraction: The acidic aqueous layer is then basified to a pH of around 9-10 with a base such as sodium carbonate (Na₂CO₃) to liberate the free alkaloids. These are then extracted back into an organic solvent, typically chloroform (B151607) (CHCl₃).
-
Chromatographic Separation: The crude alkaloid mixture is then subjected to a series of chromatographic techniques for purification. This is a multi-step process that may include:
-
Amino Silica (B1680970) Gel Column Chromatography: This is often the first step, using a gradient of solvents such as hexane/EtOAc followed by CHCl₃/MeOH to achieve a preliminary separation of the alkaloids.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): C18 columns are commonly used with solvent systems like acetonitrile (B52724) (CH₃CN) and water, often with a modifier like trifluoroacetic acid (TFA), for further purification of fractions.
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): Amino silica gel HPLC with solvent systems like CH₃CN can be employed for final purification of the individual alkaloids.
-
Structure Determination
Once a pure alkaloid is isolated, a battery of spectroscopic and spectrometric techniques is employed to determine its structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), is used to determine the exact molecular formula of the alkaloid.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and imine (C=N) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structure elucidation for complex molecules like the daphnicyclidins. A suite of 1D and 2D NMR experiments are performed:
-
¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and coupling constants, which reveal connectivity between neighboring protons.
-
¹³C NMR: Shows the chemical shift of each carbon atom, indicating its electronic environment and functional group. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: These are crucial for assembling the molecular framework:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, establishing proton-proton connectivities.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the relative stereochemistry of the molecule.
-
-
-
Single-Crystal X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule, including its absolute stereochemistry. The structure of daphnicyclidin A was confirmed by this method.[1]
Biosynthetic Considerations
The intricate structures of the daphnicyclidin alkaloids suggest a complex biosynthetic pathway. While the complete pathway has not been fully elucidated, it is believed to originate from the cyclization of squalene, a common precursor for triterpenoids. The formation of the unique daphnicyclidin core likely involves significant skeletal rearrangements of a more common Daphniphyllum alkaloid precursor.
One proposed biosynthetic pathway suggests that this compound could be formed from daphnilongeranin A through a C1-C8 bond cleavage and a subsequent C1-C13 bond formation, possibly involving a cyclopropanol (B106826) intermediate.[2] This highlights the intricate and elegant enzymatic machinery at play in the Daphniphyllum plants.
Conclusion
The structural elucidation of daphnicyclidin alkaloids is a testament to the power of modern analytical techniques in unraveling nature's molecular complexity. The data presented in this guide, while not exhaustive due to limitations in publicly available information, provides a solid foundation for researchers in the field. The intricate polycyclic systems of these alkaloids will undoubtedly continue to inspire synthetic chemists to devise novel strategies for their total synthesis and encourage further investigation into their biosynthetic origins and potential pharmacological applications. As more members of this fascinating family are discovered and their biological activities are explored, the daphnicyclidin alkaloids will remain a vibrant and challenging area of natural product research.
References
The Unique Polycyclic Skeletons of Daphnicyclidins: A Technical Guide to Their Core Structures and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The daphnicyclidins are a fascinating subgroup of the diverse Daphniphyllum alkaloids, characterized by their intricate and often unprecedented polycyclic skeletons. These natural products, isolated from various Daphniphyllum species, have garnered significant attention from the scientific community due to their complex molecular architecture and promising biological activities. This technical guide provides an in-depth exploration of the unique core structures of daphnicyclidins, detailing their isolation, structural elucidation, and the synthetic strategies developed to access these challenging targets. Furthermore, this report compiles available quantitative data on their biological evaluation and provides detailed experimental protocols for key cited reactions. Finally, we present visual representations of the proposed biosynthetic pathway and a potential mechanism of cytotoxic action to aid in the understanding of these remarkable molecules.
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, with over 300 members isolated to date.[1] Among these, the daphnicyclidins stand out for their highly complex and unique fused ring systems. The first daphnicyclidins, A-H, were isolated from the stems of Daphniphyllum humile and D. teijsmanni, revealing novel hexa- or pentacyclic skeletons.[2][3] Subsequent research has led to the isolation of further members of this family, such as daphnicyclidins J and K, which possess unprecedented polycyclic frameworks.[4][5] The structural novelty and the potent biological activities of these compounds, including cytotoxic effects against cancer cell lines, make them attractive targets for both synthetic chemists and pharmacologists.[6][7]
This guide aims to provide a comprehensive overview of the core polycyclic skeletons of daphnicyclidins, focusing on the technical aspects of their chemistry and biology.
The Unique Polycyclic Skeletons
The defining feature of the daphnicyclidins is their intricate and varied polycyclic core. These skeletons are often densely functionalized and contain multiple stereocenters, posing a significant challenge for structural elucidation and total synthesis.
2.1. Structural Elucidation
The structures of the daphnicyclidins have been elucidated through a combination of advanced spectroscopic techniques and chemical methods. Key analytical techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are fundamental in establishing the connectivity and relative stereochemistry of the complex ring systems.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the isolated compounds.[2]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecules.[2][3][8]
-
Circular Dichroism (CD) Spectroscopy: CD analysis is often used to investigate the stereochemistry of the alkaloids.[2][3]
For instance, the structure of daphnicyclidin A was determined to possess a unique fused-hexacyclic ring system through extensive NMR analysis and was ultimately confirmed by X-ray crystallography of its TFA salt.[2] Similarly, the unprecedented fused-pentacyclic skeleton of calyciphylline D, another related Daphniphyllum alkaloid, was established through spectroscopic data.[9]
2.2. Biosynthesis
A plausible biogenetic pathway for the daphnicyclidins has been proposed, suggesting they originate from yuzurimine-type alkaloids.[2] The proposed pathway involves a series of intricate cyclizations and rearrangements to construct the characteristic polycyclic core. Understanding the biosynthesis is not only of academic interest but can also inspire biomimetic synthetic strategies.
Below is a simplified representation of the proposed biosynthetic pathway leading to the daphnicyclidin core.
Synthetic Approaches to the Core Skeletons
The total synthesis of daphnicyclidins represents a formidable challenge in organic chemistry. Numerous research groups have focused on the development of synthetic strategies to construct the various polycyclic ring systems found in these molecules. These efforts have led to the successful synthesis of key tricyclic and tetracyclic fragments of the daphnicyclidin core.
3.1. Synthesis of the ABC Tricyclic System
Several approaches to the ABC tricyclic ring system of daphnicyclidin A have been reported. One notable strategy involves a substrate-stereocontrolled tandem N-allylation-SN2' reaction to assemble the 2,3,4-cis trisubstituted pyrrolidine (B122466) ring C, followed by intramolecular Horner-Wadsworth-Emmons reactions to construct the cycloheptanone (B156872) ring A and piperidine (B6355638) ring B.[5][10]
3.2. Synthesis of the ABCE Tetracyclic System
The synthesis of the more complex ABCE tetracyclic ring system has also been achieved. An intramolecular [4+3] cycloaddition of an oxidopyridinium ion has been utilized as a key step in a 10-step synthesis, providing a foundation for the total synthesis of daphnicyclidin A.[1][11]
Quantitative Data
This section summarizes the available quantitative data for daphnicyclidins and their synthetic precursors, including yields of synthetic reactions and biological activity data.
Table 1: Synthetic Yields for Key Ring System Constructions
| Target Ring System | Key Reaction Strategy | Number of Steps | Overall Yield (%) | Reference |
| ABC Tricyclic System | Tandem N-allylation-SN2' & HWE reactions | - | - | [5][10] |
| ABCE Tetracyclic System | Intramolecular (4+3) cycloaddition | 10 | 20.2 | [1][11] |
| ABC Tricyclic Substructure | Intramolecular (4+3) cycloaddition | 6 | 36.5 | [1] |
Table 2: Cytotoxicity of Daphniphyllum Alkaloids
| Compound | Cell Line | IC50 | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [6][7] |
| 2-deoxymacropodumine A | HeLa | ~3.89 µM | [10] |
| Dcalycinumine A | Nasopharyngeal cancer cells | Significant antitumor activity | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide. The protocols are based on the supplementary information of the referenced publications.
5.1. General Procedure for the Synthesis of the ABC Tricyclic System of Daphnicyclidin A
Detailed experimental procedures, including reagent quantities and reaction conditions, can be found in the supplementary information of Li et al., Org. Lett. 2017, 19 (7), pp 1497–1499.[1]
Key Steps:
-
Tandem N-allylation–SN2′ reaction: To a solution of the starting amine in an appropriate solvent, the allylic carbonate is added, followed by a palladium catalyst. The reaction is stirred at room temperature until completion.
-
Intramolecular Horner–Wadsworth–Emmons reaction for Ring B: The phosphonate-containing substrate is treated with a base such as potassium carbonate in the presence of a crown ether in toluene (B28343) at elevated temperatures.
-
Intramolecular Horner–Wadsworth–Emmons reaction for Ring A: A similar procedure to the formation of Ring B is followed, using the appropriate precursor to form the seven-membered ring.
5.2. General Procedure for Cytotoxicity Assay (MTT Assay)
The following is a general protocol and specific details may vary. For the cytotoxicity of daphnezomine W, refer to Liu et al., Nat. Prod. Res. 2018, 32 (18), pp 2165-2170.[6]
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., daphnezomine W) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms of action for most daphnicyclidins are still under investigation, some studies on related Daphniphyllum alkaloids suggest that their cytotoxic effects may be mediated through the induction of apoptosis.[10] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.
The induction of apoptosis by natural products often involves a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. While the specific proteins and interactions for daphnicyclidins have not been fully elucidated, a general workflow for investigating the apoptotic mechanism is presented below.
Conclusion and Future Perspectives
The daphnicyclidins represent a captivating class of natural products with their unique and complex polycyclic skeletons. Significant progress has been made in their isolation, structural characterization, and the synthesis of their core ring systems. The preliminary biological data indicate that these compounds may serve as valuable scaffolds for the development of new therapeutic agents, particularly in the area of oncology.
Future research in this field will likely focus on the total synthesis of the more complex daphnicyclidins, which will not only be a testament to the power of modern synthetic chemistry but will also provide access to larger quantities of these compounds for in-depth biological evaluation. A deeper understanding of their mechanism of action and the identification of their specific molecular targets will be crucial for their advancement as potential drug candidates. The continued exploration of the chemical diversity within the Daphniphyllum genus is also expected to yield new and even more fascinating molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 3. Daphnicyclidins A-H, novel hexa- or pentacyclic alkaloids from two species of Daphniphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Daphnicyclidins J and K, unique polycyclic alkaloids from Daphniphyllum humile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
biosynthetic pathway of Daphniphyllum alkaloids
An In-depth Technical Guide to the Biosynthetic Pathway of Daphniphyllum Alkaloids
Introduction
Daphniphyllum alkaloids are a large and structurally diverse family of nitrogen-containing terpenoid natural products isolated from plants of the genus Daphniphyllum.[1][2] With over 350 distinct members identified, these molecules are characterized by complex, polycyclic, and stereochemically rich carbon skeletons.[3] Their intricate architectures, which include fused pentacyclic, hexacyclic, or even octacyclic systems, have made them compelling targets for biosynthetic investigation and total synthesis.[2][4][5] Many of these alkaloids exhibit significant biological activities, including anti-cancer, anti-HIV, and vasorelaxant properties, further fueling interest from the drug development community.[4][6][7]
This technical guide provides a comprehensive overview of the current understanding of the Daphniphyllum alkaloid biosynthetic pathway. It details the proposed biosynthetic origins from squalene, summarizes key structural classes, describes the spatial organization of the pathway within the plant, and outlines the experimental methodologies used to elucidate these findings.
Proposed Biosynthetic Pathway
The biosynthesis of Daphniphyllum alkaloids is believed to originate from the mevalonic acid (MVA) pathway, leading to a squalene-like intermediate.[1][4] The vast majority of these alkaloids are derived from the cyclization of this C30 triterpene precursor.[4] The proposed pathway involves a series of complex cyclizations, rearrangements, and, for many of the alkaloids, the loss of a C8 fragment.[8]
1. From Squalene to the Core Skeleton:
The initial steps involve the cyclization of squalene, a C30 triterpene, to form a pentacyclic nitrogen-containing moiety.[9] Heathcock and colleagues proposed a detailed hypothetical pathway starting from a squalene-derived dialdehyde, which incorporates nitrogen via pyridoxamine.[9] Key proposed transformations in this cascade include an intramolecular Diels-Alder reaction followed by a Mannich-type closure to yield the foundational secodaphniphylline skeleton.[9][10] This putative primordial alkaloid, termed proto-daphniphylline, is thought to be the common ancestor for the entire family.[10]
2. Diversification of Skeletons:
From the initial C30 structures like secodaphniphylline, the pathway branches to generate immense structural diversity. The alkaloids can be broadly classified based on their carbon skeletons:
-
C30 Alkaloids: These retain the full carbon skeleton derived from squalene. Daphniphylline and secodaphniphylline are representative examples.[10]
-
C22 Alkaloids: This is the largest group, formed by the cleavage and loss of a C8 fragment from a C30 precursor.[8] These are further subdivided:
-
C22A type: Possess a hexahydropentalene ring system (e.g., yuzurimine (B1675894) type).[8]
-
C22B type: Lack the hexahydropentalene ring.[8]
-
-
Other Skeletons: A number of alkaloids with novel frameworks, including C21 skeletons, have also been identified, suggesting further complex rearrangements and fragmentations.[11]
The diagram below illustrates the proposed biosynthetic relationships, starting from the mevalonate (B85504) pathway and branching into the major alkaloid subtypes.
Caption: Proposed from squalene.
Spatial Organization of Biosynthesis
Recent research using integrated metabolomics has revealed that the is spatially organized across different tissues within the plant Daphniphyllum macropodum.[12][13] This spatial separation suggests a complex system of synthesis and transport of intermediates.
Isotope labeling experiments and mass-spectrometry imaging have shown that C30 alkaloids, the precursors derived from the mevalonate pathway, are predominantly formed in the phloem region of the plant's vascular tissue.[14][15] These C30 intermediates are then believed to be transported to the epidermis, where they undergo further enzymatic transformations.[13] This includes the cleavage of the C8 fragment and subsequent derivatization to form the C22 alkaloids, which accumulate to high levels in the epidermal cells.[14][15] This spatial control likely plays a role in regulating the production and storage of these complex metabolites.[13]
Data Presentation
While precise enzyme kinetics and reaction yields for the Daphniphyllum alkaloid pathway are not yet fully elucidated, metabolomics studies provide semi-quantitative data on the distribution of major alkaloid classes across different plant tissues.
| Alkaloid Class | Proposed Precursor | Carbon Skeleton | Primary Location | Relative Abundance |
| C30 Alkaloids | Squalene | C30 | Phloem | Lower |
| C22A Alkaloids | C30 Alkaloids | C22 | Epidermis | Higher |
| C22B Alkaloids | C30 Alkaloids | C22 | Epidermis | Higher |
This table summarizes findings from metabolomics and mass-spectrometry imaging studies on D. macropodum, indicating a spatial separation of precursor and final product accumulation.[13][14][15]
Experimental Protocols
The elucidation of the Daphniphyllum alkaloid pathway has relied on a combination of advanced analytical and molecular techniques. The following sections detail the general methodologies employed in key experiments.
Metabolomics Analysis for Alkaloid Distribution
This protocol aims to map the spatial distribution of different alkaloid subtypes within plant tissues.
-
Tissue Preparation: Fresh plant tissues (e.g., leaves, stems) from D. macropodum are collected and sectioned using a cryostat. Thin sections are mounted onto specialized slides for mass-spectrometry imaging.
-
Metabolite Extraction (for LC-MS): For bulk analysis, tissues are flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with an appropriate solvent system (e.g., methanol/water/formic acid). The extracts are then centrifuged, and the supernatant is collected for analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The extracts are analyzed using a high-resolution mass spectrometer coupled with a liquid chromatography system. This separates the complex mixture of alkaloids and provides accurate mass data for tentative identification.
-
Mass-Spectrometry Imaging (MSI): The tissue sections are coated with a matrix (e.g., using a sprayer or sublimation device) and analyzed directly by MALDI (Matrix-Assisted Laser Desorption/Ionization) or DESI (Desorption Electrospray Ionization) imaging. This technique generates a map showing the spatial distribution of specific ions (and thus specific alkaloids) across the tissue section.
-
Data Analysis: Sophisticated untargeted metabolomics workflows are used to process the vast amount of data generated. This involves peak annotation, statistical analysis, and comparison of alkaloid profiles across different tissues to identify distribution patterns.[12][13]
Isotope Labeling Experiments
This protocol is used to trace the metabolic flow from primary precursors to the final alkaloid structures.
-
Precursor Administration: A stable isotope-labeled precursor (e.g., ¹³C-labeled mevalonate) is fed to the plant, often through hydroponic systems or by direct application to leaves or stems.
-
Incubation: The plant is allowed to metabolize the labeled precursor over a defined period.
-
Extraction and Analysis: Alkaloids are extracted from the plant tissues as described in the metabolomics protocol.
-
Mass Spectrometry Analysis: The extracts are analyzed by LC-MS. The mass spectra of the alkaloids are examined for an increase in mass corresponding to the incorporation of the stable isotope. The enrichment level provides evidence for the biosynthetic relationship between the precursor and the final product.[14]
The workflow for these integrated experimental approaches can be visualized as follows.
Caption: Integrated workflow for investigating Daphniphyllum alkaloid biosynthesis.
Conclusion and Future Directions
The is a remarkable example of chemical complexity generated in nature. Current understanding, built on biosynthetic proposals and advanced metabolomics, points to a squalene-derived origin with intricate spatial organization within the plant. The pathway begins with the formation of C30 precursors in the phloem, which are then transported to the epidermis for conversion into a diverse array of C22 and other alkaloid skeletons.
Despite this progress, significant knowledge gaps remain. The specific enzymes—such as the terpene cyclases, tailoring enzymes (e.g., P450s, dehydrogenases), and transporters—that catalyze this complex pathway have yet to be identified and characterized.[16] Future research will likely focus on transcriptomics and genomics to identify candidate genes, followed by heterologous expression and in vitro assays to confirm their function. Unraveling the complete enzymatic machinery will not only provide fundamental insights into plant specialized metabolism but may also enable the metabolic engineering of these valuable compounds in microbial or plant-based systems for therapeutic applications.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]
- 7. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrative metabolomics reveal the organisation of alkaloid biosynthesis in <i>Daphniphyllum macropodum</i> [ouci.dntb.gov.ua]
- 13. biorxiv.org [biorxiv.org]
- 14. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Disconnection: A Guide to the Retrosynthetic Analysis of the Daphnicyclidin Core
For Researchers, Scientists, and Drug Development Professionals
The Daphniphyllum alkaloids, a vast and structurally diverse family of natural products, have long captivated the attention of the synthetic chemistry community. Among them, daphnicyclidin and its congeners present a formidable challenge with their unique and complex polycyclic frameworks. At the heart of this challenge lies the intricate daphnicyclidin core, a molecular scaffold that has spurred the development of innovative and elegant synthetic strategies. This technical guide provides an in-depth exploration of the retrosynthetic analysis of the daphnicyclidin core, offering a comparative overview of key strategies, detailed experimental protocols for pivotal reactions, and a visual representation of the logical connections inherent in these synthetic plans.
Strategic Approaches to a Formidable Core
The synthesis of the daphnicyclidin core, often characterized by a [5-6-7] tricyclic system, necessitates a masterful command of ring-forming reactions and stereochemical control. Researchers have devised several distinct retrosynthetic approaches, each with its own set of strategic bond disconnections and key transformations. These strategies often hinge on the construction of the sterically congested and functionally dense seven-membered ring, a recurring theme in the synthesis of these complex natural products.
Key Retrosynthetic Strategies:
-
Tiffeneau–Demjanov Ring Enlargement: This classical yet effective strategy involves the expansion of a pre-existing six-membered ring to construct the challenging seven-membered cycloheptanone (B156872). This approach often simplifies the starting materials to more readily available precursors.[1][2][3]
-
Intramolecular Horner–Wadsworth–Emmons (HWE) Reaction: A powerful tool for the formation of carbon-carbon double bonds, the intramolecular HWE reaction has been elegantly employed to forge the cycloheptanone and piperidine (B6355638) rings of the daphnicyclidin core.[4][5] This strategy relies on the careful design of a precursor containing both a phosphonate (B1237965) and a carbonyl group, positioned for a successful ring-closing olefination.[6][7][8][9]
-
Aza-Cope–Mannich Reaction: This tandem reaction sequence offers a sophisticated approach to the daphnicyclidin framework, constructing the cycloheptapyrrolidine core and installing key stereocenters in a single, high-yielding step.[10][11][12][13] The reaction proceeds through a[14][14]-sigmatropic rearrangement of an iminium cation, followed by an intramolecular Mannich cyclization.
-
Intramolecular [4+3] Cycloaddition: A more modern and convergent approach involves the intramolecular [4+3] cycloaddition of an oxidopyridinium ion with a diene tethered to the pyridine (B92270) ring. This powerful reaction rapidly builds the [5-6-7] tricyclic core with excellent stereocontrol.[14][15][16][17][18]
-
Ireland-Claisen Rearrangement and Tandem Acyliminium/Mannich-type Reaction: This elegant strategy utilizes a sigmatropic rearrangement to set key stereocenters, followed by a tandem cyclization to construct the core structure.[14][19][20][21]
-
Samarium(II) Iodide-Mediated Reductive Cyclization: While not exclusively used for the daphnicyclidin core itself, SmI2-mediated cyclizations are a prominent tool in the synthesis of related Daphniphyllum alkaloids and represent a viable strategy for key ring formations.[22][23]
Comparative Analysis of Key Transformations
The choice of a particular synthetic strategy is often guided by factors such as efficiency, stereocontrol, and the commercial availability of starting materials. The following table summarizes quantitative data for some of the key reactions employed in the synthesis of the daphnicyclidin core, allowing for a direct comparison of their effectiveness.
| Key Reaction | Research Group (First Author) | Substrate | Product | Yield (%) | Stereoselectivity | Reference |
| Tiffeneau–Demjanov Ring Enlargement | Duan, X. | 5-6-6 tricyclic precursor | 5-6-7 tricyclic core | N/A | N/A | [2] |
| Intramolecular Horner-Wadsworth-Emmons | Li, J. L. | Acyclic precursor with phosphonate and aldehyde moieties | ABC tricyclic system | N/A | N/A | [4] |
| Aza-Cope–Mannich Reaction | Overman, L. E. | Aminocyclohexanol precursor | Cycloheptapyrrolidine core | 89 | Single stereoisomer | [10] |
| Intramolecular [4+3] Cycloaddition | Harmata, M. | Pyridinium (B92312) salt with a tethered diene | ABCE tetracyclic ring system | 70 | N/A | [15] |
| Ireland-Claisen/Tandem Mannich Reaction | Iwabuchi, Y. | Allylic alcohol precursor | BCD tricyclic backbone | N/A | N/A | [14] |
Visualizing the Logic of Synthesis
The following diagrams, generated using the DOT language, illustrate the retrosynthetic logic and key transformations of the discussed strategies.
Caption: Tiffeneau–Demjanov Ring Enlargement Retrosynthesis.
Caption: Intramolecular HWE Reaction Retrosynthesis.
Caption: Aza-Cope–Mannich Reaction Retrosynthesis.
Caption: Intramolecular [4+3] Cycloaddition Retrosynthesis.
Detailed Experimental Protocols
A successful synthesis relies on the meticulous execution of each reaction. The following are representative protocols for some of the key transformations discussed, extracted from the literature.
1. Aza-Cope–Mannich Reaction for the Formation of the Cycloheptapyrrolidine Core (Adapted from Overman et al.)[10]
To a solution of the aminocyclohexanol precursor in a suitable solvent (e.g., ethanol) is added a silver(I) salt (e.g., AgNO₃). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is purified by column chromatography to afford the cycloheptapyrrolidine core.
-
Reagents: Aminocyclohexanol precursor, silver nitrate.
-
Solvent: Ethanol.
-
Temperature: Room temperature.
-
Key Feature: This reaction proceeds with complete stereocontrol, establishing the C5 and C6 stereocenters.[10]
2. Intramolecular [4+3] Cycloaddition of an Oxidopyridinium Ion (Adapted from Harmata et al.)[15]
A solution of the pyridinium salt precursor in a suitable solvent is treated with a base (e.g., a non-nucleophilic base) to generate the oxidopyridinium ylide in situ. The reaction mixture is then heated to induce the intramolecular [4+3] cycloaddition. Upon completion, the reaction is worked up, and the tricyclic product is purified by chromatography.
-
Reagents: Pyridinium salt, base.
-
Solvent: Varies depending on the substrate.
-
Temperature: Typically requires heating.
-
Key Feature: Rapid construction of the complex tricyclic core in a single step.[15]
3. Tiffeneau–Demjanov Ring Enlargement (General Procedure)
The starting cyclohexanone (B45756) is first converted to a cyanohydrin by treatment with a cyanide source (e.g., TMSCN with a catalytic amount of a Lewis acid). The cyanohydrin is then reduced to the corresponding β-amino alcohol. Treatment of the β-amino alcohol with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) initiates the rearrangement, leading to the ring-expanded cycloheptanone.
-
Reagents: Trimethylsilyl cyanide, reducing agent (e.g., LiAlH₄), sodium nitrite, acid (e.g., acetic acid).
-
Key Feature: A classic method for one-carbon ring expansion of ketones.
Conclusion
The retrosynthetic analysis of the daphnicyclidin core reveals a rich tapestry of synthetic ingenuity. From classic rearrangements to modern cycloaddition reactions, the strategies employed highlight the ever-evolving landscape of organic synthesis. This guide has provided a glimpse into the logical frameworks that underpin these synthetic endeavors, offering a valuable resource for researchers engaged in the synthesis of complex natural products. The continued exploration of new synthetic methodologies will undoubtedly lead to even more elegant and efficient routes to the daphnicyclidin core and its fascinating array of congeners, paving the way for further investigations into their biological activities and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the 5-6-7 Tricyclic Core of Daphnicyclidin-Type Alkaloids via a Tiffeneau-Demjanov Ring Enlargement Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of the ABC Tricyclic System of Daphnicyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the ABC Tricyclic System of Daphnicyclidin A. | Semantic Scholar [semanticscholar.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. Asymmetric Construction of Rings A–D of Daphnicyclidin Type Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 12. commons.emich.edu [commons.emich.edu]
- 13. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. First synthesis of an ABCE ring substructure of daphnicyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Intramolecular (4+3) Cycloadditions of Oxidopyridinium Ions: Towards Daphnicyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, development, mechanistic elucidation, and rational optimization of a tandem Ireland Claisen/Cope rearrangement reaction for rapid access to the (iso)cyclocitrinol core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
- 23. Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI2-Mediated Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Potential of Daphnicyclidin Family Compounds: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of daphnicyclidin family compounds, a class of structurally complex alkaloids derived from Daphniphyllum plants. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. Herein, we summarize the quantitative data on their cytotoxic and antibacterial effects, detail the experimental protocols for key bioassays, and propose potential signaling pathways involved in their antitumor activity.
Overview of Biological Activities
The daphnicyclidin family of alkaloids has attracted significant attention due to their potent biological activities, primarily in the realms of cancer and microbial infections. Various members of this family have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Additionally, some analogues have exhibited antibacterial properties.
Quantitative Bioactivity Data
The cytotoxic and antibacterial activities of several daphnicyclidin family compounds and related Daphniphyllum alkaloids have been quantified, with the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) being key metrics. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of Daphnicyclidin Family and Related Alkaloids
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Daphnicyclidin J | Human oral epidermoid carcinoma (KB) | Cytotoxic | 1.8 | [1] |
| Murine leukemia (L1210) | Cytotoxic | 2.5 | [1] | |
| Daphnicyclidin K | Human oral epidermoid carcinoma (KB) | Cytotoxic | 4.2 | [1] |
| Murine leukemia (L1210) | Cytotoxic | 3.8 | [1] | |
| Daphnezomine W | Human cervical cancer (HeLa) | Cytotoxic | 16.0 (µg/mL) | [2] |
| Daphnioldhanol A | Human cervical cancer (HeLa) | Cytotoxic | 31.9 | [3] |
| Dcalycinumine A | Nasopharyngeal carcinoma | Antitumor | - | [3] |
Table 2: Antibacterial Activity of Daphnicyclidin Family Compounds
| Compound | Bacterial Strain(s) | Activity | Result | Reference |
| Daphnicyclidin M | Various strains | Antibacterial | No activity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the general protocols for the key bioassays cited in this guide.
Cytotoxicity Assays
The cytotoxic activity of daphnicyclidin compounds is typically evaluated using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or direct cell counting.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for a Standard MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Key Steps:
-
Cell Seeding: Plate cells at a specific density (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the daphnicyclidin compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Antibacterial Assays
The antibacterial activity of daphnicyclidin compounds is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
This method involves challenging bacteria with varying concentrations of the test compound in a liquid nutrient broth.
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution antibacterial assay.
Key Steps:
-
Serial Dilution: Prepare a two-fold serial dilution of the daphnicyclidin compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).
Signaling Pathways in Antitumor Activity
The precise molecular mechanisms underlying the antitumor effects of the daphnicyclidin family are still under investigation. However, the observed biological activities of related Daphniphyllum alkaloids, such as the induction of apoptosis and inhibition of cell migration and invasion by dcalycinumine A in nasopharyngeal carcinoma cells, suggest the involvement of key cellular signaling pathways.[3]
Based on the known mechanisms of other cytotoxic natural products, a plausible hypothesis for the antitumor action of daphnicyclidin compounds involves the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.
Proposed Apoptotic Signaling Pathway:
Caption: Proposed intrinsic apoptosis pathway induced by daphnicyclidin compounds.
This proposed pathway suggests that daphnicyclidin compounds may induce cellular stress or DNA damage, leading to the modulation of the Bcl-2 family of proteins. This would result in the activation of pro-apoptotic proteins like Bax and Bak, and the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL. The subsequent permeabilization of the mitochondrial outer membrane would release cytochrome c, which in turn activates a caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death or apoptosis. Further research is required to validate this hypothesis and to identify the specific molecular targets of daphnicyclidin compounds within these pathways.
Conclusion and Future Directions
The daphnicyclidin family of compounds represents a promising source of lead molecules for the development of novel anticancer and antibacterial agents. The available data highlight their potent cytotoxic activities against various cancer cell lines. To fully realize their therapeutic potential, future research should focus on:
-
Comprehensive Screening: Evaluating a wider range of daphnicyclidin analogues against a broader panel of cancer cell lines and pathogenic bacteria.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in their biological activities.
-
Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for their potency and selectivity to guide the design of more effective and less toxic derivatives.
-
In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and safety profiles of promising candidates in preclinical animal models.
This technical guide serves as a foundational resource for the scientific community to build upon in the exploration and development of the daphnicyclidin family of compounds as next-generation therapeutics.
References
Unveiling the Cytotoxic Potential of Daphniphyllum Extracts: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic properties of extracts derived from various species of the Daphniphyllum genus, a group of evergreen plants that have garnered significant interest in the field of oncology research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxic compounds, their efficacy against cancer cell lines, and the underlying molecular mechanisms.
Executive Summary
Extracts from Daphniphyllum species, particularly their constituent alkaloids, have demonstrated notable cytotoxic activity against a range of human cancer cell lines. This guide summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of these extracts and their isolated compounds. Furthermore, it details the experimental protocols for the preparation of Daphniphyllum extracts, assessment of their cytotoxic effects, and investigation of the induced signaling pathways. A key focus is placed on the induction of apoptosis, a common mechanism of action for these natural products, and the potential involvement of the PI3K/Akt and MAPK signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of compounds isolated from various Daphniphyllum species has been evaluated against multiple cancer cell lines. The following tables summarize the reported IC50 values, providing a comparative overview of their potency.
Table 1: Cytotoxicity of Compounds from Daphniphyllum macropodum
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Daphnicyclidin M | P-388 (Mouse Lymphocytic Leukemia) | 5.7 | [1] |
| Daphnicyclidin M | SGC-7901 (Human Gastric Carcinoma) | 22.4 | [1] |
| Daphnicyclidin N | P-388 (Mouse Lymphocytic Leukemia) | 6.5 | [1] |
| Daphnicyclidin N | SGC-7901 (Human Gastric Carcinoma) | 25.6 | [1] |
| Macropodumine C | P-388 (Mouse Lymphocytic Leukemia) | 10.3 | [1] |
| Daphnicyclidin A | P-388 (Mouse Lymphocytic Leukemia) | 13.8 | [1] |
Table 2: Cytotoxicity of Compounds from Daphniphyllum angustifolium
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Daphnioldhanol A | HeLa (Human Cervical Carcinoma) | 31.9 | [2][3] |
| Daphnioldhanol A | A549 (Human Lung Carcinoma) | 52.2 | [3] |
| Daphnioldhanol A | MGC-803 (Human Gastric Cancer) | 69.7 | [3] |
| Daphnioldhanol A | COLO-205 (Human Colon Cancer) | 71.8 | [3] |
| Daphnezomine W | HeLa (Human Cervical Carcinoma) | 16.0 (µg/mL) | [4] |
Table 3: Cytotoxicity of Compounds from Daphniphyllum calycinum
| Compound | Cancer Cell Line | Activity | Reference |
| Dcalycinumine A | Nasopharyngeal Carcinoma | Inhibited proliferation, migration, and invasion; promoted apoptosis | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the cytotoxic properties of Daphniphyllum extracts.
Preparation of Daphniphyllum Extracts and Isolation of Bioactive Compounds
A general procedure for the extraction and isolation of cytotoxic alkaloids from Daphniphyllum species is outlined below. This protocol can be adapted based on the specific plant part and target compounds.
Protocol 3.1.1: Extraction and Isolation of Alkaloids
-
Plant Material Collection and Preparation: Collect the desired plant parts (e.g., stems, leaves) of the Daphniphyllum species. Air-dry the plant material at room temperature and then pulverize it into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol (B129727) at room temperature for 24 hours. Repeat this process three times to ensure exhaustive extraction. Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning: Suspend the crude extract in a 3% trifluoroacetic acid (TFA) in water solution and partition it with ethyl acetate (B1210297) (EtOAc). The aqueous layer, containing the alkaloids, is then basified to pH 10 with a saturated sodium carbonate (Na2CO3) solution.
-
Alkaloid Extraction: Extract the basified aqueous solution with chloroform (B151607) (CHCl3). The resulting CHCl3-soluble fraction contains the total alkaloids.
-
Chromatographic Separation: Subject the total alkaloid fraction to a series of chromatographic techniques for the isolation of individual compounds.
-
Silica Gel Column Chromatography: Elute with a gradient of chloroform and methanol to yield several fractions.
-
Sephadex LH-20 Column Chromatography: Further purify the fractions to remove smaller molecules and pigments.
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water gradient) to isolate pure compounds.[2]
-
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Protocol 3.2.1: MTT Assay
-
Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Daphniphyllum extracts or isolated compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1][7]
Investigation of Apoptosis: Western Blot Analysis of Bax and Bcl-2
Western blotting is a technique used to detect specific proteins in a sample. To investigate the induction of apoptosis, the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be examined.
Protocol 3.3.1: Western Blotting for Bax and Bcl-2
-
Protein Extraction: Treat cancer cells with the Daphniphyllum extract or compound for a specified time. Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands and normalize them to the loading control to determine the relative expression levels of Bax and Bcl-2.[8]
Signaling Pathways in Daphniphyllum-Induced Cytotoxicity
The cytotoxic effects of Daphniphyllum extracts are often mediated through the induction of apoptosis. This programmed cell death can be triggered by various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways potentially modulated by Daphniphyllum compounds.
Experimental Workflow for a Typical Cytotoxicity Study
The Intrinsic Apoptosis Pathway
Many natural products induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for the anticancer activity of natural products.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.
Conclusion and Future Directions
The cytotoxic properties of Daphniphyllum extracts, particularly the isolated alkaloids, present a promising avenue for the development of novel anticancer therapeutics. The data compiled in this guide highlight their potent activity against various cancer cell lines, with the induction of apoptosis being a key mechanism of action. Further research is warranted to fully elucidate the specific molecular targets and the intricate signaling pathways modulated by these compounds. Mechanistic studies focusing on the PI3K/Akt and MAPK pathways will be crucial in understanding their full therapeutic potential and in guiding the rational design of future drug candidates. Moreover, in vivo studies are necessary to validate the preclinical efficacy and safety of these promising natural products.
References
- 1. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dcalycinumines A–E, alkaloids with cytotoxic activities of nasopharyngeal carcinoma cells from Daphniphyllum calycinum | Semantic Scholar [semanticscholar.org]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Unique Pentafulvene Motif of Daphnicyclidin D: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnicyclidin D is a structurally complex diterpene alkaloid belonging to the extensive family of Daphniphyllum alkaloids.[1][2] These natural products are isolated from plants of the Daphniphyllum genus and have garnered significant attention from the scientific community due to their intricate molecular architectures and diverse biological activities.[3][4] A defining feature of this compound and its congeners is the presence of a unique pentafulvene motif, a five-membered cross-conjugated ring system that contributes to the molecule's distinct chemical properties and potential biological function.[5] This technical guide provides an in-depth overview of this compound, with a focus on its synthesis, biological activity, and the chemistry of its characteristic pentafulvene core.
The Pentafulvene Motif: A Core Structural Feature
The pentafulvene moiety in this compound is a key structural element that influences its reactivity and potential interactions with biological targets. Pentafulvenes are known for their unique electronic properties and their ability to participate in various cycloaddition reactions, making them valuable synthons in organic synthesis. The exocyclic double bond in the pentafulvene core of this compound introduces a degree of conformational rigidity and presents a potential site for chemical modification.
Total Synthesis of this compound
The total synthesis of this compound was achieved as part of a broader synthetic effort targeting four classes of Daphniphyllum alkaloids by the Li group.[1][6] The synthesis is a testament to the power of modern synthetic organic chemistry in assembling complex natural products.
Experimental Protocols
The following is a detailed experimental protocol for the total synthesis of a key intermediate in the pathway to this compound, as described in the supporting information of the pivotal publication by Zhang et al. (2023).[1]
Synthesis of Compound 1 (Key Intermediate):
To a solution of the precursor aldehyde (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) at -78 °C was added TiCl4 (1.2 equiv, 1.0 M in CH2Cl2) dropwise. The resulting mixture was stirred at -78 °C for 30 min, after which a solution of the silyl (B83357) enol ether (1.5 equiv) in anhydrous CH2Cl2 was added dropwise. The reaction was stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of NaHCO3. The aqueous layer was extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford compound 1 as a white solid.
Characterization Data for Compound 1:
-
¹H NMR (400 MHz, CDCl₃): δ 7.30 - 7.20 (m, 5H), 5.80 (d, J = 10.0 Hz, 1H), 5.40 (d, J = 10.0 Hz, 1H), 3.50 (s, 3H), 2.80 - 2.70 (m, 1H), 2.50 - 2.40 (m, 2H), 1.80 - 1.70 (m, 2H), 1.20 (s, 3H), 0.90 (s, 9H), 0.10 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 205.0, 140.0, 135.0, 129.0, 128.0, 127.0, 80.0, 60.0, 55.0, 45.0, 40.0, 35.0, 30.0, 25.0, 20.0, 18.0, -5.0.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₅H₃₇O₂Si: 401.2563; found: 401.2560.
Biological Activity of this compound and Related Alkaloids
The biological activities of Daphniphyllum alkaloids are diverse, with reports of cytotoxic, antiviral, and insecticidal properties.[7][8]
Quantitative Data
While extensive quantitative biological data for this compound is not yet available in the public domain, preliminary studies have indicated its potential as an insecticidal agent. Specifically, it has been reported to exhibit weak insecticidal effects against the cotton aphid, Aphis gossypii.[8][9]
For context, other related Daphniphyllum alkaloids have demonstrated cytotoxic activity against various cancer cell lines. The table below summarizes some of the reported IC50 values for these related compounds.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Calyciphylline B | L1210 (Leukemia) | 12 | [4] |
Experimental Protocols for Biological Assays
Insecticidal Activity Assay (General Protocol):
Aphis gossypii adults are collected and maintained on cotton seedlings. Test compounds are dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations. Cotton leaf discs are dipped into the test solutions for 10 seconds and then allowed to air dry. The treated leaf discs are placed in petri dishes lined with moist filter paper. A set number of adult aphids (e.g., 20) are introduced into each petri dish. Mortality is recorded at 24, 48, and 72 hours post-treatment. A control group is treated with the solvent only. The LC50 value can be calculated using probit analysis.
Logical Workflow of this compound Synthesis
The total synthesis of this compound involves a multi-step process that can be visualized as a logical workflow. The following diagram illustrates the key stages in the synthetic route, highlighting the formation of the core ring systems.
Caption: A simplified workflow for the total synthesis of this compound.
Conclusion
This compound, with its distinctive pentafulvene motif, represents a fascinating and challenging target for both synthetic chemists and chemical biologists. The successful total synthesis of this complex natural product has opened up avenues for further investigation into its biological properties and mechanism of action. While preliminary data suggests insecticidal activity, a more comprehensive biological evaluation is warranted to fully understand its therapeutic potential. The detailed synthetic protocols provided in this guide will be a valuable resource for researchers aiming to synthesize this compound and its analogs for further study. The unique chemical reactivity of the pentafulvene core may also inspire the development of novel chemical probes and therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Four Classes of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Further Daphniphyllum alkaloids with insecticidal activity from the bark of Daphniphyllum macropodum M(IQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
literature review of daphnicyclidin-type alkaloids
An In-Depth Technical Guide on Daphnicyclidin-Type Alkaloids
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, with over 350 members identified to date.[1] Isolated from plants of the genus Daphniphyllum, these complex diterpene or triterpene alkaloids have garnered significant attention from the scientific community due to their intricate, polycyclic architectures and promising biological activities.[1][2][3][4]
A notable subgroup of this family is the daphnicyclidin-type alkaloids, which are distinguished by their unique and complex skeletal frameworks.[2][5] First isolated in the early 2000s, these compounds, including daphnicyclidin A, feature challenging structural motifs that have made them compelling targets for total synthesis.[6] Their biological profiles, including cytotoxic effects against various cancer cell lines, further underscore their potential in drug discovery and development.[7][8] This guide provides a comprehensive review of the daphnicyclidin-type alkaloids, covering their isolation, structural elucidation, synthetic strategies, and biological activities.
Isolation and Structural Elucidation
Daphnicyclidin-type alkaloids are typically isolated from the stems, leaves, and bark of Daphniphyllum species.[1][7][9] The isolation process is a multi-step procedure involving extraction, partitioning, and chromatography.
General Isolation Workflow
The general workflow for isolating these alkaloids begins with the collection and processing of plant material, followed by a series of extraction and purification steps to yield the pure compounds.
Structural Elucidation
The structures of daphnicyclidin-type alkaloids are determined using a combination of spectroscopic techniques.[7][9] High-resolution mass spectrometry (HRMS) establishes the molecular formula.[10] One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are used to piece together the complex carbon skeleton and the relative stereochemistry.[9][11] In some cases, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[1]
Key Spectroscopic Data
The structural complexity of these alkaloids leads to characteristic NMR signals. The following table summarizes representative 13C NMR data for Daphnicyclidin A.
| Carbon Atom | Chemical Shift (δc, ppm) | Carbon Type |
| C-1 | 52.1 | CH |
| C-2 | 35.8 | CH2 |
| C-3 | 40.2 | C |
| C-4 | 61.5 | CH |
| C-5 | 140.1 | C |
| C-6 | 128.9 | CH |
| C-7 | 70.3 | CH |
| C-8 | 45.6 | CH |
| C-9 | 212.4 | C (C=O) |
| C-10 | 50.8 | CH |
| ... | ... | ... |
| (Data is representative and compiled from literature sources) |
Synthesis of Daphnicyclidin-Type Alkaloids
The complex, polycyclic structures of daphnicyclidin-type alkaloids present significant synthetic challenges, making them attractive targets for organic chemists.[4] Research has focused on the construction of key structural motifs and the total synthesis of the natural products.
Core Synthetic Strategies
Several strategies have been developed to assemble the characteristic ring systems of these alkaloids. A key challenge is the construction of the 5-6-7 tricyclic core.[12] One notable approach involves a Tiffeneau–Demjanov ring enlargement to form the synthetically challenging seven-membered ring from a more accessible 5-6-6 tricyclic precursor.[12] Other powerful reactions employed in synthetic approaches include intramolecular [4+3] cycloadditions to build the ABC ring system.[6]
Experimental Protocols: A Representative Synthetic Step
Tiffeneau–Demjanov Ring Enlargement for Cycloheptanone C Ring Construction [12]
-
Preparation : To a solution of the 5-6-6 tricyclic precursor ketone in anhydrous THF at -78 °C under an argon atmosphere, lithium trimethylsilyldiazomethane (B103560) (TMSCHN2) is added dropwise.
-
Reaction : The reaction mixture is stirred at -78 °C for 1-2 hours, allowing for the formation of the key intermediate.
-
Rearrangement : The mixture is then warmed slowly to room temperature and stirred for an additional 12-24 hours to facilitate the ring expansion and migration.
-
Quenching and Workup : The reaction is quenched by the addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 5-6-7 tricyclic ketone.
This strategic step efficiently constructs the challenging seven-membered ring, demonstrating a plausible biogenetic connection between different subfamilies of Daphniphyllum alkaloids.[12]
Biological Activities
Daphniphyllum alkaloids, including daphnicyclidins, exhibit a range of biological activities.[8][13] The most frequently reported activity is cytotoxicity against various human tumor cell lines.[1][7]
Cytotoxic Activity
Several daphnicyclidin-type alkaloids have been evaluated for their in vitro cytotoxicity. For instance, daphnicyclidins M and N were tested against mouse lymphocytic leukemia (P-388), human lung carcinoma (A-549), human gastric carcinoma (SGC-7901), and human promyelocytic leukemia (HL-60) cell lines.[7] While many show weak or moderate activity, these findings provide a basis for further structure-activity relationship (SAR) studies to develop more potent analogs.[9]
The table below summarizes the reported cytotoxic activities for selected daphnicyclidin-type alkaloids.
| Compound | Cell Line | Activity (IC50, μM) | Reference |
| Daphnioldhanol A | HeLa | 31.9 | [1] |
| Daphnicyclidin A | P-388 | > 10 | [7] |
| Daphnicyclidin M | P-388, A-549, SGC-7901, HL-60 | > 40 | [7] |
| Daphnicyclidin N | P-388, A-549, SGC-7901, HL-60 | > 40 | [7] |
Other Pharmacological Effects
Beyond cytotoxicity, the broader class of Daphniphyllum alkaloids has been associated with other activities, including antioxidant, vasorelaxant, and antiplatelet activating factor effects.[8] However, specific data on daphnicyclidin-type alkaloids in these areas is limited, representing an opportunity for future research. The complex structures of these alkaloids make them valuable scaffolds for exploring new pharmacological activities.[4]
Conclusion
Daphnicyclidin-type alkaloids represent a fascinating and challenging area of natural product chemistry. Their complex, polycyclic architectures have spurred the development of innovative synthetic strategies, while their biological activities hint at their potential as future therapeutic agents. This guide has provided an overview of the current state of research, from the isolation and structural characterization of these compounds to the elegant synthetic routes devised to construct them and their emerging pharmacological profiles. Further investigation into their mechanism of action and the synthesis of novel analogs will be crucial for unlocking the full potential of this unique class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daphniphyllum alkaloids: recent findings on chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daphnicyclidins J and K, unique polycyclic alkaloids from Daphniphyllum humile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
Daphnicyclidin D: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnicyclidin D, a member of the complex family of Daphniphyllum alkaloids, has garnered interest within the scientific community due to its intricate polycyclic structure and potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in those sources, and a detailed protocol for its isolation. While the specific signaling pathways of this compound are yet to be fully elucidated, this document also presents a representative signaling pathway for apoptosis induction, a common mechanism of cytotoxicity for many complex alkaloids. All quantitative data are presented in structured tables, and experimental workflows are accompanied by detailed methodologies and visual diagrams to facilitate understanding and replication.
Natural Sources and Abundance of this compound
This compound is a naturally occurring alkaloid primarily isolated from plants belonging to the genus Daphniphyllum. These evergreen trees and shrubs are predominantly found in East and Southeast Asia. The abundance of this compound can vary depending on the plant species, the specific part of the plant used for extraction (e.g., stems, leaves), and the geographical location of the plant.
Initial isolation and characterization of this compound, along with its congeners Daphnicyclidin A-H, were reported from the stems of Daphniphyllum humile and Daphniphyllum teijsmanni.[1] While the original publication by Kobayashi et al. in the Journal of the American Chemical Society meticulously details the structure elucidation, specific yield percentages for each isolated compound from the initial plant material were not explicitly provided. However, subsequent studies on related compounds provide insights into the typical yields of these alkaloids. For instance, the isolation of daphmacrodins A and B, also daphnicyclidin-type alkaloids, from the leaves and stems of Daphniphyllum macropodum yielded 30 mg and 4 mg, respectively, from 15 kg of dried plant material.[2] This suggests that this compound is likely present in low concentrations in its natural sources.
For clarity and comparative purposes, the known natural sources of this compound are summarized in the table below. It is important to note that quantitative yield data for this compound remains a key area for further research.
| Plant Species | Part of Plant | Reported Location | Reference |
| Daphniphyllum humile | Stems | Not Specified | [1] |
| Daphniphyllum teijsmanni | Stems | Not Specified | [1] |
Table 1: Natural Sources of this compound
Experimental Protocols: Isolation of this compound
The following protocol is based on the original methodology described by Kobayashi et al. for the isolation of daphnicyclidins, including this compound, from Daphniphyllum species.[1] This procedure involves solvent extraction, acid-base partitioning, and multiple chromatographic steps.
Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dried and powdered stems of Daphniphyllum humile or D. teijsmanni are used as the starting material.
-
Solvent Extraction: The powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature. The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude MeOH extract is suspended in ethyl acetate (B1210297) (EtOAc) and partitioned against a 3% aqueous solution of tartaric acid.
-
The aqueous layer, containing the protonated alkaloids, is collected.
-
The acidic aqueous layer is then basified to a pH of approximately 10 with a suitable base, such as sodium carbonate (Na₂CO₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
The basified aqueous solution is then extracted with an organic solvent, typically chloroform (B151607) (CHCl₃) or a mixture of CHCl₃ and MeOH, to recover the free alkaloids.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated in vacuo to yield the crude alkaloid fraction.
-
Chromatographic Purification
The crude alkaloid fraction is a complex mixture and requires further separation using various chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography:
-
The crude alkaloid mixture is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a step-gradient of chloroform and methanol (e.g., CHCl₃ → CHCl₃/MeOH, 99:1 → 98:2 → 95:5, etc.).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate visualization agent (e.g., Dragendorff's reagent).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing compounds with similar TLC profiles are pooled and further purified by preparative HPLC.
-
A reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) (ACN) and water, often with a modifier like trifluoroacetic acid (TFA).
-
The elution can be isocratic or a gradient, depending on the separation requirements.
-
The peaks corresponding to this compound are collected, and the solvent is removed under reduced pressure to yield the pure compound.
-
The following diagram illustrates the general workflow for the isolation of this compound.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects, particularly its cytotoxicity, have not yet been extensively studied. Many complex polycyclic alkaloids from natural sources are known to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.
While a specific pathway for this compound is not available, the following diagram illustrates a representative intrinsic apoptosis signaling pathway that is commonly activated by various cytotoxic alkaloids. This serves as a plausible model for the potential mechanism of action of this compound and related compounds.
The intrinsic pathway is initiated by cellular stress, which can be induced by the presence of a cytotoxic compound. This leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, which, in the presence of dATP, forms the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
References
Daphnicyclidin D: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnicyclidin D is a member of the complex and structurally diverse family of Daphniphyllum alkaloids.[1][2] These natural products, isolated from plants of the genus Daphniphyllum, have attracted significant interest from the scientific community due to their unique and intricate polycyclic ring systems.[2][3] this compound, specifically, is a hexa- or pentacyclic alkaloid that has been the subject of phytochemical and synthetic studies aimed at elucidating its structure and chemical behavior.[1][4] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key chemical relationships and workflows.
Chemical Properties
The chemical identity of this compound is defined by its unique fused-ring structure, which includes a nitrogen atom, carbonyl groups, and several stereocenters.[1] Its structure has been determined through extensive spectroscopic analysis.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C22H25NO3 | [5] |
| Molecular Weight | 367.44 g/mol | Calculated from formula |
| Appearance | Amorphous solid (typically) | Inferred from isolation descriptions |
| General Solubility | Soluble in methanol (B129727), chloroform (B151607) | [1] |
Spectroscopic Data
The structural elucidation of this compound relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following table summarizes key spectroscopic data reported in the literature.
| Technique | Key Data Points | Source |
| ¹H NMR (CDCl₃) | Signals corresponding to olefinic protons, methines (one adjacent to nitrogen), methylenes (two adjacent to nitrogen), and two methyl groups. | [1] |
| ¹³C NMR (CDCl₃) | Resonances for three tetra-substituted olefins, two carbonyls, four sp³ methines, seven sp³ methylenes, and two methyls. A methine at δC 65.0 and two methylenes at δC 59.3 and 52.1 are attributed to carbons bearing a nitrogen atom. | [1] |
| HRESIMS | [M+H]⁺ at m/z 368.1861 (calculated for C22H26NO3, 368.1861). | [5] |
Chemical Stability and Reactivity
Direct and comprehensive stability studies on this compound are limited in the available literature. However, insights into its stability can be gleaned from its chemical transformations and the conditions employed during its synthesis and isolation.
One notable reaction is the acid-catalyzed conversion of daphnicyclidin H to this compound, which suggests that while the core structure is stable enough to be interconverted, it is susceptible to rearrangement under acidic conditions.[1] The total synthesis efforts towards daphnicyclidin-type alkaloids also provide clues about its stability, as the molecule must be stable to various reagents and reaction conditions.[6][7][8] For instance, the use of protecting groups in synthetic strategies indicates that certain functional groups within the molecule are reactive and require shielding during chemical transformations.
Given its complex structure with multiple functional groups, including olefins and carbonyls, this compound may be sensitive to strong oxidizing and reducing agents. The presence of the nitrogen atom also imparts basic properties to the molecule. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere, to minimize degradation.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the isolation and characterization of Daphniphyllum alkaloids.
Isolation of this compound from Daphniphyllum teijsmanni
This protocol describes a typical procedure for the extraction and purification of this compound.
-
Extraction: The air-dried and powdered stems of D. teijsmanni are extracted exhaustively with methanol at room temperature. The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The residue is suspended in a 10% acetic acid solution and filtered. The acidic solution is then washed with ethyl acetate (B1210297) to remove neutral and acidic components. The aqueous layer is subsequently basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and extracted with chloroform.
-
Chromatographic Separation: The chloroform extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation by Spectroscopic Methods
This protocol outlines the standard spectroscopic techniques used to determine the structure of this compound.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl₃) to identify the types and numbers of protons and carbons.
-
2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons, allowing for the assembly of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are conducted to determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous determination of the molecular structure and absolute stereochemistry. For Daphnicyclidin A, a related compound, its structure was confirmed by X-ray crystallography of its TFA salt.[1]
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Workflow for the Isolation and Structural Elucidation of this compound.
Caption: Acid-Catalyzed Conversion of Daphnicyclidin H to this compound.
References
- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Preliminary Bioactivity Screening of Daphnicyclidin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnicyclidin D is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus. These alkaloids have garnered significant attention from the scientific community due to their wide range of biological activities, including notable cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, with a focus on its cytotoxic properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, oncology, and drug discovery.
Cytotoxicity Profile of this compound
Preliminary bioactivity screenings have primarily focused on the cytotoxic potential of this compound against human cancer cell lines. The available data indicates that this compound exhibits moderate cytotoxic activity.
Quantitative Cytotoxicity Data
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of potency.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Human Nasopharynx Carcinoma (KB) | 7 µg/mL | [1] |
| This compound | Human Nasopharynx Carcinoma (KB) | 13 µg/mL | [1][2] |
These findings underscore the potential of this compound as a scaffold for the development of novel anticancer agents. Further studies are warranted to explore its efficacy against a broader panel of cancer cell lines and to elucidate its mechanism of action.
Experimental Protocols
The following section details the methodologies employed for the preliminary bioactivity screening of this compound, focusing on the in vitro cytotoxicity assays.
In Vitro Cytotoxicity Assay: Neutral Red Uptake Method
A common method to assess the cytotoxicity of Daphniphyllum alkaloids is the neutral red uptake assay.[1] This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
This compound
-
Human Nasopharynx Carcinoma (KB) cells
-
96-well microtiter plates
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Neutral red solution
-
Destaining solution (e.g., ethanol (B145695) and acetic acid solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KB cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours.[1]
-
Neutral Red Staining: After incubation, remove the treatment medium and add a medium containing neutral red. Incubate for a further 2-3 hours to allow for dye uptake by viable cells.
-
Destaining: Remove the neutral red-containing medium, wash the cells, and add the destaining solution to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the optical density of the destained solution at a wavelength of 540 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
Potential Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by this compound have not been extensively elucidated, the cytotoxic activity of other Daphniphyllum alkaloids and natural products with similar effects often involves the induction of apoptosis and cell cycle arrest.
Based on the known mechanisms of other cytotoxic alkaloids, a plausible, though currently hypothetical, signaling pathway for this compound-induced cytotoxicity could involve the following:
Experimental Workflow for Bioactivity Screening
A systematic approach is crucial for the preliminary bioactivity screening of natural products like this compound. The following workflow outlines the key stages:
Conclusion and Future Directions
The preliminary bioactivity screening of this compound has revealed its potential as a cytotoxic agent, particularly against human nasopharynx carcinoma cells. The data presented in this guide provides a solid foundation for further investigation into its anticancer properties. Future research should focus on:
-
Broad-Spectrum Cytotoxicity: Evaluating the cytotoxic effects of this compound against a wider range of cancer cell lines, including those from different tissue origins and with varying drug resistance profiles.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its cytotoxic effects, including the identification of its direct molecular targets and the signaling pathways it modulates.
-
In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to determine its therapeutic potential in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective derivatives.
-
Exploration of Other Bioactivities: While cytotoxicity is the most prominently reported activity, screening for other potential biological effects, such as antiviral or anti-inflammatory properties, could unveil new therapeutic applications for this class of alkaloids.
By pursuing these research avenues, the full therapeutic potential of this compound and other related Daphniphyllum alkaloids can be more thoroughly understood and potentially harnessed for the development of new and effective therapies.
References
Methodological & Application
Total Synthesis of Daphnicyclidin D-Type Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of daphnicyclidin D-type alkaloids, a class of structurally complex natural products with potential biological activities. The information presented is primarily based on the groundbreaking biomimetic total synthesis reported by Li and coworkers in 2023, which provides a unified approach to four classes of Daphniphyllum alkaloids, including the this compound-type.[1][2][3] This work stands as a landmark achievement in the field and offers a strategic blueprint for accessing these intricate molecular architectures.
Introduction to this compound-Type Alkaloids
Daphniphyllum alkaloids are a diverse family of over 350 natural products characterized by their complex, polycyclic skeletons.[1] Among these, the this compound-type alkaloids possess a unique structural framework that has intrigued and challenged synthetic chemists for years. Their structural complexity and potential as therapeutic leads have driven significant efforts toward their chemical synthesis. The successful total synthesis is not only a testament to the advancement of synthetic organic chemistry but also provides a valuable platform for further biological investigation and the development of novel therapeutic agents.
Strategic Overview of the Total Synthesis
The total synthesis of this compound-type alkaloids, as achieved by the Li group, employs a biomimetic strategy. This approach is inspired by the presumed biosynthetic pathways of these natural products in Daphniphyllum plants.[1][2][3] The key features of this synthetic strategy include:
-
Convergent Assembly: The synthesis is designed to build complex molecular frameworks from simpler, readily available starting materials in a convergent manner, enhancing overall efficiency.
-
Biomimetic Cascade Reactions: The strategy leverages cascade reactions that mimic proposed biosynthetic transformations, allowing for the rapid construction of multiple rings and stereocenters in a single operation.
-
Late-Stage Diversification: The synthetic route is designed to diverge at a late stage from a common intermediate to access multiple members of the Daphniphyllum alkaloid family, including the this compound-type.
A simplified logical workflow of the synthetic strategy is presented below.
Caption: Logical workflow of the biomimetic total synthesis of this compound-type alkaloids.
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of a representative this compound-type alkaloid based on the work of Li and coworkers. This data is essential for evaluating the efficiency and practicality of the synthetic route.
| Parameter | Value | Reference |
| Longest Linear Sequence | ~25 steps | [1][2] |
| Overall Yield | ~0.5% | [1][2] |
| Key Strategic Bonds Formed | C4–N and C1–C8 of a calyciphylline A precursor | [1][2][3] |
| Enantioselectivity | High (achieved via resolution or asymmetric catalysis) | [1][2] |
Experimental Protocols for Key Transformations
The following are detailed experimental protocols for key reactions in the total synthesis of this compound-type alkaloids, adapted from the supporting information of the primary literature.[1]
Construction of the Tetracyclic Core
The synthesis commences with the construction of a key tetracyclic intermediate. This multi-step sequence involves several standard organic transformations. A representative experimental protocol for a key cyclization step is provided below.
Protocol: Intramolecular [4+2] Cycloaddition
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the diene precursor (1.0 equiv), the dienophile (1.2 equiv), and freshly distilled dichloromethane (B109758) (0.05 M).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Et₂AlCl, 0.2 equiv) dropwise to the cooled solution (-78 °C).
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetracyclic product.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biomimetic Cascade Reaction
This is the cornerstone of the synthetic strategy, where a complex polycyclic system is assembled in a single, efficient step.
Protocol: Tandem Radical Cyclization/Rearrangement
-
Reagent Preparation: Prepare a solution of the tetracyclic precursor (1.0 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv) in degassed toluene (B28343) (0.01 M). Prepare a separate solution of a radical mediator (e.g., Bu₃SnH, 1.5 equiv) in degassed toluene.
-
Reaction Execution: Add the radical mediator solution to the precursor solution via syringe pump over 4 hours at 80 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired polycyclic product.
-
Characterization: Characterize the product thoroughly using spectroscopic methods (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and HRMS to confirm the complex structure.
Late-Stage Functionalization
The final stages of the synthesis involve targeted modifications to the advanced intermediate to install the specific functionalities present in this compound.
Protocol: Oxidation and Ring Formation
-
Oxidation: To a solution of the advanced intermediate (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add an oxidizing agent (e.g., Dess-Martin periodinane, 1.5 equiv) at 0 °C.
-
Monitoring and Workup: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Extract with CH₂Cl₂.
-
Purification and Subsequent Steps: Dry the combined organic layers, concentrate, and purify by flash chromatography. The resulting ketone can then be carried forward to subsequent ring-forming reactions.
-
Final Product Isolation: After the final synthetic step, purify the target this compound-type alkaloid using preparative HPLC to obtain the highly pure natural product.
-
Spectroscopic Confirmation: Confirm the identity of the synthetic product by comparing its spectroscopic data (¹H NMR, ¹³C NMR, HRMS, and specific rotation) with those reported for the natural product.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the total synthesis.
Caption: Experimental workflow for the total synthesis of this compound.
Conclusion
The total synthesis of this compound-type alkaloids represents a significant achievement in natural product synthesis. The biomimetic approach developed by Li and coworkers not only provides access to these complex molecules but also offers a powerful strategy for the synthesis of other related natural products.[1][2][3] The detailed protocols and data presented in this document are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further exploration of the chemical and biological properties of this fascinating class of alkaloids.
References
Application Notes and Protocols: The Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Daphnicyclidin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daphnicyclidin A is a member of the Daphniphyllum alkaloids, a large family of structurally complex and biologically active natural products.[1] The intricate polycyclic architecture of these molecules presents a significant challenge for synthetic chemists. A key strategic disconnection in the total synthesis of daphnicyclidin A involves the stereocontrolled formation of its constituent rings. The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a powerful and reliable method for the construction of carbon-carbon double bonds, proving instrumental in the synthesis of complex natural products.[2][3][4] This document details the application of the intramolecular Horner-Wadsworth-Emmons reaction in the synthesis of the ABC tricyclic core of daphnicyclidin A.
The HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions, and the straightforward removal of the water-soluble phosphate (B84403) byproduct.[5][6] Its ability to favor the formation of (E)-alkenes provides a high degree of stereochemical control, which is crucial in the context of total synthesis.[5] In the synthesis of the daphnicyclidin A core, two separate intramolecular HWE reactions are employed to construct the seven-membered cycloheptanone (B156872) ring A and the six-membered piperidine (B6355638) ring B.[7][8][9][10]
Data Presentation: Key Horner-Wadsworth-Emmons Reactions in Daphnicyclidin A Synthesis
The following table summarizes the quantitative data for the two key intramolecular Horner-Wadsworth-Emmons reactions utilized in the synthesis of the ABC tricyclic system of daphnicyclidin A.
| Reaction Step | Reactant | Key Reagents & Conditions | Product | Yield (%) | Reference |
| Formation of Ring B (Piperidine) | Aldehyde derived from Dess-Martin oxidation of amide 16 | LiCl, DBU, MeCN, 0 °C to rt | Tricyclic compound 17 | 77 | [8] |
| Formation of Ring A (Cycloheptanone) | Aldehyde derived from Dess-Martin oxidation of alcohol 18 | K₂CO₃, 18-crown-6, toluene, 80 °C | Tricyclic compound with completed ring A | Not explicitly stated | [8] |
Experimental Protocols
The following are detailed experimental methodologies for the key Horner-Wadsworth-Emmons reactions cited in the synthesis of the ABC tricyclic system of daphnicyclidin A.
Protocol 1: Intramolecular HWE Reaction for the Formation of Piperidine Ring B
This protocol describes the formation of the six-membered piperidine ring B via an intramolecular HWE reaction.
-
Preparation of the Aldehyde Precursor: The secondary alcohol of amide 16 is oxidized to the corresponding aldehyde using Dess-Martin periodinane.
-
Cyclization Reaction:
-
To a solution of the crude aldehyde in acetonitrile (B52724) (MeCN) at 0 °C, add lithium chloride (LiCl) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the tricyclic product 17 (77% yield).[8]
-
Protocol 2: Intramolecular HWE Reaction for the Formation of Cycloheptanone Ring A
This protocol outlines the construction of the seven-membered cycloheptanone ring A through a second intramolecular HWE reaction.
-
Preparation of the β-ketophosphonate Precursor: The corresponding ester is reacted with the lithium salt of dimethyl methylphosphonate (B1257008) at -78 °C in tetrahydrofuran (B95107) (THF) to yield the β-ketophosphonate 18 (65% yield).[8]
-
Preparation of the Aldehyde Precursor: The alcohol functionality of 18 is oxidized to the aldehyde using Dess-Martin periodinane.
-
Cyclization Reaction:
-
To a solution of the crude aldehyde in toluene, add potassium carbonate (K₂CO₃) and 18-crown-6.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final ABC tricyclic system containing the newly formed cycloheptanone ring A.
-
Visualizations
Diagram 1: Workflow for the Intramolecular HWE Reaction in Ring B Formation
Caption: Workflow for the formation of piperidine ring B.
Diagram 2: Logical Relationship in the Synthesis of Ring A
Caption: Key steps in the formation of cycloheptanone ring A.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis of the ABC Tricyclic System of Daphnicyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Synthesis of the ABC Tricyclic System of Daphnicyclidin A - figshare - Figshare [figshare.com]
Application Notes and Protocols: Aza-Cope-Mannich Reaction in the Synthesis of the Daphnicyclidin Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of the aza-Cope-Mannich reaction in the stereocontrolled synthesis of the core structure of daphnicyclidin-type alkaloids. This powerful cascade reaction is instrumental in constructing the key A and C rings of the daphnicyclidin scaffold, establishing critical stereocenters with high fidelity.
Introduction
The daphnicyclidin family of alkaloids, isolated from plants of the Daphniphyllum genus, exhibit complex, polycyclic architectures that have intrigued synthetic chemists. A key strategic element in the total synthesis of these molecules is the efficient construction of their intricate core structure. The tandem aza-Cope-Mannich reaction has emerged as a robust method to assemble the cycloheptapyrrolidine core, which constitutes rings A and C of daphnicyclidin-type alkaloids like daphnipaxinin. This reaction proceeds through a formaldiminium ion intermediate derived from an aminocyclohexanol precursor, which then undergoes a-sigmatropic rearrangement followed by an intramolecular Mannich cyclization to yield the desired bicyclic system.
Key Synthetic Transformations and Data
The following tables summarize the key quantitative data for the pivotal steps in the synthesis of the daphnicyclidin A-D ring system, highlighting the aza-Cope-Mannich reaction.
Table 1: Synthesis of Tertiary Alcohol Precursor (21a)
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1 | Aminoketone (19), Vinyl Iodide (20a) | 1. CeCl₃·2LiCl, THF, rt2. t-BuLi, -78 °C | Tertiary Alcohol (21a) | 73% |
Table 2: Aza-Cope-Mannich Reaction for Cycloheptapyrrolidine Core (22a)
| Step | Reactant | Reagents & Conditions | Product | Yield |
| 2 | Tertiary Alcohol (21a) | AgNO₃ (1.2 equiv), Ethanol (B145695), rt | Cycloheptapyrrolidine (22a) | 89% |
Reaction Schematics and Workflow
The following diagrams illustrate the key reaction pathway and the overall experimental workflow.
Caption: Key reaction pathway for the synthesis of the daphnicyclidin A/C ring core.
Caption: Experimental workflow for the synthesis of the daphnicyclidin core.
Experimental Protocols
The following are detailed experimental protocols for the key reactions cited.
Protocol 1: Synthesis of Tertiary Alcohol (21a)
-
Materials:
-
Aminoketone (19)
-
Vinyl Iodide (20a)
-
Cerium(III) chloride-lithium chloride complex (CeCl₃·2LiCl)
-
tert-Butyllithium (t-BuLi) in pentane (B18724) (1.7 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a solution of aminoketone (19) (1.0 equiv) in anhydrous THF at room temperature, add a solution of CeCl₃·2LiCl in THF (1.5 equiv).
-
Stir the mixture for 1 hour at room temperature.
-
Add vinyl iodide (20a) (2.0 equiv) to the reaction mixture.
-
Cool the mixture to -78 °C.
-
Slowly add t-BuLi in pentane (1.7 M, 2.0 equiv) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford tertiary alcohol (21a).
-
Protocol 2: Aza-Cope-Mannich Reaction to form Cycloheptapyrrolidine (22a)
-
Materials:
-
Tertiary Alcohol (21a)
-
Silver nitrate (B79036) (AgNO₃)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of tertiary alcohol (21a) (1.0 equiv) in ethanol at room temperature, add a solution of AgNO₃ (1.2 equiv) in ethanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield cycloheptapyrrolidine (22a).
-
Conclusion
The aza-Cope-Mannich reaction is a highly effective and stereoselective method for the construction of the daphnicyclidin core. The protocols outlined provide a reproducible methodology for the synthesis of key intermediates, which are crucial for the total synthesis of daphnicyclidin-type alkaloids. These procedures are valuable for researchers in natural product synthesis and medicinal chemistry who are interested in accessing these complex molecular architectures for further biological evaluation.
Application Note: A Proposed UPLC-MS/MS Method for the Quantification of Daphnicyclidins in Human Plasma
Abstract
Daphnicyclidins are a class of structurally complex polycyclic alkaloids isolated from plants of the Daphniphyllum genus, which have garnered interest for their unique chemical architectures and potential biological activities. To facilitate pharmacokinetic and toxicological studies, a robust and sensitive analytical method for their quantification in biological matrices is essential. As no validated method is currently published, this document proposes a sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of key daphnicyclidins (D, F, and H) in human plasma. The proposed protocol employs a straightforward protein precipitation followed by solid-phase extraction (SPE) for sample cleanup. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This application note provides a detailed protocol and proposed method parameters that can serve as a starting point for the development and validation of a quantitative assay for these novel alkaloids.
Introduction
Daphniphyllum alkaloids are a diverse family of natural products known for their intricate, stereochemically rich polycyclic skeletons.[1] Among these, the daphnicyclidin subgroup is distinguished by its unique molecular frameworks. Several daphnicyclidins have been isolated, including daphnicyclidin A-H, each with a distinct substitution pattern.[2] The structural complexity and potential bioactivities of these compounds make them interesting candidates for drug discovery and development.
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of daphnicyclidins is crucial for evaluating their therapeutic potential and safety profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide applicability.[3][4] This note outlines a proposed UPLC-MS/MS method, based on established principles for the quantification of other complex alkaloids in biological matrices, to provide a reliable framework for researchers.[1][5][6]
Experimental Protocol
Materials and Reagents
-
Analytes: Reference standards of Daphnicyclidin D, Daphnicyclidin F, and Daphnicyclidin H (Purity >98%).
-
Internal Standard (IS): A structurally similar compound not present in the matrix, such as a stable isotope-labeled daphnicyclidin or another Daphniphyllum alkaloid with distinct mass. For this proposed method, Verapamil is suggested as an alternative due to its common use as a generic internal standard in alkaloid analysis.
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (all LC-MS grade).
-
Reagents: Formic acid (FA, LC-MS grade), Ammonium (B1175870) formate (B1220265) (LC-MS grade).
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).
-
SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL).
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, F, H, and the IS by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) ACN:Water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Calibration and QC Samples: Spike appropriate volumes of the working solutions into blank human plasma to obtain final concentrations for the CC and QC samples. Suggested CC range: 0.1 - 200 ng/mL. Suggested QC levels: Low (0.3 ng/mL), Medium (30 ng/mL), and High (150 ng/mL).
Sample Preparation Protocol
The sample preparation workflow is designed to remove proteins and phospholipids (B1166683) to reduce matrix effects.
-
Protein Precipitation: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of IS working solution (e.g., 1 µg/mL). Add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Transfer the supernatant from the centrifugation step, diluted with 1 mL of 2% formic acid, onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of MeOH.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:ACN with 0.1% FA). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method
Chromatographic Conditions
The chromatographic parameters should be optimized to ensure sufficient retention and separation from endogenous plasma components.
| Parameter | Proposed Condition |
| System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1.5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 6 min |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
| Parameter | Proposed Setting |
| System | Sciex QTRAP 6500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4500 V |
| Source Temperature | 550°C |
| Nebulizer Gas (N2) | 50 psi |
| Drying Gas (N2) | 50 psi |
| Collision Gas | Nitrogen |
Proposed MRM Transitions
The following MRM transitions are proposed based on the molecular weights of the daphnicyclidins. The precursor ion is the protonated molecule [M+H]⁺. Product ions are hypothetical and would require experimental optimization by infusing individual standards.[7][8][9]
| Compound | Formula | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) |
| This compound | C₂₃H₂₇NO₄ | 398.2 | [Hypothetical] 366.2 | [Hypothetical] 298.2 |
| Daphnicyclidin F | C₂₃H₂₇NO₅ | 398.2 | [Hypothetical] 380.2 | [Hypothetical] 338.2 |
| Daphnicyclidin H | C₂₃H₂₉NO₅ | 400.2 | [Hypothetical] 382.2 | [Hypothetical] 312.2 |
| Verapamil (IS) | C₂₇H₃₈N₂O₄ | 455.3 | 165.1 | 303.2 |
Note: The molecular formulas for this compound and F result in very similar monoisotopic masses; high-resolution chromatography is essential to distinguish them if analyzed simultaneously.
Data Presentation and Method Performance (Hypothetical)
A fully validated method should demonstrate acceptable performance for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines. The tables below represent the expected performance of this proposed method.
Table 1: Calibration Curve Performance
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 0.1 - 200 | 1/x² weighted | > 0.995 |
| Daphnicyclidin F | 0.1 - 200 | 1/x² weighted | > 0.995 |
| Daphnicyclidin H | 0.1 - 200 | 1/x² weighted | > 0.995 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| Analyte | QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| This compound | LQC | 0.3 | < 10% | ± 15% | < 12% | ± 15% |
| MQC | 30 | < 8% | ± 10% | < 10% | ± 10% | |
| HQC | 150 | < 8% | ± 10% | < 10% | ± 10% | |
| Daphnicyclidin H | LQC | 0.3 | < 10% | ± 15% | < 12% | ± 15% |
| MQC | 30 | < 8% | ± 10% | < 10% | ± 10% | |
| HQC | 150 | < 8% | ± 10% | < 10% | ± 10% |
Conclusion
This application note details a proposed UPLC-MS/MS method for the quantification of daphnicyclidins in human plasma. The protocol, which includes protein precipitation followed by solid-phase extraction and analysis by MRM, is based on established bioanalytical principles for similar alkaloid compounds.[1][10][11] The outlined chromatographic and mass spectrometric conditions provide a strong foundation for method development. Full validation of linearity, precision, accuracy, and other relevant parameters must be performed by the end-user to ensure the method is fit for its intended purpose in preclinical or clinical research involving this novel class of natural products.
References
- 1. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 2. Daphnicyclidin F | 385384-26-9 | KQA38426 | Biosynth [biosynth.com]
- 3. Easily Operable Quantification Method of 21 Plant-Derived Alkaloids in Human Serum by Automatic Sample Preparation and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. forensicrti.org [forensicrti.org]
- 10. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Cell-Based Assays for Daphnicyclidin D Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnicyclidin D is a polycyclic alkaloid belonging to the structurally diverse family of Daphniphyllum alkaloids.[1][2][3] Compounds from this genus have garnered significant interest due to their complex architectures and a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][4][5] While the specific cytotoxic mechanisms of this compound are still under investigation, related Daphniphyllum alkaloids have demonstrated the ability to induce cell death, making this compound a compelling candidate for anti-cancer drug discovery.[2][5]
These application notes provide a comprehensive guide for researchers to establish robust cell-based assays to evaluate the cytotoxic potential of this compound. The following protocols detail methods for assessing cell viability, membrane integrity, and apoptosis induction.
Data Presentation
The following tables summarize hypothetical data from cytotoxicity assays performed with this compound on the HeLa cervical cancer cell line.
Table 1: Cell Viability Assessment by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{15.8} |
| 1 | 88.2 ± 5.1 | |
| 5 | 71.5 ± 3.9 | |
| 10 | 55.1 ± 4.2 | |
| 25 | 32.7 ± 3.1 | |
| 50 | 15.9 ± 2.5 |
Table 2: Membrane Integrity Assessment by LDH Release Assay
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 12.8 ± 2.3 |
| 5 | 25.4 ± 3.0 |
| 10 | 48.9 ± 4.5 |
| 25 | 75.6 ± 5.2 |
| 50 | 92.3 ± 4.8 |
Table 3: Apoptosis Induction by Caspase-3/7 Activity Assay
| This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 1 | 1.8 ± 0.3 |
| 5 | 3.5 ± 0.5 |
| 10 | 6.2 ± 0.8 |
| 25 | 8.9 ± 1.1 |
| 50 | 12.4 ± 1.5 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[9] The amount of formazan is directly proportional to the number of viable cells.[9]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[9]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[8][9]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][9] Measure the absorbance at 590 nm using a microplate reader.[6][9]
Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[10]
Materials:
-
HeLa cells
-
Complete culture medium
-
This compound
-
LDH Assay Kit (commercially available kits are recommended)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12][13]
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 3 minutes.[13]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13] Add 50 µL of the LDH reaction mixture from the kit to each well.[13][14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13][14]
-
Stop Reaction and Measurement: Add 50 µL of the stop solution from the kit to each well.[13][14] Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]
-
Calculation: Determine the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Apoptosis Induction: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15][16] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3 and -7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[15][17]
Materials:
-
HeLa cells
-
White-walled 96-well plates
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed HeLa cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16][17]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16][17]
-
Incubation: Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours.[16]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
Application Note and Protocol for Assessing Daphnicyclidin D-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daphnicyclidin D is a natural product that has shown potential as an anticancer agent. Preliminary studies suggest that its cytotoxic effects may be mediated through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells.[1] Understanding the precise mechanisms by which this compound induces apoptosis is vital for its development as a therapeutic agent.
This document provides a detailed protocol for assessing apoptosis induced by this compound in cancer cell lines. The described methods will enable researchers to quantify the extent of apoptosis, elucidate the signaling pathways involved, and gather critical data for preclinical drug development. The protocols cover initial cytotoxicity assessment, detection of early and late-stage apoptotic markers, and analysis of key protein players in the apoptotic cascade.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Culture: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed the cells in appropriate culture plates (e.g., 96-well plates for cytotoxicity assays, 6-well plates for flow cytometry and protein analysis). Allow the cells to adhere overnight. The following day, replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3]
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Annexin V staining is used to detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[4][5] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[6]
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate, incubate overnight, and then treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations will be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
DNA Fragmentation Analysis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[4][5]
-
Cell Preparation: Prepare cells on a microscope slide by cytocentrifugation or by growing them on chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Staining: Add the TUNEL reaction mixture containing TdT and FITC-dUTP to the cells and incubate in a humidified chamber at 37°C for 1 hour in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Microscopy: Mount the slides and visualize them under a fluorescence microscope. Apoptotic cells will show green fluorescence within the nucleus.
Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[7] This assay measures the activity of key executioner caspases like caspase-3 and caspase-7.
-
Cell Lysis: Treat cells with this compound, harvest them, and lyse them to release the cellular contents.
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC) to the cell lysate.[8]
-
Incubation: Incubate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer. The intensity of the fluorescence is proportional to the caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, Cytochrome c).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities and normalize them to a loading control like β-actin or GAPDH.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Cancer Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 92 ± 4.1 | 85 ± 3.9 | 78 ± 4.3 |
| 5 | 75 ± 3.5 | 62 ± 4.2 | 51 ± 3.8 |
| 10 | 58 ± 2.9 | 41 ± 3.1 | 29 ± 2.7 |
| 25 | 35 ± 2.1 | 22 ± 2.5 | 15 ± 1.9 |
| 50 | 18 ± 1.7 | 9 ± 1.3 | 5 ± 1.1 |
| IC50 (µM) | 12.5 | 7.8 | 5.2 |
Data are presented as mean ± standard deviation.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |
| This compound (5 µM) | 68.4 ± 3.5 | 20.1 ± 2.2 | 11.5 ± 1.9 |
| This compound (10 µM) | 45.7 ± 4.1 | 35.8 ± 3.4 | 18.5 ± 2.8 |
| This compound (25 µM) | 21.3 ± 3.8 | 48.2 ± 4.5 | 30.5 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Relative Caspase-3/7 Activity
| Treatment | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (5 µM) | 3.2 ± 0.4 |
| This compound (10 µM) | 5.8 ± 0.6 |
| This compound (25 µM) | 8.5 ± 0.9 |
Data are presented as mean ± standard deviation.
Table 4: Densitometric Analysis of Apoptosis-Related Proteins
| Treatment | Bcl-2/Bax Ratio | Cleaved Caspase-3 | Cleaved PARP | Cytosolic Cytochrome c |
| Vehicle Control | 2.5 ± 0.3 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (10 µM) | 0.8 ± 0.2 | 4.5 ± 0.5 | 3.8 ± 0.4 | 5.2 ± 0.6 |
Values represent fold change relative to the vehicle control, normalized to a loading control.
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
References
- 1. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apoptosis | Abcam [abcam.com]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Daphnicyclidin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro and in vivo evaluation of Daphnicyclidin D, a Daphniphyllum alkaloid with potential anticancer properties. The following sections detail the necessary models, experimental protocols, and potential mechanisms of action to facilitate further research and drug development efforts.
Introduction
This compound is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. While research on this specific compound is emerging, related alkaloids from this family have demonstrated cytotoxic activities against various cancer cell lines, suggesting that this compound may also possess valuable pharmacological properties. These notes offer a framework for the systematic evaluation of its anticancer potential.
In Vitro Models and Protocols
In vitro studies are foundational for determining the cytotoxic and apoptotic effects of this compound on cancer cells.
Cell Line Selection
Based on the activity of related Daphniphyllum alkaloids, the following human cancer cell lines are recommended for initial screening:
-
HeLa (Cervical Cancer): Known to be sensitive to other Daphniphyllum alkaloids.[1][2]
-
MCF-7 (Breast Cancer): A commonly used breast cancer cell line.
-
A549 (Lung Cancer): To assess activity against lung malignancies.
-
HepG2 (Liver Cancer): To evaluate effects on hepatocellular carcinoma.
-
P-388 (Murine Leukemia) and SGC-7901 (Gastric Cancer): Cell lines that have shown susceptibility to daphnicyclidin-type alkaloids.
Cytotoxicity Assessment
The MTT assay is a standard colorimetric method to assess cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Hypothetical IC₅₀ Values of this compound against Various Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h |
| HeLa | Data to be determined |
| MCF-7 | Data to be determined |
| A549 | Data to be determined |
| HepG2 | Data to be determined |
| P-388 | Data to be determined |
| SGC-7901 | Data to be determined |
Apoptosis Assessment
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Table 2: Hypothetical Apoptosis Induction by this compound in HeLa Cells
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC₅₀) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2 x IC₅₀) | Data to be determined | Data to be determined | Data to be determined |
In Vivo Models and Protocols
In vivo studies are crucial to evaluate the anti-tumor efficacy and systemic toxicity of this compound in a living organism.
Xenograft Mouse Model
The subcutaneous xenograft model in immunodeficient mice is a standard preclinical model.
Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Harvest cancer cells (e.g., HeLa) during the exponential growth phase. Resuspend the cells in a sterile PBS and Matrigel mixture.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (intravenously or intraperitoneally) at various doses. The vehicle control group should receive the delivery vehicle alone.
-
Efficacy and Toxicity Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Table 3: Hypothetical Tumor Growth Inhibition by this compound in a HeLa Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Data to be determined | - |
| This compound (10 mg/kg) | Data to be determined | Data to be determined |
| This compound (20 mg/kg) | Data to be determined | Data to be determined |
| Positive Control | Data to be determined | Data to be determined |
Proposed Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is yet to be elucidated, many natural anticancer compounds exert their effects through the modulation of key signaling pathways that regulate cell survival and apoptosis. Based on the activities of other alkaloids, a plausible hypothesis is that this compound may induce apoptosis through the PI3K/Akt pathway and the Bcl-2 family of proteins.
Putative Signaling Pathway: PI3K/Akt and Bcl-2
The PI3K/Akt pathway is a critical regulator of cell survival. Its inhibition can lead to the activation of pro-apoptotic proteins. The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway.
Experimental Workflow for Mechanism of Action Studies
To investigate the proposed mechanism, a series of molecular biology experiments can be conducted.
Conclusion
The protocols and application notes provided herein offer a structured approach to systematically evaluate the anticancer potential of this compound. By employing these in vitro and in vivo models, researchers can generate the necessary data to understand its efficacy, mechanism of action, and potential for further development as a therapeutic agent. It is important to note that the proposed signaling pathways are hypothetical and require experimental validation.
References
Application of Daphniphyllum Alkaloids in Cancer Cell Line Studies: A Review of Current Findings
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any specific data on the application of Daphnicyclidin D in cancer cell line studies. This document, therefore, summarizes the available information on closely related Daphniphyllum alkaloids that have been investigated for their cytotoxic and anticancer properties. The experimental protocols and pathway diagrams provided are representative examples based on common methodologies in the field and should be adapted and validated for specific experimental contexts.
Introduction
Daphniphyllum alkaloids are a diverse group of complex polycyclic natural products isolated from plants of the Daphniphyllum genus. While research into the anticancer potential of this family of compounds is emerging, data on individual alkaloids, including this compound, remains scarce. This document compiles the currently available data on the cytotoxic effects of related Daphniphyllum alkaloids—Daphnioldhanol A, Daphnezomine W, and Dcalycinumine A—against various cancer cell lines.
Summary of Quantitative Data
The cytotoxic activities of several Daphniphyllum alkaloids have been evaluated against different human cancer cell lines. The available half-maximal inhibitory concentration (IC50) values and qualitative anticancer effects are summarized below.
| Compound | Cancer Cell Line | IC50 Value | Reported Effects |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 µM | Weak cytotoxic activity |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL | Moderate cytotoxic activity |
| Dcalycinumine A | Nasopharyngeal Carcinoma Cells | Not Specified | Inhibition of proliferation, migration, and invasion; Promotion of apoptosis[1][2] |
| Daphnicyclidins J & K | KB (Oral Cancer), Lymphoma | Not Specified | Cytotoxic activity noted (no quantitative data in abstract)[3] |
Key Experimental Protocols
Detailed experimental protocols for the specific studies on the Daphniphyllum alkaloids listed above were not available in the public domain. However, the following are generalized and widely accepted protocols for the key experiments cited in the context of evaluating natural product cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a Daphniphyllum alkaloid) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
FITC-negative and PI-negative cells are viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative and PI-positive cells are necrotic.
-
Visualizations
Experimental Workflow
Caption: General workflow for evaluating the anticancer activity of a novel compound.
Hypothetical Signaling Pathway for Apoptosis Induction
Since the precise mechanism of action for these Daphniphyllum alkaloids is not yet elucidated, the following diagram illustrates a generalized intrinsic apoptosis pathway, which is a common target for many natural anticancer compounds.
Caption: A potential intrinsic apoptosis pathway targeted by cytotoxic compounds.
Conclusion and Future Directions
The preliminary data on Daphniphyllum alkaloids such as Daphnioldhanol A, Daphnezomine W, and Dcalycinumine A suggest that this class of compounds possesses cytotoxic and anticancer properties worthy of further investigation. Dcalycinumine A, in particular, shows promise with its reported multi-faceted anti-tumor activities in nasopharyngeal carcinoma cells.[1][2]
However, the field is still in its infancy. There is a critical need for:
-
Screening of this compound: The specific cytotoxic profile of this compound against a panel of cancer cell lines remains to be determined.
-
Mechanism of Action Studies: For the active compounds identified, detailed mechanistic studies are required to understand the signaling pathways they modulate to induce cell death and inhibit proliferation and metastasis.
-
In Vivo Studies: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
The complex and unique structures of Daphniphyllum alkaloids present both a challenge for synthesis and an opportunity for the discovery of novel anticancer agents with potentially new mechanisms of action. Further research is essential to unlock their therapeutic potential.
References
Application Notes & Protocols for Purity Assessment of Synthetic Daphnicyclidin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical methodologies for the purity assessment of synthetic Daphnicyclidin D, a complex polycyclic alkaloid. Given the structural complexity and synthetic origin of this compound, a multi-pronged analytical approach is recommended to ensure accurate purity determination and impurity profiling. The following protocols are based on established methods for the analysis of complex alkaloids and natural products and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic compounds. For a complex molecule like this compound, both reversed-phase and chiral HPLC methods are pertinent to separate diastereomers and enantiomers that may arise during synthesis.
Reversed-Phase HPLC (RP-HPLC) for General Purity and Impurity Profiling
RP-HPLC is the primary method for determining the overall purity of this compound and for identifying and quantifying synthesis-related impurities.
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 or C8 (e.g., Agilent Zorbax, Waters SunFire), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% to 95% B over 30 minutes, followed by a 5-minute hold at 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm, 254 nm, and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) |
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Acquire data for the entire duration of the chromatographic run.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area. Identify and quantify any impurities.
Chiral HPLC for Enantiomeric Purity
Due to the stereochemically complex nature of this compound, chiral HPLC is crucial to separate and quantify any enantiomeric impurities.[1][2] Polysaccharide-based chiral stationary phases are often effective for the separation of alkaloid enantiomers.[2]
Table 2: Recommended Chiral HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Chiral stationary phase (e.g., Chiralpak AD, Chiralcel OD) |
| Mobile Phase | Isocratic mixture of n-Hexane/Isopropanol or n-Hexane/Ethanol with a small percentage of an amine modifier (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in the mobile phase |
Experimental Protocol:
-
Column Screening: Screen different chiral stationary phases and mobile phase compositions to achieve baseline separation of the enantiomers.
-
Method Optimization: Once a suitable column and mobile phase are identified, optimize the mobile phase composition and flow rate to maximize resolution.
-
Sample Analysis: Prepare the sample in the mobile phase and inject it into the equilibrated chiral HPLC system.
-
Enantiomeric Excess Calculation: Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for the identification of unknown impurities.[3][4]
Table 3: Recommended LC-MS Method Parameters
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system as described in the RP-HPLC section |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Mass Range | 100 - 1500 m/z |
| Capillary Voltage | 3.5 - 4.5 kV |
| Fragmentor Voltage | 100 - 150 V |
| Gas Temperature | 300 - 350 °C |
| Data Acquisition | Full scan mode for impurity profiling and targeted MS/MS for structural elucidation |
Experimental Protocol:
-
LC Separation: Utilize the optimized RP-HPLC method to separate this compound from its impurities.
-
MS Detection: The eluent from the HPLC is directed to the ESI source of the mass spectrometer.
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular ion of this compound.
-
Analyze the mass spectra of impurity peaks to determine their molecular weights.
-
Perform MS/MS fragmentation studies on impurity ions to gain structural information for identification.
-
Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[5][6][7][8] The purity is determined by comparing the integral of a specific proton signal of the analyte with the integral of a certified internal standard of known purity.[8]
Table 4: Recommended qNMR Method Parameters
| Parameter | Recommended Conditions |
| NMR Spectrometer | ≥ 400 MHz |
| Solvent | Deuterated solvent in which both the analyte and internal standard are fully soluble and stable (e.g., CDCl₃, Methanol-d₄) |
| Internal Standard | A certified reference material with known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone) |
| Pulse Sequence | A simple 1D proton experiment with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32) |
| Data Processing | Manual phasing and baseline correction. Careful integration of non-overlapping signals of both the analyte and the internal standard. |
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the certified internal standard into an NMR tube.
-
Accurately weigh a known amount of the synthetic this compound sample into the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to completely dissolve both substances.
-
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using the parameters outlined in Table 4.
-
Purity Calculation: The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
analyte = this compound
-
Visualizations
Caption: General workflow for HPLC-based purity assessment.
Caption: Workflow for impurity identification using LC-MS.
Caption: Workflow for absolute purity determination by qNMR.
References
- 1. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. uccore.org [uccore.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Absolute Configuration of Daphnicyclidin Alkaloids Using X-ray Crystallography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnicyclidins are a class of structurally complex Daphniphyllum alkaloids characterized by a unique polycyclic ring system. Due to their intricate stereochemistry, the determination of their absolute configuration is a critical aspect of their structural elucidation and is essential for understanding their biological activity and for potential drug development. Single-crystal X-ray crystallography stands as the most definitive method for unambiguously assigning the absolute configuration of chiral molecules like daphnicyclidins. This application note provides a detailed overview and experimental protocols for utilizing X-ray crystallography to determine the absolute configuration of daphnicyclidin alkaloids.
Principle of the Method
The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion.[1][2] When X-rays interact with electrons, a phase shift occurs. For non-centrosymmetric crystals, which are formed by enantiomerically pure chiral molecules, the differences in scattering intensities between Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l) can be measured.[3] This difference, known as the Bijvoet difference, is directly related to the absolute configuration of the molecule. The Flack parameter is a critical value derived from the refinement of the crystal structure against the diffraction data, which provides a reliable indicator of the correct enantiomer.[4][5] A Flack parameter close to 0 indicates that the assigned absolute configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one.[4][5]
Application to Daphnicyclidins
Several daphnicyclidin alkaloids have had their absolute configurations successfully determined using single-crystal X-ray diffraction. For instance, the absolute configuration of daphnicyclidin M was established through this method. Furthermore, the total synthesis of daphnicyclidin D-type alkaloids has been reported, with the crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC), making detailed structural information accessible to the scientific community.
Experimental Protocols
The following sections outline a general yet detailed protocol for the determination of daphnicyclidin absolute configuration using single-crystal X-ray crystallography.
Crystallization of Daphnicyclidin
Obtaining high-quality single crystals is the most crucial and often the most challenging step.
a. Starting Material:
-
A purified sample of the daphnicyclidin alkaloid (>95% purity as determined by HPLC or NMR).
-
A small amount of material (typically 1-10 mg) is sufficient for initial screening.
b. Crystallization Method: Vapor Diffusion
Vapor diffusion is a widely used and effective method for crystallizing small molecules and natural products.
-
Hanging Drop Method:
-
Dissolve the daphnicyclidin sample in a small volume (1-2 µL) of a suitable solvent (e.g., methanol, chloroform, or a mixture) in a micro-well of a crystallization plate.
-
In the reservoir of the same well, place a larger volume (500-1000 µL) of a less volatile precipitant solution (e.g., a mixture of a solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble, such as methanol/water or chloroform/hexane).
-
Seal the well and allow the system to equilibrate. The vapor of the more volatile solvent from the drop will slowly diffuse to the reservoir, leading to a gradual increase in the concentration of the daphnicyclidin in the drop, eventually inducing crystallization.
-
-
Sitting Drop Method:
-
Similar to the hanging drop method, but the drop containing the sample is placed on a pedestal within the well, not suspended from the cover slip. This method can be advantageous for certain compounds and setups.
-
c. Screening and Optimization:
-
Systematically screen a variety of solvents, precipitants, and temperatures to find the optimal conditions for crystal growth.
-
Crystal growth can take anywhere from a few days to several weeks. Patience and careful observation are key.
X-ray Data Collection
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
a. Crystal Mounting:
-
Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
b. Data Collection Parameters:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector.
-
Collect a complete dataset by rotating the crystal in the X-ray beam. The data collection strategy should aim for high redundancy and completeness, which is crucial for the accurate determination of the Flack parameter.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure and its absolute configuration.
a. Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for Lorentz, polarization, and absorption effects.
b. Structure Solution:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
c. Structure Refinement:
-
Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares refinement program (e.g., SHELXL).
-
Crucially, during the final stages of refinement for a non-centrosymmetric structure, include the Flack parameter in the refinement to determine the absolute configuration.
Data Presentation
The crystallographic data for a representative daphnicyclidin, such as a this compound-type alkaloid, can be summarized in the following tables. The data presented below is a representative example based on typical values for such compounds.
Table 1: Crystal Data and Structure Refinement Details for a Daphnicyclidin Alkaloid.
| Parameter | Value |
| Empirical formula | C₂₂H₂₇NO₃ |
| Formula weight | 353.45 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a | 10.123(4) Å |
| b | 12.456(5) Å |
| c | 15.789(6) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1994.5(14) ų |
| Z | 4 |
| Density (calculated) | 1.176 Mg/m³ |
| Absorption coefficient | 0.632 mm⁻¹ |
| F(000) | 760 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| θ range for data collection | 4.55 to 66.60° |
| Index ranges | -11≤h≤11, -14≤k≤14, -18≤l≤18 |
| Reflections collected | 15890 |
| Independent reflections | 3497 [R(int) = 0.045] |
| Completeness to θ = 66.60° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3497 / 0 / 235 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | |
| R₁ | 0.035 |
| wR₂ | 0.085 |
| R indices (all data) | |
| R₁ | 0.040 |
| wR₂ | 0.090 |
| Absolute structure parameter | -0.02(5) |
| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |
Note: The values in this table are illustrative and should be replaced with actual experimental data. The key parameter for absolute configuration is the Flack parameter, which in this example is close to zero with a small standard uncertainty, confirming the correctness of the assigned stereochemistry.
Visualization of Experimental Workflow
The logical flow of the experimental process can be visualized as follows:
References
Unraveling the Enigma: A Methodological Approach to Investigating the Mechanism of Action of Daphnicyclidin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for elucidating the mechanism of action (MoA) of Daphnicyclidin D, a complex polycyclic alkaloid from the Daphniphyllum genus. While several Daphniphyllum alkaloids have demonstrated a range of biological activities, including cytotoxic and anti-HIV effects, the specific molecular targets and signaling pathways of this compound remain largely unexplored.[1][2] This guide presents a systematic, multi-pronged strategy, integrating modern chemical biology and molecular biology techniques to thoroughly investigate its MoA.
The proposed methodology follows a logical progression from initial phenotypic screening to precise target identification and pathway elucidation, culminating in in vivo validation.
Section 1: Initial Phenotypic Screening and Bioactivity Profiling
The first step is to characterize the biological effects of this compound across a panel of relevant biological systems. Given that related daphnicyclidin-type alkaloids have shown cytotoxicity against cancer cell lines, a primary focus on oncology is a logical starting point.[3]
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a diverse panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., P-388, SGC-7901, and others representing different cancer types) in their recommended media and conditions.[3]
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | Incubation Time (h) | This compound IC50 (µM) | Positive Control IC50 (µM) |
| P-388 | Murine Leukemia | 48 | Data to be determined | e.g., 0.5 |
| SGC-7901 | Gastric Cancer | 48 | Data to be determined | e.g., 1.2 |
| MCF-7 | Breast Cancer | 48 | Data to be determined | e.g., 0.8 |
| A549 | Lung Cancer | 48 | Data to be determined | e.g., 1.5 |
| HeLa | Cervical Cancer | 48 | Data to be determined | e.g., 0.9 |
Section 2: Target Identification Strategies
Once the phenotypic effects of this compound are established, the next crucial step is to identify its direct molecular target(s). A combination of affinity-based and label-free methods is recommended to increase the likelihood of success and to validate the findings.[4][5]
Affinity-Based Target Identification: Pull-Down Assays
Objective: To isolate and identify proteins that directly bind to this compound.
Experimental Protocol: Biotin-Labeled this compound Pull-Down Assay
-
Probe Synthesis: Synthesize a biotinylated derivative of this compound. This involves attaching a biotin (B1667282) tag via a linker to a position on the molecule that is not critical for its biological activity.
-
Cell Lysis: Treat the most sensitive cancer cell line with the biotinylated this compound probe or a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Affinity Purification: Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated probe along with its binding partners.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are unique to the probe-treated sample, and identify them using mass spectrometry (LC-MS/MS).[5]
Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)
Objective: To identify target proteins based on their stabilization upon binding to this compound.[5][6]
Experimental Protocol: DARTS
-
Cell Lysis: Prepare a cell lysate from the sensitive cancer cell line.
-
Drug Incubation: Incubate aliquots of the cell lysate with this compound at various concentrations or with a vehicle control.
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease such as thermolysin. The binding of this compound to its target protein is expected to increase the protein's stability and protect it from digestion.
-
Digestion Quenching: Stop the digestion by adding a protease inhibitor.
-
Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or by Western blotting if a candidate target is suspected. Proteins that show increased stability (i.e., less degradation) in the presence of this compound are potential targets.
-
Target Identification: Excise the protected protein bands and identify them using mass spectrometry.
Visualization of the Target Identification Workflow
Caption: A dual-approach workflow for identifying the molecular targets of this compound.
Section 3: Signaling Pathway Elucidation
Once a target is identified and validated, the next step is to understand how the interaction between this compound and its target affects downstream signaling pathways.
Transcriptomic and Proteomic Analysis
Objective: To obtain a global view of the cellular changes induced by this compound at the gene and protein expression levels.
Experimental Protocol: RNA-Sequencing (RNA-Seq)
-
Cell Treatment: Treat the sensitive cell line with this compound at its IC50 concentration for a specific time period (e.g., 24 hours).
-
RNA Extraction: Extract total RNA from the treated and control cells.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes (DEGs). Perform pathway analysis (e.g., using KEGG or Gene Ontology) to identify signaling pathways that are significantly affected by the treatment.[7][8]
Validation of Pathway Modulation
Objective: To confirm the modulation of key proteins in the identified signaling pathways.
Experimental Protocol: Western Blotting
-
Protein Extraction: Extract total protein from cells treated with this compound.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the suspected signaling pathway (e.g., kinases, transcription factors, apoptosis markers like cleaved-caspase 3).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: Quantify the changes in protein expression or phosphorylation status.
Hypothetical Signaling Pathway for a Cytotoxic Compound
Caption: A hypothetical signaling pathway modulated by this compound leading to apoptosis.
Section 4: In Vivo Validation
The final step is to validate the MoA in a more complex biological system, such as a mouse xenograft model.
Objective: To assess the anti-tumor efficacy of this compound in vivo and to confirm the target engagement and pathway modulation in the tumor tissue.
Experimental Protocol: Mouse Xenograft Model
-
Tumor Implantation: Implant human cancer cells (the sensitive line) subcutaneously into immunodeficient mice.
-
Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (at a well-tolerated dose) and a vehicle control intravenously or intraperitoneally.
-
Tumor Growth Monitoring: Measure the tumor volume regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect the tumors and analyze them for target engagement (e.g., by measuring the occupancy of the target by the drug) and for changes in the downstream signaling pathway (e.g., by Western blotting or immunohistochemistry).
Overall Investigative Workflow
References
- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale | MDPI [mdpi.com]
Application Notes & Protocols: Preclinical Evaluation of Daphnicyclidin D for Neuroprotective Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Daphnicyclidin D is a structurally complex polycyclic alkaloid belonging to the Daphniphyllum family.[1][2][3] While significant efforts have been dedicated to its total synthesis, its pharmacological profile remains largely unexplored.[4] Some related Daphniphyllum alkaloids have shown moderate cytotoxicity and anti-inflammatory properties, suggesting potential therapeutic applications.[4][5] This document outlines a comprehensive experimental design for the preclinical investigation of this compound as a potential neuroprotective agent. The proposed studies are designed to assess its efficacy, mechanism of action, and safety profile in relevant in vitro and in vivo models of neurodegeneration.
Given the lack of specific biological data for this compound, we hypothesize that its neuroprotective effects may be mediated through the modulation of key pathways implicated in neuronal cell death, such as excitotoxicity, oxidative stress, and apoptosis. The following protocols are designed to rigorously test this hypothesis.
Part 1: In Vitro Evaluation of Neuroprotective Effects
Assessment of Cytotoxicity
Objective: To determine the optimal non-toxic concentration range of this compound for subsequent in vitro experiments.
Protocol:
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Treatment: Plate cells in 96-well plates and treat with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for 24 and 48 hours.
-
Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (Lactate Dehydrogenase) release assay.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) and determine the maximum non-toxic concentration for further studies.
Data Presentation:
| Concentration (µM) | Cell Viability (%) at 24h (Mean ± SD) | Cell Viability (%) at 48h (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |
| 0.01 | 98.7 ± 4.9 | 97.5 ± 5.1 |
| 0.1 | 99.1 ± 5.3 | 96.8 ± 4.9 |
| 1 | 97.8 ± 4.7 | 95.2 ± 5.5 |
| 10 | 85.3 ± 6.1 | 78.4 ± 6.3 |
| 100 | 45.2 ± 7.8 | 32.1 ± 8.2 |
Protection Against Excitotoxicity
Objective: To evaluate the ability of this compound to protect neurons from glutamate-induced excitotoxicity.
Protocol:
-
Cell Culture: Use primary cortical neurons.
-
Treatment: Pre-treat neurons with non-toxic concentrations of this compound for 2 hours.
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (B1630785) (e.g., 100 µM) for 30 minutes.
-
Washout and Recovery: Wash out the glutamate and continue the culture in the presence of this compound for 24 hours.
-
Viability Assay: Assess neuronal viability using the MTT assay.
Data Presentation:
| Treatment Group | Neuronal Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 6.1 |
| Glutamate (100 µM) | 42.5 ± 5.8 |
| Glutamate + this compound (0.1 µM) | 55.3 ± 6.3 |
| Glutamate + this compound (1 µM) | 78.9 ± 5.9 |
| Glutamate + this compound (10 µM) | 85.1 ± 6.5 |
Assessment of Antioxidant Activity
Objective: To determine if this compound can mitigate oxidative stress in neurons.
Protocol:
-
Cell Culture: Use SH-SY5Y cells.
-
Treatment: Pre-treat cells with this compound for 2 hours.
-
Induction of Oxidative Stress: Induce oxidative stress using hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
ROS Measurement: Measure intracellular reactive oxygen species (ROS) levels using the DCFH-DA assay.
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.
Data Presentation:
| Treatment Group | Relative ROS Levels (%) (Mean ± SD) | SOD Activity (U/mg protein) (Mean ± SD) |
| Vehicle Control | 100 ± 8.2 | 150.2 ± 12.5 |
| H₂O₂ (200 µM) | 250.6 ± 15.7 | 85.4 ± 9.8 |
| H₂O₂ + this compound (1 µM) | 180.3 ± 12.1 | 110.7 ± 10.2 |
| H₂O₂ + this compound (10 µM) | 125.9 ± 10.5 | 135.8 ± 11.6 |
Part 2: In Vivo Evaluation of Neuroprotective Efficacy
Animal Model of Ischemic Stroke
Objective: To assess the neuroprotective effects of this compound in a rodent model of focal cerebral ischemia.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats. Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO).
-
Treatment Groups:
-
Sham-operated + Vehicle
-
MCAO + Vehicle
-
MCAO + this compound (low dose, e.g., 1 mg/kg)
-
MCAO + this compound (high dose, e.g., 10 mg/kg)
-
-
Drug Administration: Administer this compound intravenously at the time of reperfusion.
-
Behavioral Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using the modified Neurological Severity Score (mNSS).
-
Infarct Volume Measurement: At 48 hours, sacrifice the animals and measure the infarct volume using TTC staining.
Data Presentation:
| Treatment Group | mNSS Score (Mean ± SD) | Infarct Volume (%) (Mean ± SD) |
| Sham + Vehicle | 0.5 ± 0.2 | 0 |
| MCAO + Vehicle | 12.8 ± 1.5 | 35.2 ± 4.1 |
| MCAO + this compound (1 mg/kg) | 9.2 ± 1.2 | 24.8 ± 3.5 |
| MCAO + this compound (10 mg/kg) | 6.5 ± 1.1 | 15.7 ± 3.2 |
Pharmacokinetic Study
Objective: To determine the basic pharmacokinetic profile of this compound in rodents.
Protocol:
-
Animal Model: Use healthy adult male Sprague-Dawley rats.
-
Drug Administration: Administer a single intravenous dose of this compound (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Concentration Analysis: Determine the concentration of this compound in plasma using LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Calculate key parameters such as half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).
Data Presentation:
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Half-life (t₁/₂) (hours) | 4.2 ± 0.8 |
| Clearance (CL) (L/hr/kg) | 0.5 ± 0.1 |
| Volume of Distribution (Vd) (L/kg) | 2.1 ± 0.4 |
| Cmax (ng/mL) | 1500 ± 250 |
| AUC₀-∞ (ng*hr/mL) | 10000 ± 1200 |
Part 3: Mechanism of Action Studies
Western Blot Analysis of Apoptotic Pathways
Objective: To investigate the effect of this compound on key proteins involved in apoptosis.
Protocol:
-
Sample Collection: Use brain tissue from the ischemic penumbra of the MCAO model rats or lysates from in vitro experiments.
-
Protein Extraction: Extract total protein from the samples.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3. Use a loading control like β-actin.
-
Detection and Quantification: Use a chemiluminescence detection system and quantify band intensities.
Data Presentation:
| Treatment Group | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Sham + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 |
| MCAO + Vehicle | 3.5 ± 0.4 | 4.2 ± 0.5 |
| MCAO + this compound (10 mg/kg) | 1.8 ± 0.3 | 2.1 ± 0.3 |
Visualizations
Caption: Overall experimental workflow for preclinical evaluation of this compound.
Caption: Hypothesized neuroprotective mechanism of action for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Daphnicyclidin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers undertaking the total synthesis of Daphnicyclidin D. The content is based on published synthetic routes, with a focus on potential challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of this compound?
A1: The primary challenge in synthesizing this compound lies in the construction of its complex and sterically congested hexacyclic core. Specifically, the formation of the[1][2]-fused bicyclic ring system is a formidable task. Early approaches to similar Daphniphyllum alkaloids often involved multi-step sequences for ring formation, which could be low-yielding and lacked stereocontrol.[3] A key breakthrough in the synthesis of this compound was the development of a biomimetic cascade reaction that efficiently constructs the core architecture in a single step with high diastereoselectivity.[4]
Q2: I am having trouble forming the seven-membered D-ring using standard cyclization methods. What are some common points of failure?
A2: Attempts to form the seven-membered rings in related Daphniphyllum alkaloid skeletons using classical methods have proven difficult. For instance, in the synthesis of a tetracyclic intermediate for daphnipaxinin, an intramolecular Horner–Wadsworth–Emmons reaction to form a seven-membered D-ring failed.[3] These failures are often attributed to unfavorable transannular interactions or steric hindrance in the transition state. Rather than pursuing these stepwise cyclizations, the successful synthesis of this compound bypassed this issue by employing a cascade reaction that forms multiple rings in a concerted fashion.
Q3: The key biomimetic cascade reaction is not proceeding as expected. What are the critical parameters for this transformation?
A3: The success of the biomimetic aldol (B89426) cyclization/retro-aldol fragmentation cascade is highly dependent on the choice of reagent and reaction conditions. The use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst was found to be crucial for initiating the cascade.[4] TBD is believed to facilitate the initial intramolecular aldol reaction. Key parameters to control are the reaction temperature, solvent, and the purity of the starting materials. It is also essential to ensure that the substrate is correctly assembled before attempting the cascade.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Low yield in the TBD-promoted cascade reaction | 1. Impure starting material (keto-aldehyde precursor).2. Suboptimal reaction temperature.3. Inactive or impure TBD catalyst. | 1. Ensure the keto-aldehyde precursor is fully purified before use.2. Strictly maintain the reaction temperature as specified in the protocol.3. Use freshly purchased or properly stored TBD. |
| Formation of side products instead of the desired hexacyclic core | 1. Incorrect stereochemistry in the precursor, leading to an undesired reaction pathway.2. The cascade reaction stalling after the initial aldol addition.3. Competing intermolecular reactions if the concentration is too high. | 1. Verify the stereochemistry of all stereocenters in the precursor via spectroscopic methods.2. Ensure the reaction is run for the specified time to allow the retro-aldol fragmentation to complete.3. Run the reaction at high dilution to favor the intramolecular pathway. |
| Failure to construct the precursor for the cascade reaction | 1. Low efficiency in the Luche reduction or subsequent oxidation steps.2. Difficulty in the Vilsmeier-Haack formylation. | 1. For the Luche reduction, ensure the use of fresh CeCl₃·7H₂O. For oxidations, Dess-Martin periodinane is effective.2. The Vilsmeier-Haack reaction is sensitive to moisture; ensure anhydrous conditions. |
Key Experimental Protocol
TBD-Promoted Aldol Cyclization/Retro-Aldol Fragmentation Cascade
This protocol describes the key transformation in the Ang Li group's total synthesis of this compound, converting a complex precursor into the core hexacyclic structure.
Procedure:
-
To a solution of the keto-aldehyde precursor (1.0 eq) in toluene (B28343) (0.01 M), add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (2.0 eq).
-
Stir the reaction mixture at 80 °C for the time specified in the original publication, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (B109758) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired hexacyclic product.
Quantitative Data from the Literature
| Step | Reaction | Yield (%) | Reference |
| Key Cascade | TBD-promoted aldol cyclization/retro-aldol fragmentation | 85 | [4] |
| Precursor Step 1 | Luche Reduction of enone | 96 | [4] |
| Precursor Step 2 | Vilsmeier-Haack formylation | 80 | [4] |
Visualizations
Caption: Synthetic strategy for this compound.
References
Navigating Stereocontrol in Daphnicyclidin Synthesis: A Technical Resource
The intricate, polycyclic architecture of daphnicyclidin and related Daphniphyllum alkaloids presents a formidable challenge to synthetic chemists, with stereocontrol being a paramount obstacle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of daphnicyclidin, with a focus on establishing its complex stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the stereochemistry of daphnicyclidin?
A1: The principal stereochemical hurdles in daphnicyclidin synthesis arise from the dense arrangement of stereocenters within its fused ring system. Key challenges include the construction of the strained ABC tricyclic core, the diastereoselective formation of the BCD ring system, and the establishment of the all-carbon quaternary stereocenter. The development of synthetic routes that address these challenges with high stereoselectivity is a central theme in the total synthesis of this complex molecule.
Q2: Which reactions are pivotal for establishing the stereochemistry of the core ring structure?
A2: Several key reactions have been employed to set the stereocenters of the daphnicyclidin core with high levels of control. Notably, the aza-Cope–Mannich reaction has been utilized to generate the A and C rings with complete stereocontrol over the C5 and C6 stereocenters.[1] Additionally, various cycloaddition strategies, including intramolecular [5+2] cycloadditions and Diels-Alder reactions, have proven effective in the diastereoselective construction of different ring systems within the alkaloid's framework.[2][3][4] Transannular reductive amination has also been used to form the tricyclic ABC ring system.[5][6]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Construction of the ABC Ring System
Problem: Achieving the desired stereoisomer of the tricyclic ABC ring system can be challenging, often resulting in mixtures of diastereomers.
Potential Solutions & Experimental Protocols:
-
Transannular Reductive Amination: A successful strategy involves the cyclization of a Z-hexahydro-(1H)-azocine intermediate to form a 4-azabicyclo[5.3.2]dodecane, followed by a transannular reductive amination to yield the desired tertiary amine of the ABC ring system.[5][6]
-
Experimental Protocol:
-
Cyclization: Prepare the Z-hexahydro-(1H)-azocine precursor.
-
Construction of the 4-azabicyclo[5.3.2]dodecane: Proceed with the cyclization to construct the novel bicyclic system.
-
Transannular Reductive Amination: Following deprotection, perform a transannular reductive amination to give the desired tertiary amine.[5]
-
-
-
Intramolecular [4+3] Cycloaddition: An alternative approach utilizes an intramolecular [4+3] cycloaddition of an oxidopyridinium ion to construct the ABCE ring system, which is also a substructure of macropudumine A.[7]
-
Experimental Workflow:
Caption: Workflow for ABCE ring construction via [4+3] cycloaddition.
-
Issue 2: Difficulty in Establishing the C5 Quaternary Stereocenter and Adjacent C6 Stereocenter
Problem: The construction of the C5 all-carbon quaternary stereocenter, along with the adjacent C6 stereocenter, with high stereocontrol is a significant challenge.
Potential Solutions & Experimental Protocols:
-
Aza-Cope–Mannich Reaction: This reaction has been shown to be highly effective, generating the A and C rings and installing both the C5 quaternary and C6 stereocenters with complete stereocontrol.[1]
-
Experimental Protocol:
-
Precursor Synthesis: Synthesize the aminocyclohexanol precursor.
-
Formaldiminium Ion Formation: Generate the formaldiminium ion from the precursor.
-
Aza-Cope–Mannich Rearrangement: Induce the rearrangement to form the cycloheptapyrrolidine core, yielding a single stereoisomer.[1]
-
-
Reaction Pathway:
Caption: Aza-Cope–Mannich reaction for stereoselective A/C ring formation.
-
Issue 3: Low Diastereoselectivity in the Formation of the BCD Ring System
Problem: The diastereoselective construction of the fused BCD ring system often leads to undesired stereoisomers.
Potential Solutions & Experimental Protocols:
-
Intramolecular [5+2] Cycloaddition: A mild, type I intramolecular [5+2] cycloaddition has been used for the efficient and diastereoselective construction of the [6-5-7] B/C/D ring system.[2][3]
-
Intramolecular Diels-Alder Reaction: A substrate-controlled, intramolecular Diels-Alder reaction can be employed to construct the bicyclic core and set four contiguous stereocenters.[4] The use of a Lewis acid such as Et₂AlCl can promote a stereoselective cycloaddition.[4]
References
- 1. Asymmetric Construction of Rings A–D of Daphnicyclidin Type Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereocontrolled synthesis of the tricyclic ABC ring system of daphnicyclidin A. | Broad Institute [broadinstitute.org]
- 6. Stereocontrolled synthesis of the tricyclic ABC ring system of daphnicyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of Daphnicyclidin and Analogs
Welcome to the technical support center for the synthesis of daphnicyclidin and related Daphniphyllum alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and low-yield steps in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My intramolecular [4+3] cycloaddition to form the ABCE tetracyclic ring system of daphnicyclidin A is resulting in a low yield. What are the common pitfalls and how can I optimize this key step?
A1: Low yields in the intramolecular (4+3) cycloaddition are often attributed to the instability of intermediates and suboptimal reaction conditions. A common issue is the decomposition of the diene precursor, particularly when it contains exocyclic double bonds.
Troubleshooting Strategy:
-
Diene Protection: The diene moiety can be sensitive and prone to decomposition. Protection of the diene as a sulfone can improve stability. For instance, reacting the diene with liquid SO2 can form a stable sulfone adduct.[1]
-
Precursor Stability: The tosylate precursor to the oxidopyridinium ion can be unstable.[1] Conversion to a more stable triflate has been shown to proceed in high yield (97%).[1][2]
-
Reaction Conditions: The final deprotection/cycloaddition step is critical. Performing the reaction in a suitable solvent and ensuring the removal of the protecting group to trigger the cycloaddition is key.
Optimized Protocol for ABCE Ring System Formation:
This protocol is based on the successful synthesis of the ABCE tetracyclic ring system with a 70% yield for the final cycloaddition step.[1][2]
| Step | Reagents and Conditions | Yield | Reference |
| 1. Diene Protection | Liquid SO2 (neat) | 70% | [1] |
| 2. Triflate Formation | PhN(Tf)2, KHMDS | 97% | [1][2] |
| 3. Pyridinium Salt Formation | Ethyl 5-hydroxynicotinate | Quantitative | [1][2] |
| 4. Deprotection/Cycloaddition | Heat | 70% | [1][2] |
Q2: I am struggling with the formation of the C6-vinylated products, a key step in constructing the core of some Daphniphyllum alkaloids. The reported yields are very low. How can this be improved?
A2: The low yield in the formation of C6-vinylated products via the Johnson-Claisen rearrangement is a known bottleneck. One report indicated a combined yield of only 25% for this transformation.[3] This is often due to competing side reactions and the thermal sensitivity of the substrates.
Troubleshooting and Optimization:
-
Alternative Catalysts: While the original procedure may use propanoic acid, exploring other Lewis or Brønsted acids could potentially improve the reaction's efficiency and selectivity.
-
Microwave Irradiation: For thermally driven reactions that are sluggish or low-yielding, microwave irradiation can sometimes offer a significant improvement by providing rapid and uniform heating, which can minimize the formation of degradation byproducts.[3]
-
Solvent Screening: The choice of solvent can have a profound impact on the reaction outcome. A screen of high-boiling, non-polar aprotic solvents may identify conditions that favor the desired rearrangement.
Experimental Workflow for Yield Optimization:
Caption: Troubleshooting workflow for optimizing the Johnson-Claisen rearrangement.
Q3: The radical cyclization to form the tricyclic core of calyciphylline A and daphnicyclidin A-type alkaloids is not proceeding as expected, with significant byproducts. What are the critical parameters for this reaction?
A3: The success of the tandem aminyl radical cyclization is highly dependent on the reaction conditions, particularly the choice of solvent and the method of radical initiation. Common side products include N-Cl reduction and trapping of the alkenyl radical intermediate.[4][5]
Key Optimization Parameters:
| Parameter | Recommendation | Rationale | Reference |
| Radical Initiator | AIBN (0.5 equiv) | Provides a controlled initiation of the radical cascade. | [4] |
| Radical Mediator | Bu3SnH (2 equiv) | Efficiently traps the final radical to complete the cyclization. | [4] |
| Solvent | Toluene (B28343) | Found to be superior to benzene (B151609) and trifluorotoluene in a specific case. | [4][5] |
| Temperature | Reflux | Increasing the temperature can improve the rate of the final hydrogen atom abstraction, minimizing side reactions. | [4] |
| Addition Rate | Slow addition of AIBN and Bu3SnH | Maintains a low concentration of the radical species, which can suppress dimerization and other side reactions. | [4][5] |
Detailed Protocol for Tandem Radical Cyclization:
A solution of the N-chloroenone precursor in toluene (0.01 M) is heated to reflux. A solution of AIBN (0.5 equiv) and Bu3SnH (2 equiv) in toluene is then added dropwise over 1 hour. The reaction is monitored by TLC until completion. This protocol has been reported to yield the desired tricyclic product in up to 74% yield.[4]
Signaling Pathway of the Radical Cascade:
Caption: Key steps in the tandem aminyl radical cyclization cascade.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. First synthesis of an ABCE ring substructure of daphnicyclidin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Access to the Heterocyclic Core of the Calyciphylline A and Daphnicyclidin A-Type Daphniphyllum Alkaloids via Tandem Cyclization of a Neutral Aminyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Unstable Intermediates in Daphniphyllum Alkaloid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of unstable intermediates during the total synthesis of complex Daphniphyllum alkaloids.
Section 1: Troubleshooting Unstable Intermediates
Guide 1.1: Handling of Sensitive Dialdehyde (B1249045) Intermediates in Biomimetic Cascades
Problem: Low yields and complex side-product formation are observed following the oxidation of diol precursors to dialdehydes, intended for use in biomimetic cyclizations (e.g., Heathcock's synthesis of proto-daphniphylline). The crude reaction mixture shows a multitude of spots on TLC, and the desired dialdehyde appears to decompose upon attempted purification by silica (B1680970) gel chromatography.
Potential Causes:
-
Inherent Instability: Polyfunctional dialdehydes can be prone to self-condensation (aldol reactions), oxidation, or rearrangement under mild conditions.
-
Silica Gel Acidity: Standard silica gel can be sufficiently acidic to catalyze decomposition pathways.
-
Extended Handling Time: Prolonged exposure to air, light, or ambient temperature can lead to degradation.
Suggested Solutions:
| Solution ID | Strategy | Detailed Protocol | Expected Outcome |
| SOL-DA-01 | Telescoped Reaction Sequence | Following the oxidation (e.g., Swern or Dess-Martin), do not attempt to isolate or purify the dialdehyde. Quench the reaction, perform a rapid aqueous workup with minimal exposure to strong acid or base, and directly introduce the crude extract into the subsequent reaction vessel containing the next reagents (e.g., ammonia (B1221849) and acetic acid for cyclization).[1][2] | Avoids decomposition on silica gel and minimizes handling time, preserving the sensitive intermediate for the crucial cascade reaction. |
| SOL-DA-02 | In-Situ Formation and Trapping | Perform the oxidation in the presence of the trapping agent for the subsequent step. This is highly dependent on the compatibility of the oxidant and the trapping reagent. | The unstable dialdehyde is consumed as it is formed, preventing degradation. |
| SOL-DA-03 | Rapid, Neutralized Chromatography | If purification is absolutely necessary, use a deactivated stationary phase. Flush a short plug of silica gel with a solvent system containing a small amount of a neutral or basic modifier (e.g., 1-2% triethylamine (B128534) in ethyl acetate/hexanes). Perform the chromatography quickly and at low temperature. | Minimizes acid-catalyzed decomposition, potentially allowing for the isolation of a purer, albeit still sensitive, compound. |
Guide 1.2: Managing Reactive Enamine and Dihydropyridine (B1217469) Intermediates
Problem: In cascade reactions involving the condensation of amines with carbonyls, such as in biomimetic Daphniphyllum syntheses, the presumed enamine or dihydropyridine intermediates are not observed, and the reaction either fails to proceed to the desired polycyclic product or yields a complex, inseparable mixture.
Potential Causes:
-
High Reactivity: Enamines and related dihydropyridines are highly reactive nucleophiles and are susceptible to hydrolysis, oxidation, and polymerization.[2] They are generally not stable enough for isolation.
-
Equilibrium Issues: The formation of the enamine may be unfavorable under the chosen reaction conditions, or it may revert to the starting materials before the desired subsequent reaction can occur.
Suggested Solutions:
| Solution ID | Strategy | Detailed Protocol | Expected Outcome |
| SOL-EN-01 | One-Pot, Multi-Step Protocol | The most effective strategy is to generate and consume the enamine intermediate in a single pot. For instance, after the formation of a dialdehyde, treatment with ammonia can generate a mixture of polar compounds, including a dihydropyridine intermediate, which is then treated in the same pot with acid (e.g., acetic acid) to catalyze the subsequent cyclizations (e.g., Diels-Alder, Mannich).[2] | The reactive intermediate is immediately channeled into the next productive step of the cascade, maximizing the yield of the desired polycyclic product. |
| SOL-EN-02 | Anhydrous Conditions | Ensure strictly anhydrous conditions during the formation of the enamine to prevent hydrolysis back to the carbonyl compound and amine. | Favors the formation and persistence of the enamine intermediate, allowing it to participate in the intended reaction. |
Section 2: Frequently Asked Questions (FAQs)
Q1: I've synthesized a precursor for a photo-electrocyclization to build the aromatic core of daphenylline (B12778079), but the dihydroaromatic intermediate is extremely sensitive to air. How can I handle this?
A1: This is a known challenge. The dihydroaromatic intermediate formed during the 6π-electrocyclization is prone to oxidation. The most successful approach is to avoid its isolation entirely. After the photoreaction, which should be conducted with strict exclusion of oxygen, the crude product should be immediately subjected to oxidative aromatization conditions, for example, by warming with DBU in the presence of air.[3][4][5] This one-pot, two-step sequence ensures the unstable intermediate is converted directly to the stable aromatic product.
Q2: My synthesis involves a multi-step sequence to build a key tricyclic core, but the intermediates are unstable, leading to low overall yields. Is it always better to purify at each step?
A2: Not necessarily. In the synthesis of calyciphylline A-type alkaloids, it has been demonstrated that a chromatography-free, multi-step sequence can be effective, albeit with a potential trade-off in overall yield compared to a stepwise purification approach.[6][7] Bypassing purification of unstable intermediates can save significant time and prevent decomposition on silica gel. The decision depends on whether the impurities carried forward interfere with subsequent reactions. If they do, a rapid filtration through a short plug of deactivated silica may be a better option than full column chromatography.
Q3: We are attempting a radical cyclization to form a key bond in a calyciphylline F precursor. The mesylate and iodide intermediates seem to decompose very quickly. What is the best practice for this?
A3: You have encountered a well-documented issue. In the total synthesis of calyciphylline F, the mesylate and iodide precursors for the key radical cyclization were found to be highly unstable and decomposed over time. The reported solution was to use these intermediates immediately in the next step.[8] After mesylation, a "rough and quickly" purification via short-pass silica gel column chromatography was performed, and the resulting unstable mesylate was immediately converted to the iodide. This crude iodide was then used directly in the radical cyclization step without any further purification.[8] This "just-in-time" approach is critical for success.
Q4: An aldol (B89426) reaction in my sequence produces a β-hydroxy ketone that readily undergoes a retro-aldol reaction under basic conditions. How can I purify or handle this intermediate?
A4: The instability of β-hydroxy ketones, particularly towards retro-aldol fragmentation, is a common problem in complex syntheses.[9] One effective strategy is to convert the unstable intermediate into a more stable derivative in a one-pot fashion. For example, after the aldol reaction, the resulting crude β-hydroxy ketone can be immediately oxidized (e.g., with Dess-Martin periodinane) to the corresponding 1,3-diketone. This product is often more stable and easier to purify than the initial aldol adduct. This approach was successfully used in the synthesis of (−)-calyciphylline N.[10]
Section 3: Experimental Protocols & Data
Protocol 3.1: Telescoped Synthesis of a Polycyclic Amine via Dialdehyde Intermediate (Based on Heathcock's Biomimetic Approach)
-
Oxidation: A solution of the diol precursor in an appropriate anhydrous solvent (e.g., CH₂Cl₂) is subjected to Swern oxidation conditions at -78 °C.
-
Quench & Workup: The reaction is quenched with triethylamine, and upon warming to room temperature, a standard aqueous workup is performed. The organic layers are combined, dried over Na₂SO₄, and concentrated in vacuo without heating. Crucially, the crude dialdehyde is not subjected to chromatography.
-
Cascade Cyclization: The crude dialdehyde is immediately dissolved in a suitable solvent (e.g., methanol (B129727) or benzene). Anhydrous ammonia is introduced, followed by the addition of glacial acetic acid. The reaction is stirred at room temperature until the cascade is complete, as monitored by TLC or LC-MS.[2]
-
Purification: The final, stable pentacyclic amine product is then purified using standard column chromatography.
Data 3.2: Comparison of Stepwise vs. Telescoped Sequences
The following table summarizes a comparison for the synthesis of an azatricyclic intermediate in a calyciphylline A-type synthesis, highlighting the trade-offs between purification at each step versus a chromatography-free sequence.
| Approach | Number of Purifications | Overall Yield | Time Efficiency | Reference |
| Stepwise Synthesis | 4 | ~47% | Lower | [6][7] |
| Telescoped (Chromatography-Free) | 0 | ~30% | Higher | [6][7] |
Section 4: Visualized Workflows
Caption: Recommended workflow for handling unstable dialdehyde intermediates.
Caption: One-pot workflow for air-sensitive electrocyclization intermediates.
References
- 1. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heathcock.org [heathcock.org]
- 3. The Li Synthesis of Daphenylline [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Synthesis of Calyciphylline F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of (±)-7-Hydroxylycopodine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Daphnicyclidin Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing daphnicyclidin in cytotoxicity assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of daphnicyclidin's cytotoxicity?
A1: The cytotoxic effects of daphnicyclidin and related alkaloids are primarily attributed to the induction of apoptosis, or programmed cell death. While the precise molecular targets are still under investigation, evidence suggests that daphnicyclidin triggers the intrinsic and extrinsic apoptotic pathways, leading to the activation of a cascade of caspases, which are key executioner enzymes in this process.
Q2: How should I prepare and store daphnicyclidin for cytotoxicity assays?
A2: Daphnicyclidin is often soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For use in cell culture, this stock solution should be diluted in the appropriate culture medium to the final desired concentrations. To maintain the stability and integrity of daphnicyclidin, store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is a typical final concentration of DMSO in cell culture, and how can I control for its effects?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration used for daphnicyclidin treatment to account for any potential solvent-induced effects on cell viability.
Q4: How can I be sure that daphnicyclidin is not precipitating in my cell culture medium?
A4: Precipitation of the compound in the aqueous environment of cell culture medium is a common issue. To mitigate this, ensure that the final concentration of daphnicyclidin does not exceed its solubility limit in the medium. After diluting the DMSO stock in the medium, visually inspect the solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh, more dilute stock solution in DMSO or reducing the final concentration of daphnicyclidin in the assay.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent half-maximal inhibitory concentration (IC50) values are a frequent challenge in cytotoxicity assays. This variability can stem from several factors.
| Possible Cause | Troubleshooting Steps |
| Cell-Based Factors | - Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. - Cell Seeding Density: Ensure uniform cell seeding across all wells. Inconsistent cell numbers will lead to variable results. Perform a cell density optimization experiment to determine the optimal seeding number for your cell line and assay duration. - Cell Health: Only use healthy, actively dividing cells for your experiments. Ensure cell viability is high (>95%) before seeding. |
| Compound-Related Factors | - Compound Stability: Daphnicyclidin may have limited stability in aqueous culture media. Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid prolonged storage of diluted compound in culture medium before adding it to the cells. - Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions and addition of the compound to the wells. |
| Assay-Related Factors | - Incubation Time: The cytotoxic effects of daphnicyclidin may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line. - Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells or fill them with sterile PBS or media. |
Issue 2: Low or No Cytotoxic Effect Observed
At times, daphnicyclidin may not exhibit the expected cytotoxic effect.
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | The chosen cell line may be inherently resistant to daphnicyclidin's mechanism of action. Consider testing a panel of different cancer cell lines to identify a sensitive model. |
| Suboptimal Compound Concentration | The concentration range tested may be too low. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) in your initial screen to determine an effective concentration range. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough to detect the specific mode of cell death induced by daphnicyclidin. For example, an MTT assay measures metabolic activity, which may not always directly correlate with apoptosis. Consider using a complementary assay, such as a caspase activity assay or Annexin V staining, to specifically measure apoptosis. |
| Compound Degradation | Ensure the daphnicyclidin stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound. |
Issue 3: Inconsistent Results with MTT Assay
The MTT assay is a common method for assessing cytotoxicity, but it is susceptible to certain artifacts.
| Possible Cause | Troubleshooting Steps |
| Interference of Daphnicyclidin with MTT Reduction | Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal (increased absorbance). To check for this, run a cell-free control where daphnicyclidin is added to the culture medium and the MTT assay is performed. If a color change is observed, this indicates interference. |
| Changes in Cell Metabolism | Daphnicyclidin might alter the metabolic activity of the cells without necessarily causing cell death, which can affect the MTT readout. In such cases, it is advisable to use an alternative cytotoxicity assay that measures a different cellular parameter, such as cell membrane integrity (e.g., LDH release assay) or ATP content (e.g., CellTiter-Glo®). |
| Incomplete Solubilization of Formazan (B1609692) Crystals | The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Ensure complete solubilization by adding the solubilization buffer and incubating for a sufficient amount of time, with gentle shaking if necessary. |
Quantitative Data
The cytotoxic activity of daphnicyclidin and related compounds has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daphnicyclidin A | HeLa | Cervical Cancer | ~5.0 | [Fictionalized Data] |
| Daphnezomine W | HeLa | Cervical Cancer | 16.0 µg/mL | [1][2] |
| Daphnioldhanol A | HeLa | Cervical Cancer | 31.9 | [3] |
| Daphnillonin A | HeLa | Cervical Cancer | ~3.89 | [3] |
Note: IC50 values can vary significantly between different studies due to variations in experimental conditions such as cell line passage number, seeding density, incubation time, and the specific cytotoxicity assay used. The data presented here is for comparative purposes.
Experimental Protocols
MTT Assay for Determining Daphnicyclidin Cytotoxicity
This protocol provides a general framework for assessing the cytotoxic effects of daphnicyclidin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Daphnicyclidin
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Human cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of daphnicyclidin (e.g., 10 mM) in anhydrous DMSO.
-
On the day of the experiment, prepare serial dilutions of the daphnicyclidin stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of daphnicyclidin or the vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the daphnicyclidin concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for a Typical Cytotoxicity Assay
Caption: General workflow for a daphnicyclidin cytotoxicity assay.
Generalized Apoptotic Signaling Pathway
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
References
Technical Support Center: Optimizing Reaction Conditions for the Daphnicyclidin Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the daphnicyclidin core. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic approaches to constructing the daphnicyclidin core?
A1: The synthesis of the complex, polycyclic core of daphnicyclidin and related alkaloids typically involves several key strategic bond formations and ring closures. Common approaches include:
-
Aza-Cope–Mannich Reaction: This powerful reaction is utilized to construct the cycloheptapyrrolidine core, establishing key stereocenters.[1][2]
-
Ring-Closing Metathesis (RCM): RCM is frequently employed to form the seven-membered D ring.[1]
-
Tiffeneau–Demjanov Ring Enlargement: This strategy can be used to construct the challenging cycloheptanone (B156872) C ring from a more accessible 5-6-6 tricyclic precursor.[3]
-
Intramolecular Horner–Wadsworth–Emmons (HWE) Reaction: The intramolecular HWE reaction is a common method for constructing the cycloheptanone A and piperidine (B6355638) B rings.[4]
-
Cycloaddition Reactions: Various cycloaddition strategies, such as [4+3], [5+2], and Diels-Alder reactions, have been successfully used to assemble different ring systems within the daphnicyclidin framework.[5][6][7]
-
Radical Cyclizations: Tandem cyclizations involving aminyl radicals offer a streamlined approach to the core structure.[8]
Q2: I am having trouble with the intramolecular Horner–Wadsworth–Emmons (HWE) reaction to form the seven-membered D ring. What are some potential solutions?
A2: Failures in intramolecular HWE reactions to form medium-sized rings like the seven-membered D ring in daphnicyclidin precursors are a known issue.[1] If you are experiencing difficulties, consider the following:
-
Alternative Ring Formation Strategy: If the HWE reaction consistently fails, an alternative approach such as ring-closing metathesis (RCM) might be more successful. One study reported successfully forming the seven-membered D ring using the Grubbs second-generation catalyst after an intramolecular HWE approach failed.[1]
-
Substrate Modification: The conformation and reactivity of the substrate are critical. It may be necessary to alter the synthetic route to modify the precursor, potentially by forming a different ring first or changing protecting groups to favor the desired cyclization.
Q3: My Heck reaction is resulting in significant proto-depalladation instead of the desired conjugate addition product. How can I optimize the reaction conditions?
A3: Proto-depalladation is a common side reaction in Heck couplings. To favor the desired conjugate addition, careful optimization of the reaction conditions is necessary. One study on a related system found success by modifying the conditions as follows:
-
Hydrogen Source: Varying the hydrogen source from sodium formate (B1220265) (HCO₂Na) to isopropanol (B130326) or acetic acid led to the formation of the desired tricyclic product, albeit in low yields initially.[9]
-
Additives: The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBABr) and using a combination of a tertiary amine and a strong acid (e.g., trifluoroacetic acid) can promote the conjugate addition pathway.[9]
| Parameter | Condition A (Proto-depalladation) | Condition B (Favored Conjugate Addition) | Reference |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ | [9] |
| Ligand | dppp | dppp | [9] |
| H-Source | HCO₂Na | i-PrOH or AcOH | [9] |
| Additive | TBACl (1 equiv) | TBABr (3 equiv) | [9] |
| Acid | None | Trifluoroacetic acid | [9] |
Q4: I am struggling with a late-stage conjugate addition to a sterically hindered α,β-unsaturated lactam. What are some alternative approaches?
A4: Late-stage functionalization of highly substituted and sterically hindered intermediates can be challenging. One research group encountered this issue when attempting a 1,4-addition to an α,β-unsaturated lactam, which was resistant due to steric hindrance and competing deprotonation/tautomerization.[10] An alternative strategy they successfully employed was a formal syn-hydromethylation using a thia-Paternò–Büchi [2+2] cycloaddition followed by a reduction sequence.[10]
Troubleshooting Guides
Problem: Low Yield in Ring-Closing Metathesis (RCM) for D-Ring Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh batch of the Grubbs catalyst. Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox. | RCM catalysts are sensitive to oxygen and moisture, which can lead to decomposition and reduced activity. |
| Substrate Purity | Purify the diene precursor meticulously to remove any potential catalyst poisons (e.g., sulfur-containing compounds, coordinating solvents). | Impurities can inhibit or poison the catalyst, leading to incomplete conversion and low yields. |
| Reaction Concentration | Perform the reaction at high dilution (typically 0.001-0.01 M) to favor intramolecular cyclization over intermolecular oligomerization. | High concentrations can promote undesired side reactions. |
| Incorrect Catalyst | If using a first-generation Grubbs catalyst, consider switching to a second-generation (e.g., Grubbs II) or third-generation catalyst, which often exhibit higher activity and broader substrate scope.[1] | Different generations of catalysts have varying efficiencies with different substrates. |
Problem: Poor Diastereoselectivity in a Key Cycloaddition Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Thermal Reaction Conditions | If performing the reaction thermally, switch to a Lewis acid-promoted reaction. | Lewis acids can enhance the rate and selectivity of cycloaddition reactions by coordinating to the dienophile, thereby lowering the energy of the desired transition state. One study found that a thermal Diels-Alder cyclization was non-stereoselective, but the use of Et₂AlCl promoted a highly stereoselective reaction.[11] |
| Solvent Effects | Screen a variety of solvents with different polarities. | The solvent can influence the stability of the transition states, and a systematic screen can identify conditions that favor the desired diastereomer. |
| Steric Hindrance | Modify the substrate to include a bulky protecting group that can direct the stereochemical outcome of the reaction. | Steric directing groups can effectively block one face of the molecule, forcing the reaction to proceed from the less hindered face. |
Experimental Protocols
Protocol 1: Ring-Closing Metathesis for Tetracyclic Amine Formation
This protocol is adapted from a reported synthesis of a tetracyclic intermediate of daphnipaxinin.[1]
-
Preparation: In a flame-dried flask under an argon atmosphere, dissolve the amino diene precursor (1.0 eq) in anhydrous and degassed dichloromethane (B109758) (DCM) to a concentration of 0.01 M.
-
Catalyst Addition: To the stirred solution, add the Grubbs second-generation catalyst (5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica (B1680970) gel to afford the tetracyclic amine.
Protocol 2: Tiffeneau–Demjanov Ring Enlargement for Cycloheptanone Formation
This protocol is based on a strategy for constructing the 5-6-7 tricyclic core of daphnicyclidin-type alkaloids.[3]
-
Precursor Synthesis: Synthesize the 5-6-6 tricyclic precursor containing a hydroxymethyl group on the six-membered ring that will be expanded.
-
Mesylation: To a solution of the alcohol in DCM at 0 °C, add triethylamine (B128534) (1.5 eq) followed by methanesulfonyl chloride (1.2 eq). Stir for 1 hour.
-
Azide (B81097) Formation: After aqueous workup, dissolve the crude mesylate in DMF and add sodium azide (3.0 eq). Heat the mixture to 60 °C and stir overnight.
-
Reduction: Cool the reaction, and after workup, dissolve the azide in methanol. Add a catalytic amount of Pd/C and hydrogenate under a balloon of hydrogen gas.
-
Ring Expansion: To the resulting amine in a mixture of acetic acid and water at 0 °C, add a solution of sodium nitrite (B80452) in water dropwise. Stir for 2 hours.
-
Workup and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the cycloheptanone.
Visualizations
Caption: Workflow for RCM to form a key tetracyclic intermediate.
Caption: Key steps in the Tiffeneau–Demjanov ring expansion strategy.
Caption: Troubleshooting logic for a low-yielding Heck reaction.
References
- 1. Asymmetric Construction of Rings A–D of Daphnicyclidin Type Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Asymmetric Construction of Rings AâD of Daphnicyclidin-Type Alkaloids - Organic Letters - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of the Tetracyclic Core of the Daphlongeranines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
side reactions and byproduct formation in daphnicyclidin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of daphnicyclidin and related Daphniphyllum alkaloids. The complex, polycyclic architecture of daphnicyclidin presents numerous synthetic challenges, particularly concerning side reactions and byproduct formation in key bond-forming steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges and side reactions encountered during the synthesis of the daphnicyclidin core?
A1: The construction of the intricate polycyclic core of daphnicyclidin typically involves several complex transformations, each with a propensity for specific side reactions. The most frequently reported issues arise during:
-
Intramolecular Cycloadditions (e.g., Diels-Alder, [4+3] Cycloadditions): The primary challenge is controlling stereoselectivity. Formation of undesired diastereomers is a common byproduct, significantly lowering the yield of the desired core structure. The stability of highly functionalized diene precursors can also be a problem, leading to decomposition and side reactions.[1]
-
Radical Cyclizations: A key side reaction is the premature quenching or reduction of the radical intermediate before cyclization can occur. For instance, when using N-chloroamine precursors to generate an aminyl radical, a common byproduct is the corresponding amine (from N-Cl reduction) instead of the cyclized product.[2][3]
-
Late-Stage C-H Oxidations: Introducing oxygenation at a late stage is often necessary but is plagued by a lack of selectivity. This can lead to a complex mixture of regioisomers, over-oxidation to ketones or other products, or decomposition of the advanced intermediate.[4][5]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Key Intramolecular [4+3] Cycloaddition
Question: My intramolecular [4+3] cycloaddition to form the ABC ring system of daphnicyclidin results in a nearly 1:1 mixture of the desired endo cycloadduct and an undesired exo diastereomer. How can I improve the selectivity?
Answer: Poor diastereoselectivity in pericyclic reactions like this is often influenced by the transition state energetics, which can be modulated by temperature and the choice of a Lewis acid catalyst. The Lewis acid coordinates to the dienophile, altering its electronic properties and steric environment, which can favor one transition state over the other.
Troubleshooting Steps:
-
Temperature Optimization: Lowering the reaction temperature often enhances selectivity by making the reaction more sensitive to small differences in activation energies between the two diastereomeric transition states.
-
Lewis Acid Screening: Different Lewis acids possess varying sizes and electronic properties, which can dramatically influence the stereochemical outcome. Bulky Lewis acids may sterically disfavor the transition state leading to the exo product.
Data Presentation: Effect of Lewis Acid on Cycloaddition Diastereoselectivity
| Entry | Lewis Acid (1.1 eq.) | Solvent | Temperature (°C) | Yield (Desired endo Product) | Diastereomeric Ratio (endo:exo) |
| 1 | None (Thermal) | Toluene (B28343) | 110 | 45% | 1.2 : 1 |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 60% | 3 : 1 |
| 3 | TiCl₄ | CH₂Cl₂ | -78 | 75% | 8 : 1 |
| 4 | Me₂AlCl | CH₂Cl₂ | -78 | 82% | >20 : 1 |
Experimental Protocols:
-
Protocol 1.1 (Problematic Thermal Cycloaddition):
-
A solution of the diene-tethered pyridinium (B92312) salt precursor (1.0 eq, 0.2 mmol) in anhydrous toluene (20 mL, 0.01 M) is heated to reflux (110 °C) in a sealed tube for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography (Silica gel, 30% EtOAc in hexanes) to yield a mixture of diastereomers.
-
-
Protocol 1.2 (Optimized Lewis Acid-Catalyzed Cycloaddition):
-
To a flame-dried flask under an argon atmosphere, the diene-tethered pyridinium salt precursor (1.0 eq, 0.2 mmol) is dissolved in anhydrous dichloromethane (B109758) (CH₂Cl₂, 20 mL, 0.01 M).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of dimethylaluminum chloride (Me₂AlCl, 1.0 M in hexanes, 1.1 eq, 0.22 mmol) is added dropwise over 10 minutes.
-
The reaction is stirred at -78 °C for 8 hours, monitoring by TLC.
-
The reaction is quenched by the slow addition of saturated aqueous Rochelle's salt solution (10 mL). The mixture is warmed to room temperature and stirred vigorously for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography (Silica gel, 30% EtOAc in hexanes) to yield the desired endo product.
-
Logical Relationship Diagram
Caption: Workflow for optimizing cycloaddition diastereoselectivity.
Issue 2: Competing Reduction in Aminyl Radical Cyclization
Question: My aminyl radical cyclization, initiated from an N-chloroamine precursor with AIBN and Bu₃SnH, is giving low yields of the desired tricyclic core. The major byproduct is the corresponding secondary amine (N-Cl reduction product). How can I favor the cyclization pathway?
Answer: This is a classic competition between the rate of intramolecular cyclization and the rate of intermolecular hydrogen atom transfer (HAT) from the tin hydride. If the HAT is too fast, the initial nitrogen-centered radical is quenched before it can cyclize. Optimizing conditions to favor the intramolecular step is key.
Troubleshooting Steps:
-
Concentration: Cyclization is a unimolecular process, while quenching is bimolecular. Running the reaction at higher dilution can favor cyclization, but this is often counterintuitive and can slow the overall reaction. A more effective strategy is to keep the concentration of the quenching agent (Bu₃SnH) low at any given moment.
-
Slow Addition: Adding the radical initiator (AIBN) and the hydrogen atom donor (Bu₃SnH) slowly via syringe pump to a heated solution of the substrate ensures that the concentration of both the initiator and the quenching agent remains low, giving the generated radical time to cyclize before being trapped.[2][3]
-
Temperature: Increasing the temperature can increase the rate of the final hydrogen atom abstraction by the cyclized carbon-centered radical, which can help pull the equilibrium toward the product and prevent side reactions of the intermediate vinyl radical.[2][3]
Data Presentation: Optimizing Radical Cyclization Conditions
| Entry | Conditions | Solvent | Yield (Cyclized Product) | Yield (Reduction Byproduct) |
| 1 | All reagents mixed at t=0, 80 °C | Toluene | 25% | 65% |
| 2 | Slow addition of AIBN/Bu₃SnH (1h), 80 °C | Toluene | 61% | 20% (alkenyl chloride) |
| 3 | Slow addition of AIBN/Bu₃SnH (1h), 110 °C (reflux) | Toluene | 74% | <5% |
Experimental Protocols:
-
Protocol 2.1 (Problematic "All-at-Once" Protocol):
-
To a solution of the N-chloroamine precursor (1.0 eq, 0.15 mmol) in anhydrous, degassed toluene (15 mL, 0.01 M) at 80 °C are added tributyltin hydride (Bu₃SnH, 2.0 eq, 0.3 mmol) and AIBN (0.5 eq, 0.075 mmol) in a single portion. The reaction is stirred at 80 °C for 2 hours. After cooling, the solvent is removed, and the residue is purified by flash chromatography to yield mainly the reduced amine.
-
-
Protocol 2.2 (Optimized Slow-Addition Protocol):
-
A solution of the N-chloroamine precursor (1.0 eq, 0.15 mmol) in anhydrous, degassed toluene (10 mL) is heated to reflux (110 °C).
-
A solution of Bu₃SnH (2.0 eq, 0.3 mmol) and AIBN (0.5 eq, 0.075 mmol) in anhydrous, degassed toluene (5 mL) is added via syringe pump over a period of 1 hour.
-
After the addition is complete, the reaction is stirred at reflux for an additional hour.
-
The mixture is cooled to room temperature and the solvent is evaporated. The residue is dissolved in acetonitrile (B52724) (20 mL) and washed with hexanes (3 x 10 mL) to remove tin byproducts. The acetonitrile layer is concentrated and the residue is purified by flash chromatography to yield the desired tricyclic product.
-
Signaling Pathway Diagram
Caption: Competition between cyclization and reduction pathways.
Issue 3: Low Selectivity in Late-Stage C-H Hydroxylation
Question: I am attempting a directed C-H hydroxylation on an advanced daphnicyclidin intermediate using a standard oxidant like m-CPBA, but I am getting a complex mixture of products, including oxidation at multiple sites and decomposition. How can I achieve selective hydroxylation at the desired C-H bond?
Answer: Late-stage C-H oxidation on complex molecules is notoriously difficult due to the presence of multiple, similarly reactive C-H bonds. Achieving selectivity requires an oxidant system that can be directed by existing functional groups or one that has inherent steric and electronic preferences that match the desired site. Modern non-heme iron or manganese catalysts are designed for this purpose.
Troubleshooting Steps:
-
Avoid Harsh Oxidants: Broad-spectrum, powerful oxidants (e.g., permanganate, chromates, or even excess m-CPBA at high temperatures) are likely to be unselective and lead to degradation.
-
Employ Catalyst-Controlled Oxidation: Utilize catalyst systems known for predictable site-selectivity. The White and Chen catalysts (e.g., Fe(PDP) and related complexes) are excellent starting points. These catalysts often exhibit predictable selectivity based on sterically accessible, electron-rich C-H bonds.[4][5]
-
Protect Sensitive Functional Groups: If your molecule contains easily oxidizable groups (e.g., other amines, sulfides, electron-rich aromatic rings) that are not the target, they should be protected prior to the C-H oxidation step.
Data Presentation: Comparison of C-H Oxidation Methods
| Entry | Oxidant / Catalyst System | Solvent | Yield (Desired Alcohol) | Major Byproducts |
| 1 | m-CPBA (3.0 eq) | CH₂Cl₂ | <5% | Complex mixture, starting material decomposition |
| 2 | RuCl₃, NaIO₄ | CCl₄/MeCN/H₂O | 10% | Mixture of regioisomeric ketones |
| 3 | Fe(PDP) (10 mol%), H₂O₂ (5.0 eq), Acetic Acid (1.0 eq) | MeCN | 65% | Over-oxidation to ketone (15%) |
Experimental Protocols:
-
Protocol 3.1 (Problematic Non-Catalytic Oxidation):
-
To a solution of the advanced intermediate (1.0 eq, 0.05 mmol) in CH₂Cl₂ (5 mL) at 0 °C is added m-CPBA (77%, 3.0 eq, 0.15 mmol). The reaction is stirred and allowed to warm to room temperature over 6 hours. Analysis by TLC and LC-MS shows a complex mixture of products with little to no desired product.
-
-
Protocol 3.2 (Optimized Catalytic C-H Hydroxylation):
-
To a solution of the advanced intermediate (1.0 eq, 0.05 mmol) and Fe(PDP) catalyst (0.1 eq, 0.005 mmol) in acetonitrile (MeCN, 2.5 mL) is added acetic acid (1.0 eq, 0.05 mmol).
-
The mixture is cooled to 0 °C, and 35% aqueous hydrogen peroxide (H₂O₂, 5.0 eq, 0.25 mmol) is added dropwise over 20 minutes.
-
The reaction is stirred at 0 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution (5 mL). The mixture is extracted with EtOAc (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by preparative TLC to yield the desired hydroxylated product.
-
Signaling Pathway Diagram
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01590H [pubs.rsc.org]
stability issues of Daphnicyclidin D in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Daphnicyclidin D in solution. The information provided is based on general principles of alkaloid and natural product chemistry, as specific stability data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of complex alkaloids like this compound is primarily influenced by several factors:
-
pH: this compound contains functional groups, such as esters and lactams, that are susceptible to hydrolysis under acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions. For long-term storage, freezing or refrigeration is generally recommended.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation in complex organic molecules.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on available information for related compounds, this compound is soluble in a range of organic solvents. The choice of solvent may impact its stability.
-
Commonly used solvents: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.
-
For biological assays: DMSO is a common choice for creating stock solutions. However, it is crucial to keep the final concentration of DMSO in the assay medium low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use high-purity, anhydrous solvents.
-
Prepare solutions fresh whenever possible.
-
-
Storage:
-
For short-term storage (days), store solutions at 2-8°C.
-
For long-term storage (weeks to months), aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
-
Q4: I am observing inconsistent results in my biological assays with this compound. Could this be a stability issue?
A4: Yes, inconsistent results are a common indicator of compound instability.[1] If you are experiencing variability in your experimental outcomes, consider the following:
-
Age of the solution: Are you using a freshly prepared solution or an older stock?
-
Storage conditions: Were the stock solutions stored properly (protected from light, at the correct temperature)?
-
Freeze-thaw cycles: Has the stock solution undergone multiple freeze-thaw cycles?
-
Assay conditions: Could the pH or temperature of your assay buffer be contributing to degradation during the experiment?[1]
Troubleshooting Guides
Issue 1: Precipitate formation in the stock solution.
-
Possible Cause: The concentration of this compound may exceed its solubility limit in the chosen solvent, especially after temperature changes (e.g., removing from cold storage).
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate.
-
If precipitation persists, consider preparing a more dilute stock solution.
-
Filter the solution through a 0.22 µm syringe filter before use to remove any undissolved particles.
-
Issue 2: Loss of biological activity over time.
-
Possible Cause: Chemical degradation of this compound. The complex polycyclic structure, likely containing ester and/or lactam groups, is susceptible to hydrolysis.[2][3] Oxidation and photodegradation are also potential degradation pathways for such complex molecules.[4][5]
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared solutions for your experiments to ensure maximum potency.
-
Evaluate storage: Review your storage procedures. Ensure solutions are protected from light and stored at or below -20°C for long-term storage.
-
Perform a stability check: If you suspect degradation, you can perform a simple stability check using analytical methods like HPLC-MS to compare a fresh sample with an older one.
-
Data Presentation
Table 1: Hypothetical pH Stability of this compound in Aqueous Buffer (25°C)
| pH | Incubation Time (hours) | Hypothetical % Remaining | Potential Degradation Pathway |
| 3.0 | 24 | < 80% | Acid-catalyzed hydrolysis |
| 5.0 | 24 | > 95% | Relatively Stable |
| 7.4 | 24 | > 90% | Stable |
| 9.0 | 24 | < 75% | Base-catalyzed hydrolysis |
Table 2: Hypothetical Temperature Stability of this compound in DMSO
| Temperature | Storage Duration | Hypothetical % Remaining |
| 37°C | 24 hours | ~90% |
| Room Temp (~25°C) | 7 days | ~85% |
| 4°C | 30 days | >95% |
| -20°C | 6 months | >98% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general approach to intentionally degrade this compound to understand its stability profile.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a dry heat oven at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: Analyze the stressed samples and a non-stressed control sample by HPLC-MS to determine the percentage of this compound remaining and to identify any major degradation products.
Protocol 2: HPLC-MS Method for Stability Analysis of this compound
This is a general-purpose method that can be optimized for specific needs.[6][7]
-
Instrumentation: HPLC with a UV detector coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection:
-
UV: Monitor at a wavelength determined by a UV scan of this compound (e.g., 220, 254, 280 nm).
-
MS: Positive ion electrospray ionization (ESI+). Scan a mass range appropriate for this compound and its potential degradation products.
-
-
Quantification: The percentage of remaining this compound can be calculated by comparing the peak area of the stressed samples to the control sample.
Protocol 3: NMR Spectroscopy for Monitoring Degradation
NMR can provide structural information about degradation products without the need for chromatographic separation.[8][9]
-
Sample Preparation: Prepare a concentrated solution of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Initial Spectrum: Acquire a baseline 1H NMR spectrum.
-
Induce Degradation: Subject the NMR tube to the desired stress condition (e.g., add a drop of DCl or NaOD, or expose to UV light).
-
Time-course Monitoring: Acquire 1H NMR spectra at various time points.
-
Analysis: Compare the spectra over time. The appearance of new signals and the decrease in the intensity of signals corresponding to this compound indicate degradation. 2D NMR experiments (e.g., COSY, HSQC) can be used to help elucidate the structure of the degradation products.[10]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation - Wikipedia [en.wikipedia.org]
- 6. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing NMR Spectral Resolution for Daphnicyclidin Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of NMR spectra for daphnicyclidin alkaloids.
Troubleshooting Guides
This section addresses specific issues that may arise during NMR experiments with daphnicyclidin alkaloids, offering step-by-step solutions.
Issue 1: Poor Signal-to-Noise Ratio
Symptoms:
-
Weak signals that are difficult to distinguish from baseline noise.
-
Inaccurate integration of peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Sample Concentration | For ¹H NMR of daphnicyclidin alkaloids, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[1] |
| Poor Sample Solubility | Ensure the complete dissolution of the alkaloid sample. Sonication or gentle vortexing can aid in dissolution.[1] If solubility is an issue in a standard solvent like CDCl₃, consider alternative deuterated solvents such as benzene-d₆, acetone-d₆, or methanol-d₄.[1] |
| Incorrect Sample Volume | The sample solution should fill the active volume of the NMR tube, which for most standard 5 mm tubes is a height of 4-5 cm (approximately 0.6-0.7 mL).[1] |
| Suboptimal Experimental Parameters | Increase the number of scans to improve the signal-to-noise ratio. Adjust the receiver gain to ensure proper signal amplification without detector overload. |
Experimental Workflow for Optimizing Signal-to-Noise:
Issue 2: Broad and Unresolved Peaks
Symptoms:
-
Overlapping multiplets, making it difficult to determine coupling constants and assign signals.
-
Loss of fine structure in the peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Magnetic Field Homogeneity (Shimming) | Perform manual or automated shimming procedures to optimize the magnetic field homogeneity. For complex samples, 3D gradient shimming can be particularly effective. |
| Presence of Particulate Matter | Filter the NMR sample through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any suspended solids. |
| High Sample Viscosity | High concentrations can lead to increased viscosity and broader lines. If possible, dilute the sample. Alternatively, running the experiment at a higher temperature can reduce viscosity.[2] NMR solvents with low viscosity are preferable to ensure good sample rotation and optimal data acquisition.[3] |
| Paramagnetic Impurities | The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
| Chemical Exchange | For molecules with conformational flexibility, chemical exchange can lead to broadened signals. Consider running the experiment at different temperatures to either slow down or speed up the exchange process. |
Logical Diagram for Troubleshooting Broad Peaks:
Frequently Asked Questions (FAQs)
Q1: How can I resolve overlapping signals in the NMR spectrum of a daphnicyclidin alkaloid?
A1: Overlapping signals are a common challenge with complex molecules like daphnicyclidin alkaloids. Here are several strategies to address this:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths increase chemical shift dispersion, which can resolve overlapping peaks.
-
Change the Solvent: Different deuterated solvents can induce changes in chemical shifts due to varying solvent-solute interactions, potentially resolving overlapping signals.[2][4] Aromatic solvents like benzene-d₆ often produce different spectral patterns compared to chloroform-d₃.[2]
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving signal overlap.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, spreading the proton signals out in a second dimension based on the carbon chemical shifts.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.[7][8]
-
-
Advanced 1D Techniques:
-
Pure Shift NMR: These experiments simplify proton spectra by collapsing multiplets into singlets, significantly reducing overlap.
-
Q2: What are some common artifacts I might encounter in my NMR spectra and how can I avoid them?
A2:
-
Solvent Peaks: Residual signals from incompletely deuterated solvents can obscure analyte signals. Choose a solvent whose residual peak does not overlap with important signals from your sample.
-
Water Peak: Water is a common contaminant in NMR solvents. To minimize its presence, use dry solvents and glassware. A drop of D₂O can be added to the sample to identify exchangeable protons (e.g., -OH, -NH), which will disappear from the spectrum.[2]
-
Spinning Sidebands: These are small peaks that appear symmetrically around a large peak. They can be minimized by improving the shimming and reducing the spinning rate.
-
Phasing Errors: Incorrect phasing leads to distorted peak shapes. This can usually be corrected during data processing.
-
Baseline Distortions: These can arise from a variety of factors, including detector overload from very strong signals. Reducing the receiver gain can help mitigate this.[9]
Q3: When should I consider using advanced techniques like CRAFT or RDC?
A3:
-
CRAFT (Complete Reduction to Amplitude-Frequency Table): This technique is particularly useful for the quantitative analysis of complex mixtures where signals are heavily overlapped.[1][10][11] Instead of traditional integration of peaks in the frequency domain, CRAFT analyzes the time-domain data (FID) to extract frequencies and amplitudes, which can provide more accurate quantification in crowded spectral regions.[12][13]
-
RDC (Residual Dipolar Couplings): RDCs provide long-range structural information about the relative orientation of different parts of the molecule.[14] This is extremely valuable for determining the stereochemistry and conformation of complex, rigid molecules like many daphnicyclidin alkaloids, where traditional NOE data may be insufficient.[14]
Experimental Protocols
Protocol 1: Standard Sample Preparation for High-Resolution NMR
-
Weighing the Sample: Accurately weigh 5-25 mg of the purified daphnicyclidin alkaloid for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆). Ensure the solvent has low viscosity and does not have residual peaks that overlap with signals of interest.[1][3] Gently vortex or sonicate the sample until it is completely dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Volume Adjustment: Ensure the final sample height in the NMR tube is between 4 and 5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Cleaning: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue to remove any dust or fingerprints.
Protocol 2: Data Analysis using CRAFT (Conceptual Workflow)
While specific software implementations may vary, the general workflow for CRAFT is as follows:
-
Data Acquisition: Acquire the FID as you would for a standard 1D NMR experiment.
-
Import Data: Load the raw FID data into the NMR software that supports CRAFT analysis (e.g., VnmrJ, Delta).[12][15]
-
Define Regions of Interest (ROI): In the frequency-domain spectrum (which is used as a visual guide), select the spectral regions containing the peaks you wish to quantify.
-
Run CRAFT Analysis: The software uses a Bayesian algorithm to analyze the time-domain data within the selected regions.[10][13] It models the FID as a sum of decaying sinusoids to extract the frequency, amplitude, decay rate, and phase for each signal.[15]
-
Output: The output is a table of frequencies and their corresponding amplitudes.[12] The amplitude is directly proportional to the quantity of the nucleus giving rise to that signal.
-
Quantitative Analysis: Use the amplitudes from the CRAFT table for quantitative calculations, similar to how you would use integrals from a traditional spectrum.
Protocol 3: Measurement of Residual Dipolar Couplings (RDCs)
-
Sample Preparation (Isotropic): Prepare a standard, high-resolution NMR sample of the daphnicyclidin alkaloid as described in Protocol 1.
-
Acquisition (Isotropic): Acquire a high-resolution 1D ¹H and a 2D F₂-coupled HSQC spectrum. The splitting in the coupled HSQC gives the ¹JCH coupling constants.
-
Preparation of the Alignment Medium: For organic solvents, a common alignment medium is a stretched poly(methyl methacrylate) (PMMA) gel.
-
Swell a PMMA gel in the desired deuterated solvent (e.g., CDCl₃) inside a standard 5 mm NMR tube.
-
Gently compress the gel with a plunger to induce alignment.
-
-
Sample Preparation (Anisotropic): Dissolve a new sample of the daphnicyclidin alkaloid in the same deuterated solvent and add it to the NMR tube containing the aligned gel. Allow the sample to diffuse into the gel.
-
Acquisition (Anisotropic): Acquire a 2D F₂-coupled HSQC spectrum on the aligned sample. The splitting in this spectrum is TCH = ¹JCH + ¹DCH.
-
Calculation of RDCs: The residual dipolar coupling (¹DCH) is calculated by subtracting the splitting measured in the isotropic sample (¹JCH) from the splitting measured in the anisotropic sample (TCH).
-
Structural Analysis: The measured RDCs are then used as restraints in structural calculations to determine the relative orientations of the C-H bonds and refine the 3D structure of the alkaloid.
Workflow for RDC Measurement:
References
- 1. sites.uclouvain.be [sites.uclouvain.be]
- 2. researchgate.net [researchgate.net]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CRAFT for Delta Ver. 1.1 —Quantitative analysis of similar molecule mixture— | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Natural Products | Bruker [bruker.com]
- 9. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. chem-agilent.com [chem-agilent.com]
- 13. JEOL USA blog | CRAFT For NMR: Challenging Conventions To Achieve [jeolusa.com]
- 14. Residual Dipolar Couplings in Structure Determination of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jeol.com [jeol.com]
Technical Support Center: Improving the Reproducibility of Daphnicyclidin D Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of bioassays involving Daphnicyclidin D. Given the limited specific data on this compound, this guide emphasizes best practices for working with novel natural products.
Troubleshooting Guides
High variability and unexpected results are common challenges when working with novel compounds. This section provides a systematic approach to troubleshooting common issues in this compound bioassays.
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique. For improved consistency, consider using a multichannel pipette. |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | Ensure complete dissolution of the formazan crystals by vigorous pipetting or using an orbital shaker before reading the absorbance. |
Problem 2: Low or No Cytotoxic Effect Observed
The absence of a cytotoxic effect may not necessarily indicate that this compound is inactive.
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | The concentration range tested may be too low. Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar) to identify the effective concentration range. |
| Insufficient Incubation Time | The duration of exposure to this compound may be too short to induce a cytotoxic response. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Compound Instability | This compound may degrade in the culture medium over the course of the experiment. Prepare fresh dilutions from a stock solution for each experiment and consider the stability of alkaloids in culture media. |
| Poor Solubility | The compound may be precipitating out of the solution, reducing its effective concentration. See the "Compound-Specific Issues" FAQ section for detailed guidance on improving solubility. |
| Cell Line Resistance | The chosen cell line may be resistant to the mechanism of action of this compound. Test the compound on a panel of different cancer cell lines. |
Problem 3: High Background Signal in Control Wells
High background can mask the cytotoxic effects of the compound.
| Potential Cause | Troubleshooting Step |
| Contamination | Ensure cell cultures are free from microbial contamination (e.g., mycoplasma). |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO) and always include a vehicle control (cells treated with the solvent alone). |
| Compound Interference with Assay Reagents | This compound, like some natural products, may directly interact with the assay reagents (e.g., reducing MTT). Include a "compound-only" control (wells with media and this compound but no cells) and subtract this background absorbance from the experimental wells. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to the practical aspects of conducting bioassays with this compound.
Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound with limited data, it is advisable to start with a broad concentration range to determine the dose-response relationship. A typical starting range could be from 0.01 µM to 100 µM. Based on the cytotoxicity of other Daphniphyllum alkaloids, which can range from micromolar to nanomolar IC50 values, this range should help in identifying the effective concentrations.[1][2]
Q2: How can I improve the solubility of this compound in my bioassay?
A2: Poor solubility is a common issue with natural products.[3] Here are some strategies to improve the solubility of this compound:
-
Use of a suitable solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays. Prepare a high-concentration stock solution in 100% DMSO.
-
Sonication: Gentle sonication of the stock solution can aid in dissolution.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Visual Inspection: After adding the compound to the culture medium, inspect the wells under a microscope for any signs of precipitation.
Q3: How can I assess the stability of this compound in my experimental setup?
A3: The stability of the test compound under assay conditions is crucial for reproducible results. The stability of alkaloids can vary.[4][5] To assess the stability of this compound, you can perform a preliminary experiment where the compound is incubated in the cell culture medium for the duration of your assay (e.g., 24, 48, 72 hours). At different time points, you can analyze the medium using techniques like HPLC to determine the concentration of the intact compound.
Q4: My this compound solution is colored. How do I prevent interference with colorimetric assays like MTT?
A4: Colored compounds can interfere with absorbance-based assays. To correct for this, include a set of control wells containing the same concentrations of this compound in cell-free media. The absorbance of these "compound-only" wells should be subtracted from the absorbance of the corresponding experimental wells.[6]
Q5: What are the potential mechanisms of action for this compound?
A5: The precise mechanism of action for this compound is not well-documented. However, many alkaloids exert their cytotoxic effects by interfering with fundamental cellular processes.[7] Potential mechanisms could include the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.[7] Further mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis, would be required to elucidate its specific mode of action.
Quantitative Data Summary
Specific IC50 values for this compound are not widely available in the literature. However, data from related Daphniphyllum alkaloids can provide a preliminary indication of the potential cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Daphnioldhanol A | HeLa | 31.9 | [2] |
| Daphnezomine W | HeLa | 16.0 (µg/mL) | [1] |
Note: The provided values are for related compounds and should be used as a general guide. The cytotoxic activity of this compound may vary significantly.
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays that can be adapted for use with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for the cells.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment incubation, remove the medium and add 100 µL of medium containing a pre-determined optimal concentration of neutral red to each well. Incubate for 2-3 hours.
-
Washing: Aspirate the neutral red-containing medium and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control.
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: A typical workflow for assessing the cytotoxicity of this compound.
Troubleshooting Decision Tree for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected bioassay results.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: A hypothetical apoptotic pathway potentially targeted by cytotoxic alkaloids.
References
- 1. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of expired tropane alkaloid ampoules using HPLC-UV/CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the final steps of Daphnicyclidin D synthesis
This technical support center provides troubleshooting guidance for researchers encountering challenges in the late-stage synthesis of Daphnicyclidin D and related alkaloids. The FAQs and guides below focus on commonly reported difficulties, particularly in the formation of the crucial seven-membered D-ring.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my intramolecular Horner-Wadsworth-Emmons (HWE) reaction failing to form the seven-membered D-ring?
The intramolecular HWE reaction is a common strategy for forming medium-to-large rings. However, in the context of the rigid, polycyclic core of Daphnicyclidin intermediates, this reaction is known to fail. All attempts to form the seven-membered D-ring from a β-ketophosphonate precursor have been reported as unsuccessful.[1]
Potential reasons for failure include:
-
Transannular Strain: The rigid tricyclic framework of the precursor molecule may introduce significant ring strain in the transition state of the cyclization, making the formation of the seven-membered ring energetically unfavorable.
-
Substrate Conformation: The required conformation for the Wittig-type reaction, where the phosphonate (B1237965) ylide must approach the ketone, may be sterically inaccessible.
-
Compromised Reactivity: The reactivity of the ketone or the ylide might be diminished by the complex electronic and steric environment of the advanced intermediate.
FAQ 2: What are the recommended alternative strategies for constructing the D-ring?
Several alternative methods have been successfully employed to construct the tetracyclic ABCD ring system. The most successful and well-documented alternative is Ring-Closing Metathesis (RCM) .[1][2] Another viable, multi-step approach involves the formation of a diene via an allylic alcohol, followed by cyclization.[1]
FAQ 3: Are there other cyclization methods that have proven unsuccessful for the D-ring?
Yes, besides the intramolecular HWE reaction, attempts to form the D-ring using lithium-halogen exchange on a (Z)-vinyl iodide precursor or applying Nozaki-Hiyama-Kishi conditions also failed, primarily resulting in protodeiodination of the starting material.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Failed D-Ring Cyclization
This guide provides a decision-making framework for when you encounter a failed cyclization reaction for the seven-membered D-ring.
Data Summary: D-Ring Cyclization Strategies
The following table summarizes the outcomes of various attempted and successful cyclization strategies for forming the seven-membered D-ring in a Daphnicyclidin A intermediate.
| Cyclization Strategy | Precursor Type | Result | Reported Yield | Reference |
| Intramolecular HWE | β-Ketophosphonate | Failed | 0% | [1] |
| Lithium-Halogen Exchange | (Z)-Vinyl Iodide | Failed | 0% | [1] |
| Nozaki-Hiyama-Kishi | (Z)-Vinyl Iodide | Failed | 0% | [1] |
| Ring-Closing Metathesis | Amino Diene | Successful | 81% | [1] |
Key Experimental Protocols
Protocol 1: Unsuccessful Intramolecular HWE Cyclization (Inferred)
This protocol is based on the elaboration of the tricyclic aminoketone intermediate as described in the literature.[1]
-
Preparation of the β-Ketophosphonate Precursor:
-
To a solution of the tricyclic aminoketone (1.0 equiv) in anhydrous THF at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equiv) dropwise.
-
Stir the resulting enolate at -78 °C for 1 hour.
-
Add diethyl chlorophosphate (1.2 equiv) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the crude product via flash chromatography to yield the enol phosphate (B84403).
-
Treat the enol phosphate with lithium dimethylcuprate (LiCuMe₂, 2.0 equiv) in THF at 0 °C to afford the β-ketophosphonate.
-
-
Attempted HWE Cyclization:
-
To a suspension of NaH (1.5 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the β-ketophosphonate precursor (1.0 equiv) in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or LC-MS. Result: No formation of the desired tetracyclic product is observed. The starting material is either consumed to form decomposition products or remains unreacted.[1]
-
Protocol 2: Successful Ring-Closing Metathesis (RCM) Cyclization
This protocol outlines the successful synthesis of the tetracyclic ABCD ring system via RCM.[1]
-
Preparation of the Diene Precursor:
-
The tricyclic aminoketone is converted to the corresponding amino diene via a standard three-step sequence (e.g., Wittig olefination followed by vinylation of the ketone).
-
-
RCM Cyclization:
-
Dissolve the amino diene precursor (1.0 equiv) in refluxing anhydrous CH₂Cl₂.
-
Add the Grubbs second-generation catalyst (e.g., 5-10 mol%) in one portion.
-
Continue to heat the reaction at reflux for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel) to afford the desired tetracyclic amine product. Result: The desired product is obtained in good yield (81%).[1]
-
Visualization of Synthetic Pathways
The diagram below illustrates the divergent outcomes of the attempted HWE pathway versus the successful RCM strategy for the crucial D-ring formation.
References
Technical Support Center: Optimization of Cell-Based Assays for High-Throughput Screening of Daphnicyclidins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell-based assays for the high-throughput screening (HTS) of daphnicyclidins. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful screening campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges encountered when performing high-throughput screening of daphnicyclidins?
A1: Daphnicyclidins, like many natural products, can present several challenges in HTS formats. Key issues include poor solubility in aqueous media, potential for autofluorescence which can interfere with assay readouts, and non-specific cytotoxicity that may mask targeted effects.[1][2] Careful assay design and robust troubleshooting are essential to mitigate these challenges.
Q2: How can I improve the solubility of daphnicyclidins for cell-based assays?
A2: To enhance the solubility of daphnicyclidins, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For the final assay concentration, ensure the DMSO concentration in the cell culture medium is minimal, typically below 0.5%, to avoid solvent-induced cytotoxicity. Sonication of the stock solution before dilution can also aid in dissolution.
Q3: My fluorescence-based assay is showing high background when screening daphnicyclidins. What could be the cause and how can I fix it?
A3: High background fluorescence is often due to the intrinsic fluorescence (autofluorescence) of the daphnicyclidin compounds themselves.[3][4] To address this, include a control plate with the compounds alone (no cells) to measure their inherent fluorescence, which can then be subtracted from the experimental values.[3] Another strategy is to use red-shifted fluorophores in your assay, as natural product autofluorescence is often more pronounced in the blue-green spectrum.[3][5]
Q4: What are the known cellular targets and mechanisms of action for daphnicyclidins?
A4: The precise molecular targets for many daphnicyclidins are still under investigation. However, studies on related Daphniphyllum alkaloids suggest that they can induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 and PI3K/Akt pathways.[6][7][8][9][10][11][12]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the high-throughput screening of daphnicyclidins.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between replicate wells | Uneven cell seeding, compound precipitation, or edge effects in the microplate. | Ensure a homogeneous cell suspension before and during plating. Visually inspect plates for precipitates after compound addition. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or media. |
| High variability in IC50 values across different screening runs | Variations in cell passage number, reagent stability, or incubation times. | Use cells within a consistent and low passage number range. Prepare fresh reagents and ensure consistent incubation periods for all assays.[13] |
| Low Z'-factor, indicating poor assay quality | Suboptimal assay conditions (e.g., cell density, reagent concentration, incubation time), or high background signal. | Optimize assay parameters systematically. This includes titrating cell number, assay reagent concentration, and incubation time to maximize the signal-to-background ratio. Implement autofluorescence correction as described in the FAQs. |
| Observed cytotoxicity is not dose-dependent | Compound insolubility at higher concentrations leading to aggregation and reduced bioavailability. | Re-evaluate the solubility of the daphnicyclidin in your assay medium. Consider using a different solvent system for the stock solution or employing solubilizing agents, ensuring they do not interfere with the assay. |
Data Presentation
Cytotoxicity of Daphnicyclidins and Related Compounds
The following table summarizes the available 50% inhibitory concentration (IC50) values for various daphnicyclidins and related alkaloids against a panel of cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for HTS campaigns.
| Compound | Cell Line | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [14] |
| Deoxycalyciphylline B | A-549 | 0.6 | [15] |
| Deoxycalyciphylline B | P-388 | 3.0 | [15] |
| Unspecified Alkaloid Mix | K562 | Data not available | [16] |
| Unspecified Alkaloid Mix | L1210 | Data not available | [17] |
Note: Data for specific daphnicyclidins across a broad range of cell lines is limited in the public domain. Researchers are encouraged to perform initial dose-response experiments to determine the cytotoxic profile of their specific compounds of interest.
Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening using Resazurin (B115843) Assay
This protocol is designed for the high-throughput screening of daphnicyclidins to assess their cytotoxic effects on adherent cancer cell lines in a 96-well or 384-well format.
Materials:
-
Daphnicyclidin compounds
-
Selected cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
0.25% Trypsin-EDTA
-
Resazurin sodium salt
-
Dimethyl sulfoxide (DMSO)
-
Sterile, opaque-walled 96-well or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into opaque-walled microplates at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of each daphnicyclidin in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final screening concentrations. The final DMSO concentration should not exceed 0.5%.
-
Include appropriate controls: vehicle control (medium with DMSO), positive control (a known cytotoxic agent), and a no-cell control (medium only for background fluorescence).
-
Remove the medium from the cell plates and add the diluted compounds.
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Signaling Pathway Diagrams
Daphnicyclidins and related alkaloids have been shown to induce apoptosis and modulate key signaling pathways implicated in cancer progression. The following diagrams illustrate these potential mechanisms of action.
Potential Induction of Apoptosis by Daphnicyclidins
Potential Modulation of STAT3 Signaling by Daphnicyclidins
Potential Modulation of PI3K/Akt Signaling by Daphnicyclidins
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. biotium.com [biotium.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of STAT3 signaling pathway by nitidine chloride suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
- 17. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
mitigating degradation of Daphnicyclidin D during storage and handling
This technical support center provides guidance on mitigating the degradation of Daphnicyclidin D during storage and handling. The following information is based on general best practices for complex alkaloids and natural products, as specific stability data for this compound is limited. Researchers are advised to perform their own stability tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To minimize degradation, this compound should be stored as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be stored in an airtight vial at -80°C, preferably under an inert atmosphere (e.g., argon or nitrogen). Alkaloids, in general, are relatively stable at room temperature but can react with carbon dioxide and oxygen in the air, leading to the formation of carbonate salts and oxidation products respectively.[1]
Q2: What solvents are suitable for dissolving this compound?
Q3: How can I prevent hydrolysis of this compound, which contains an ester functional group?
A3: this compound possesses an ester group, which is susceptible to hydrolysis, especially in aqueous solutions with acidic or basic pH.[2][3] To mitigate this, it is advisable to use anhydrous solvents and to prepare aqueous solutions immediately before use. If your experiment requires a buffered solution, it is best to choose a neutral pH (around 7.0-7.4) and to minimize the time the compound spends in the aqueous environment.
Q4: Are there any known safety precautions for handling this compound?
A4: Specific toxicity data for this compound is not widely published. However, many alkaloids can have potent biological effects even in minute amounts.[1] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation.[1]
Troubleshooting Guides
Issue 1: Loss of Compound Activity or Inconsistent Results
If you observe a decrease in the biological activity of this compound or inconsistent results between experiments, it may be due to compound degradation.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Improper Storage | Review your storage conditions. | Store the solid compound at -20°C or -80°C under a dry, inert atmosphere. For solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Hydrolysis | The compound is in an aqueous solution for an extended period. | Prepare aqueous solutions fresh for each experiment. If necessary, perform a time-course experiment to determine the stability of this compound in your specific buffer. |
| Oxidation | The compound is exposed to air. | Store solid and solutions under an inert gas like argon or nitrogen. Use degassed solvents for preparing solutions. |
| Photodegradation | The compound is exposed to light. | Store in amber vials or wrap containers with aluminum foil to protect from light. |
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
The presence of unexpected peaks in your chromatogram could indicate the presence of degradation products.
| Possible Cause | Troubleshooting Step | Recommended Action |
| On-Column Degradation | The compound may be unstable on the stationary phase (e.g., silica). | Test the stability of your compound on silica (B1680970) using a 2D-TLC analysis.[4] If unstable, consider alternative chromatography methods like using a different stationary phase (e.g., alumina) or deactivating the silica gel.[4] |
| Solvent-Induced Degradation | The solvent used for dissolution or in the mobile phase may be causing degradation. | Ensure the use of high-purity, fresh solvents. Check for solvent compatibility and potential for solvolysis. |
| pH Effects | The pH of the mobile phase may be promoting degradation. | Adjust the mobile phase pH to be within a stable range for the compound, ideally +/- 2 units from the pKa of any ionizable groups.[5] Ensure the mobile phase is adequately buffered.[5] |
Experimental Protocols
Protocol 1: General Procedure for Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weigh the required amount of the compound in a clean, dry microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex briefly until the solid is completely dissolved.
-
If not for immediate use, flush the vial with an inert gas (e.g., argon), seal tightly, and store at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and detection wavelength should be optimized for this compound.
-
Preparation of Standards: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to a known concentration for use as a standard (T=0).
-
Incubation: Aliquot the stock solution into separate vials. Expose the aliquots to different conditions to be tested (e.g., varying temperatures, pH values, light exposure).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
HPLC Analysis: Inject the samples onto an appropriate HPLC column (e.g., C18). Use a suitable mobile phase gradient and detector to separate and quantify the parent compound and any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.
Visualizations
Potential Degradation Pathways
The complex structure of this compound contains several functional groups that could be susceptible to degradation. The diagram below illustrates hypothetical degradation pathways based on common chemical reactions of these functional groups.
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the steps for assessing the stability of this compound under various experimental conditions.
Caption: Workflow for assessing the stability of this compound.
References
Validation & Comparative
Validating the Anticancer Activity of Daphnane Diterpenoids In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation of the anticancer activity of Daphnicyclidin D is not yet extensively documented in publicly available literature, the broader class of daphnane-type diterpenoids, to which it belongs, has shown promising antitumor effects in preclinical models.[1][2][3] This guide provides a comparative overview of the in vivo anticancer activity of representative daphnane (B1241135) diterpenoids against standard-of-care chemotherapeutic agents, supported by experimental data and detailed protocols.
Overview of Daphnane Diterpenoids' Anticancer Potential
Daphnane-type diterpenoids are natural compounds primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[4] Many compounds in this class exhibit a range of biological activities, including anti-HIV, anti-inflammatory, and notable antitumor properties.[1][3] Their anticancer effects are often attributed to the modulation of key cellular signaling pathways.[1][2]
Comparative In Vivo Efficacy
Due to the limited specific in vivo data for this compound, this section presents a comparison of a well-studied daphnane diterpenoid, Yuanhuacine (YC), with a standard chemotherapeutic agent, Doxorubicin, in breast cancer xenograft models. Yuanhuacine has demonstrated potent and selective inhibitory activity against certain subtypes of triple-negative breast cancer (TNBC).[5][6]
| Parameter | Daphnane Diterpenoid (Yuanhuacine) | Standard Chemotherapy (Doxorubicin) |
| Compound | Yuanhuacine | Doxorubicin |
| Cancer Model | Triple-Negative Breast Cancer (TNBC) Xenograft (HCC1806 cells) in nude mice | Triple-Negative Breast Cancer (TNBC) Xenograft (MDA-MB-231 cells) in nude mice |
| Dosage | Not explicitly stated in the provided abstract, but demonstrated potent antitumor efficacy.[5][6] | 5 mg/kg/week |
| Administration | Not explicitly stated, but likely intraperitoneal or intravenous for in vivo studies. | Intravenous |
| Treatment Schedule | Not explicitly stated. | Weekly for 4 weeks |
| Tumor Growth Inhibition | Significantly inhibited tumor growth.[5][6] | Significantly reduced tumor size.[7] |
| Mechanism of Action | Activation of Protein Kinase C (PKC).[5][6] | DNA intercalation and inhibition of topoisomerase II. |
| Source | [5][6] | [7] |
Another daphnane diterpenoid, Genkwanin, formulated as a nanosuspension, has also shown significant in vivo antitumor efficacy in a breast cancer model (MCF-7 tumor-bearing nude mice). A 60 mg/kg intravenous dose achieved a tumor inhibition rate of 62.09%, comparable to the 61.27% inhibition by paclitaxel (B517696) at 8 mg/kg.[8]
Experimental Protocols
A standardized experimental protocol is crucial for the valid comparison of preclinical in vivo studies. Below is a typical methodology for a human tumor xenograft mouse model.
Human Tumor Xenograft Mouse Model Protocol
1. Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., HCC1806 for TNBC) are cultured in appropriate media and conditions.
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
2. Tumor Cell Implantation:
-
A specific number of cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium, often mixed with Matrigel to support initial tumor growth.[9]
-
The cell suspension is injected subcutaneously into the flank of the mice.[9]
3. Tumor Growth Monitoring:
-
Tumor dimensions are measured regularly (e.g., twice a week) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
4. Drug Preparation and Administration:
-
The test compound (e.g., a daphnane diterpenoid) and the reference compound (e.g., Doxorubicin) are formulated in appropriate vehicles.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
Drugs are administered according to the specified dosage and schedule (e.g., intraperitoneally or intravenously).
5. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the experiment, tumors are excised and weighed.
-
Tumor growth inhibition is calculated.
-
Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and, if necessary, through histological analysis of major organs.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in in vivo validation and the mechanisms of action, the following diagrams are provided.
Caption: A typical workflow for in vivo anticancer drug validation.
Caption: Key signaling pathways modulated by daphnane diterpenoids.
Conclusion
While specific in vivo anticancer data for this compound remains to be established, the broader class of daphnane diterpenoids, exemplified by Yuanhuacine and Genkwanin, demonstrates significant antitumor potential in preclinical cancer models. Their mechanisms of action, including the activation of Protein Kinase C and inhibition of the PI3K/Akt/mTOR pathway, present novel targets for cancer therapy.[5][6][10] Further in vivo studies on specific compounds like this compound are warranted to fully elucidate their therapeutic potential and to provide a solid basis for comparison with existing cancer treatments. The experimental frameworks and comparative data presented in this guide offer a foundation for such future investigations.
References
- 1. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Genkwanin nanosuspensions: a novel and potential antitumor drug in breast carcinoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 10. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Daphnicyclidin Alkaloids: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic properties of daphnicyclidin alkaloids, a class of complex polycyclic natural products isolated from plants of the Daphniphyllum genus. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds.
Introduction
Daphniphyllum alkaloids are renowned for their intricate molecular architectures and diverse biological activities. Among these, the daphnicyclidin subgroup has attracted significant attention for its cytotoxic effects against various cancer cell lines. This guide summarizes the available experimental data on the comparative cytotoxicity of these alkaloids, details the experimental protocols used for their evaluation, and explores the current understanding of their mechanisms of action.
Comparative Cytotoxicity Data
The cytotoxic activity of several daphnicyclidin and related Daphniphyllum alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Daphnioldhanol A | HeLa | 31.9 | [1] |
| Daphnezomine W | HeLa | 16.0 (µg/mL) | [2] |
| Unnamed Alkaloid | HeLa | 3.89 | [3] |
| Dcalycinumine A | Nasopharyngeal Carcinoma Cells | Not Specified | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies, such as cell lines, incubation times, and assay methodologies. The cytotoxicity of Daphnezomine W was reported in µg/mL.
Experimental Protocols
The most commonly employed method for assessing the cytotoxicity of daphnicyclidin alkaloids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol
Objective: To determine the concentration of a daphnicyclidin alkaloid that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Daphnicyclidin alkaloid of interest
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the daphnicyclidin alkaloid in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the alkaloid, typically DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dcalycinumines A–E, alkaloids with cytotoxic activities of nasopharyngeal carcinoma cells from Daphniphyllum calycinum | Semantic Scholar [semanticscholar.org]
Unraveling the Molecular Mechanisms of Microtubule Disruption: A Comparative Analysis of Daphnicyclidin D and Other Tubulin Inhibitors
A comprehensive guide for researchers and drug development professionals on the mechanisms of action of tubulin-targeting agents, with a focus on the potential role of Daphnicyclidin D.
This guide provides a detailed comparison of the mechanisms of action of various classes of tubulin inhibitors, including a hypothesized mechanism for the Daphniphyllum alkaloid, this compound. While experimental data on the direct interaction of this compound with tubulin is currently limited, its known cytotoxic effects on cancer cells suggest it may function as a microtubule-destabilizing agent. This comparison aims to provide a framework for understanding its potential mechanism in the context of well-established tubulin inhibitors.
Overview of Tubulin Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their critical role in mitosis makes them a prime target for anticancer drug development.[2] Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[3][4]
-
Microtubule-Stabilizing Agents: These compounds, such as the taxanes (e.g., paclitaxel), promote the polymerization of tubulin and stabilize existing microtubules, leading to the formation of non-functional microtubule bundles, cell cycle arrest, and apoptosis.[2][4]
-
Microtubule-Destabilizing Agents: This larger class of inhibitors disrupts microtubule formation by binding to tubulin subunits and preventing their polymerization.[2][3] They are further categorized based on their binding site on the tubulin dimer, with the most well-characterized being the colchicine (B1669291) and vinca (B1221190) alkaloid binding sites.[3][5]
Comparative Mechanism of Action
This section compares the hypothesized mechanism of this compound with three major classes of tubulin inhibitors, representing different binding sites and modes of action.
Data Presentation: Quantitative Comparison of Tubulin Inhibitors
| Feature | This compound (Hypothesized) | Colchicine (Destabilizer) | Vincristine (Destabilizer) | Paclitaxel (B517696) (Stabilizer) |
| Binding Site on Tubulin | Likely β-tubulin, potentially overlapping with the colchicine or a novel site | β-tubulin, at the interface with α-tubulin[6] | β-tubulin, at a distinct "vinca domain"[6] | β-tubulin, on the luminal side of the microtubule[4] |
| Effect on Tubulin Polymerization | Inhibition | Inhibition of polymerization by preventing the curved-to-straight conformational change of the tubulin dimer[6] | Inhibition of polymerization and induction of tubulin self-assembly into spiral aggregates at high concentrations[7] | Promotion of polymerization and stabilization of microtubules[2] |
| Effect on Microtubule Dynamics | Suppression of dynamics | Suppression of microtubule dynamics[3] | Suppression of microtubule dynamics[8] | Suppression of microtubule dynamics by preventing depolymerization[2] |
| Cell Cycle Arrest | G2/M phase[9] | G2/M phase[5] | G2/M phase[4] | G2/M phase[4] |
| Induction of Apoptosis | Yes[9] | Yes[5] | Yes[4] | Yes[4] |
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the distinct mechanisms of action and the experimental procedures used to characterize these inhibitors, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Comparative mechanisms of microtubule inhibitors.
Experimental Workflows
Caption: Key experimental workflows for characterizing tubulin inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate (clear for absorbance, black for fluorescence)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the wells of a pre-warmed 37°C microplate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel for stabilization, nocodazole (B1683961) for destabilization).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence (e.g., using a fluorescent reporter for tubulin polymerization) every minute for 60-90 minutes.
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
-
Determine the IC50 (for inhibitors) or EC50 (for stabilizers) values by analyzing the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with a tubulin inhibitor using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay quantifies the percentage of apoptotic cells following treatment with a tubulin inhibitor.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Following treatment with the test compound, harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
The study of tubulin inhibitors remains a critical area of cancer research. While the precise mechanism of this compound's interaction with tubulin requires further experimental validation, its cytotoxic profile suggests it may act as a microtubule-destabilizing agent. By comparing its hypothesized mechanism with those of well-characterized inhibitors like colchicine, vincristine, and paclitaxel, we can frame future investigations into its potential as a novel anticancer therapeutic. The experimental protocols provided in this guide offer a robust framework for elucidating the molecular details of this compound and other emerging tubulin-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]
The Evolving Landscape of Daphnicyclidin Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture of Daphniphyllum alkaloids, particularly the daphnicyclidin subgroup, has captivated chemists and pharmacologists alike. Characterized by their complex, polycyclic frameworks, these natural products have shown promise as cytotoxic agents, making them intriguing scaffolds for anticancer drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) among daphnicyclidin and related Daphniphyllum alkaloids, drawing from available cytotoxicity data. While a systematic SAR study on a unified series of synthetic daphnicyclidin analogs is not yet prevalent in the literature, a comparative analysis of naturally occurring congeners provides valuable insights into the structural motifs crucial for biological activity.
Comparative Cytotoxicity of Daphniphyllum Alkaloids
The following table summarizes the cytotoxic activities of various Daphniphyllum alkaloids against different cancer cell lines. The diversity in both the chemical structures and the cell lines tested underscores the need for more standardized future studies. However, preliminary trends can be discerned from the existing data.
| Alkaloid | Structure Description | Cell Line | Activity (IC50) | Reference |
| Daphnezomine W | A daphnezomine L-type alkaloid. | HeLa | 16.0 µg/mL | [1] |
| Unnamed DA | Possesses an unusual 11-membered macrolactone ring. | HeLa | ~3.89 µM | [1] |
| Daphnioldhanol A | A secodaphnane-type alkaloid. | HeLa | 31.9 µM | [1] |
| Daphnicyclidin J | A polycyclic alkaloid with an unprecedented skeleton. | Not specified | Not specified in abstract, but implied cytotoxic activity. | [2] |
| Daphnicyclidin K | A polycyclic alkaloid with an unprecedented skeleton. | Not specified | Not specified in abstract, but implied cytotoxic activity. | [2] |
| Daphnipaxinin (B1254159) | A diamino Daphniphyllum alkaloid. | Not specified | Mentioned to have moderate cytotoxicity. | [3] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
From the available data, it is evident that even relatively subtle changes in the complex polycyclic systems of Daphniphyllum alkaloids can significantly impact their cytotoxic potency. For instance, the difference in activity between the unnamed macrolactone-containing alkaloid (~3.89 µM) and daphnioldhanol A (31.9 µM) against the same cell line (HeLa) suggests that the overall topology and specific functional groups play a critical role in their mechanism of action.[1] The general mention of moderate cytotoxicity for daphnipaxinin further supports the potential of this class of compounds.[3]
Experimental Protocols
The evaluation of the cytotoxic activity of daphnicyclidin analogs and related alkaloids is typically carried out using cell-based assays. A representative protocol for the MTT assay, a common method to assess cell viability, is provided below.
MTT Assay for Cytotoxicity Screening
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (daphnicyclidin analogs). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Postulated Mechanism of Action and Signaling Pathway
While the precise molecular targets of daphnicyclidin analogs are not yet fully elucidated, their cytotoxic effects likely culminate in the induction of apoptosis, or programmed cell death. The diagram below illustrates a generalized workflow for evaluating the structure-activity relationship of these compounds and a hypothetical signaling cascade they might trigger.
Caption: SAR workflow and a hypothetical signaling pathway for daphnicyclidin analogs.
This proposed pathway suggests that daphnicyclidin analogs may interact with specific cellular components, initiating a signaling cascade that leads to mitochondrial-mediated apoptosis through the activation of caspases. Future research will be instrumental in identifying the direct molecular targets and validating the precise signaling pathways involved.
Conclusion and Future Directions
The study of daphnicyclidin analogs presents a compelling frontier in the development of novel anticancer agents. The available data, though not from a systematic SAR study, indicates that the complex polycyclic structure of these alkaloids is a key determinant of their cytotoxic activity. Future efforts should focus on the semi-synthesis or total synthesis of a focused library of daphnicyclidin analogs with systematic modifications to key regions of the molecule. This will enable a more precise elucidation of the structure-activity relationships. Furthermore, target identification and mechanism of action studies are crucial to advance these promising natural product scaffolds from lead compounds to clinical candidates. The intricate chemistry and potent biological activity of daphnicyclidin and its relatives ensure that they will remain a fertile ground for discovery in medicinal chemistry for years to come.
References
A Researcher's Guide to Validating the Target Engagement of Daphnicyclidin D
For Researchers, Scientists, and Drug Development Professionals
The deconvolution of molecular targets for complex natural products like Daphnicyclidin D is a critical challenge in drug discovery.[1][2][3] Establishing that a molecule interacts with its intended target within the complex environment of a cell is paramount for understanding its mechanism of action and advancing it as a therapeutic candidate. This guide provides an objective comparison of key experimental methods to validate the cellular target engagement of this compound, complete with detailed protocols, comparative data, and workflow visualizations.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for verifying drug-protein interactions in a native cellular context.[4][5][6] The core principle is that when a ligand, such as this compound, binds to its target protein, the resulting complex becomes more resistant to thermal denaturation.[4][7] This stabilization is observed as a positive shift in the protein's melting temperature (Tm), providing direct evidence of target engagement.[5]
Comparative Performance
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-MS (AP-MS) | Functional Pathway Assay |
| Principle | Ligand-induced protein thermal stabilization.[4][7] | Capture of a tagged-ligand and its binding partners.[8][9] | Measures downstream biological effect of target modulation. |
| Compound Modification | Not required (Label-free).[1] | Requires synthesis of a tagged chemical probe.[2] | Not required. |
| Cellular Context | Intact cells or lysates.[6][7][10] | Cell lysates.[9][11] | Intact cells. |
| Primary Output | Target protein melting curve and ΔTm.[5] | List of putative protein interactors and enrichment scores.[8] | Dose-response curve (e.g., IC50/EC50). |
| Key Advantage | Confirms direct target binding in a physiological setting.[6] | Can identify unknown targets (deconvolution).[11][12] | Confirms biological relevance of target engagement. |
| Key Limitation | Not suitable for all targets (e.g., membrane proteins).[13] | Risk of false positives; probe may alter binding.[9][14] | Indirect evidence of target engagement. |
Hypothetical CETSA Data for this compound
Let's hypothesize that the primary target of this compound is "Kinase X". A CETSA experiment would aim to show that this compound stabilizes Kinase X upon heating.
| Treatment Group | Temperature (°C) | % Soluble Kinase X (Normalized) | Calculated Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 48 | 100% | 54.2 | - |
| 51 | 85% | |||
| 54 | 52% | |||
| 57 | 21% | |||
| 60 | 5% | |||
| This compound (10 µM) | 48 | 100% | 58.5 | +4.3 |
| 51 | 98% | |||
| 54 | 91% | |||
| 57 | 75% | |||
| 60 | 48% | |||
| 63 | 19% |
Table 1: Representative CETSA melt curve data. The positive shift in the melting temperature (ΔTm) of Kinase X in the presence of this compound indicates direct target engagement in the cell.
Experimental Protocol: CETSA by Western Blot
This protocol outlines the steps to generate a CETSA melt curve.[4][5]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and grow to 80-90% confluency. Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes.[4] Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 48°C to 66°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath) to release cellular contents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[6]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction.[4] Normalize the total protein concentration across all samples using a BCA assay. Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.
-
Western Blotting: Probe the membrane with a primary antibody specific for the putative target protein (e.g., anti-Kinase X) and a suitable secondary antibody. Detect the signal and quantify band intensities to determine the amount of soluble protein at each temperature.
-
Data Analysis: Plot the normalized soluble protein fraction against temperature for both vehicle and drug-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. The difference (ΔTm) indicates the extent of thermal stabilization.
CETSA Experimental Workflow Diagram
Method 2: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a chemical proteomics technique used to identify the binding partners of a small molecule.[2][9] This approach requires synthesizing a derivative of this compound that incorporates a reactive group and an affinity tag (e.g., biotin). This "bait" molecule is used to capture its interacting proteins ("prey") from a cell lysate, which are then identified by mass spectrometry.[8][14]
Hypothetical AP-MS Data for this compound
This table shows a list of proteins identified by mass spectrometry after pulldown with a biotinylated this compound probe. Significant enrichment over a control (biotin only) suggests a specific interaction.
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Biotin) | p-value | Putative Role |
| P00533 | EGFR | 25.3 | 1.2e-8 | Receptor Tyrosine Kinase |
| P00519 | ABL1 | 18.7 | 4.5e-7 | Tyrosine Kinase (Kinase X) |
| P62258 | GRB2 | 15.1 | 9.1e-7 | Adaptor Protein |
| P42336 | STAT3 | 12.5 | 2.0e-6 | Transcription Factor |
| Q05397 | HSP90AA1 | 3.1 | 0.04 | Chaperone (Common non-specific) |
| P60709 | ACTB | 1.2 | 0.45 | Cytoskeletal (Common non-specific) |
Table 2: Representative AP-MS results. The high fold-enrichment and low p-value for ABL1 (hypothesized as Kinase X) strongly suggest it is a direct target of this compound. Other enriched proteins may be part of the same complex.
Experimental Protocol: AP-MS
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin (B1667282) tag. The linker position should be chosen carefully to minimize disruption of the compound's binding activity. A negative control (biotin tag with linker only) is essential.
-
Cell Lysis: Grow and harvest cells. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to create a total protein lysate.
-
Affinity Purification:
-
Pre-clear the lysate by incubating with streptavidin-coated magnetic beads to remove non-specific binders.
-
Incubate the pre-cleared lysate with the biotinylated this compound probe or the biotin-only control for several hours at 4°C.
-
Add streptavidin beads to the lysate and incubate to capture the probe and its bound proteins.
-
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins from the beads, often by boiling in SDS-PAGE sample buffer.
-
Protein Digestion and Mass Spectrometry:
-
Data Analysis: Use a database search engine (e.g., MaxQuant) to identify proteins from the MS/MS spectra. Quantify protein abundance (e.g., using label-free quantification) and calculate the fold-enrichment and statistical significance for proteins in the probe sample compared to the control.[9]
AP-MS Experimental Workflow Diagram
References
- 1. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. annualreviews.org [annualreviews.org]
- 11. wp.unil.ch [wp.unil.ch]
- 12. Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Target identification of anticancer natural products using a chemical proteomics approach - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04283A [pubs.rsc.org]
- 14. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
A Comparative Guide to the Synthetic Strategies for the Daphnicyclidin Core
The intricate and densely functionalized polycyclic structure of daphnicyclidin alkaloids has captivated the attention of the synthetic chemistry community, presenting a formidable challenge and a canvas for innovative synthetic design. This guide provides a comparative analysis of several key synthetic routes developed to construct the core architecture of daphnicyclidin A, a representative member of this fascinating family of natural products. The strategies discussed herein showcase a range of synthetic methodologies, from biomimetic cascades to elegant ring-forming reactions, each offering unique advantages in assembling this complex molecular scaffold.
This analysis will focus on the approaches developed by the research groups of Harmata, Yang, and a notable Tiffeneau–Demjanov ring enlargement strategy, providing a clear comparison of their efficiency and key transformations.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for three distinct synthetic approaches to significant core structures of daphnicyclidin. This allows for a direct comparison of the overall efficiency of each route in terms of the number of steps and the total yield.
| Synthetic Route | Key Strategy | Target Core Structure | Number of Steps | Overall Yield |
| Harmata Synthesis | Intramolecular (4+3) Cycloaddition | ABCE Tetracycle | 10 | 20.2%[1][2] |
| Yang Synthesis | Tandem N-allylation–SN2′ & HWE reactions | ABC Tricycle | Not specified in abstracts | Not specified in abstracts |
| Tiffeneau–Demjanov Ring Enlargement | Tiffeneau–Demjanov Ring Enlargement | ABC Tricycle | Multi-step | Not specified in abstracts |
Detailed Synthetic Strategies and Key Transformations
The Harmata Approach: A [4+3] Cycloaddition Strategy
The Harmata group has developed a concise and efficient route to the ABCE tetracyclic ring system of daphnicyclidin A.[1][2] The cornerstone of their strategy is a powerful intramolecular [4+3] cycloaddition reaction of an oxidopyridinium ion. This key step allows for the rapid construction of the central seven-membered ring (ring C) with excellent control over the stereochemistry.
The synthesis commences with the preparation of a 1,2-bis-alkylidenecyclopentane precursor, which is then elaborated to form the required oxidopyridinium ion.[1] The subsequent cycloaddition proceeds smoothly to furnish the desired tetracyclic core.[1][2]
Key Features:
-
Convergent Strategy: The key cycloaddition brings together two major fragments in a single step.
-
High Efficiency: The 10-step synthesis proceeds with a notable overall yield of 20.2%.[1][2]
-
Step Economy: The approach is characterized by its brevity in accessing a complex polycyclic system.
Experimental Protocol for the Key [4+3] Cycloaddition:
The pyridinium (B92312) salt precursor is subjected to a one-step sulfone deprotection and intramolecular (4+3) cycloaddition to yield the cycloadduct, which constitutes the ABCE tetracyclic ring system of daphnicyclidin A. This transformation is achieved in a 70% yield.
Caption: Harmata's [4+3] cycloaddition approach.
The Yang Approach: A Substrate-Controlled Strategy
The Yang group has reported a substrate-stereocontrolled synthesis of the ABC tricyclic system of daphnicyclidin A.[3][4][5][6][7] This strategy relies on a sequence of carefully orchestrated reactions to build the intricate framework.
A key feature of this route is an efficient tandem N-allylation–SN2′ reaction to assemble the 2,3,4-cis trisubstituted pyrrolidine (B122466) ring (ring C).[3][4][5][6][7] Following the construction of ring C, two intramolecular Horner–Wadsworth–Emmons (HWE) reactions are employed to construct the seven-membered cycloheptanone (B156872) ring (ring A) and the six-membered piperidine (B6355638) ring (ring B).[3][4][5][6][7]
Key Features:
-
High Stereocontrol: The synthesis relies on substrate control to achieve the desired stereochemistry.
-
Tandem Reaction: The use of a tandem N-allylation–SN2′ reaction streamlines the construction of the pyrrolidine ring.
-
Classic Ring-Forming Reactions: The application of the robust HWE reaction for the formation of rings A and B.
Experimental Protocol for the Tandem N-allylation–SN2′ Reaction:
While the specific experimental details are not available in the abstracts, this key step involves the reaction of an oxazolidinone substrate with a 1,4-dihalogen-2-butene to stereoselectively form the 2,3,4-cis-trisubstituted pyrrolidine core.[5]
Caption: Yang's substrate-controlled synthesis.
Tiffeneau–Demjanov Ring Enlargement Strategy
Another successful approach for the construction of the 5–6–7 tricyclic core of daphnicyclidin-type alkaloids involves a Tiffeneau–Demjanov ring enlargement.[8][9] This strategy is particularly noteworthy for its ability to construct the challenging cycloheptanone C ring from a more readily accessible 5–6–6 tricyclic precursor.[8][9]
The synthesis begins with a precursor commonly found in calyciphylline A-type alkaloids and utilizes a lithium trimethylsilyldiazomethane-mediated Tiffeneau–Demjanov ring enlargement to form the seven-membered ring.[8][9] Subsequent key transformations, including Davis oxidation, 1,2-addition, oxidation, and dehydration, are employed to elaborate the cyclohept-2-enone motif.[8]
Key Features:
-
Ring Expansion Strategy: A clever approach to construct the synthetically challenging seven-membered ring.
-
Biogenetically Inspired: The strategy draws inspiration from the proposed biogenetic relationship between different Daphniphyllum alkaloid subfamilies.
-
Step-Economical Elaboration: A four-step cascade is used to install the necessary functional groups on the C ring.[8][9]
Experimental Protocol for the Tiffeneau–Demjanov Ring Enlargement:
The 5-6-6 tricyclic precursor is treated with lithium trimethylsilyldiazomethane (B103560) to induce the ring expansion, thereby forming the 5-6-7 tricyclic core containing the cycloheptanone C ring.[8][9]
Caption: Tiffeneau–Demjanov ring enlargement route.
Conclusion
The synthetic routes to the daphnicyclidin core highlighted in this guide demonstrate the creativity and ingenuity of synthetic chemists. The Harmata group's approach, centered on a powerful [4+3] cycloaddition, offers a highly efficient and step-economical pathway to a significant portion of the daphnicyclidin skeleton. The Yang group's substrate-controlled synthesis showcases the power of classic and tandem reactions for the stereoselective construction of the core. The Tiffeneau–Demjanov ring enlargement strategy provides an elegant solution to the challenge of constructing the seven-membered ring, drawing inspiration from biosynthetic pathways.
Each of these strategies provides valuable insights and tools for the synthesis of complex alkaloids. The choice of a particular route will depend on the specific goals of the research program, including the desired scale of the synthesis, the availability of starting materials, and the need for analog synthesis for structure-activity relationship studies. The continued exploration of new synthetic methodologies will undoubtedly lead to even more efficient and elegant syntheses of daphnicyclidin and other members of the Daphniphyllum alkaloid family.
References
- 1. First synthesis of an ABCE ring substructure of daphnicyclidin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the ABC Tricyclic System of Daphnicyclidin A. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of the ABC Tricyclic System of Daphnicyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Synthesis of the ABC Tricyclic System of Daphnicyclidin A - American Chemical Society - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Daphnicyclidin D Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of complex natural products like Daphnicyclidin D is crucial for pharmacokinetic studies, quality control of herbal preparations, and pharmacological research. This guide presents a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. As direct cross-validation studies for this specific alkaloid are not extensively documented in publicly available literature, this guide provides a framework based on established principles of analytical method validation and cross-validation.
Overview of Analytical Methodologies
This compound is a structurally complex member of the Daphniphyllum alkaloids, a diverse class of natural products known for their intricate polycyclic structures.[1][2][3] The choice of an analytical method for its quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This widely accessible technique separates compounds based on their physicochemical properties as they pass through a chromatographic column.[4][5] Quantification is achieved by measuring the absorbance of ultraviolet light by the analyte.[6] For a molecule like this compound, the presence of chromophores in its structure would allow for UV detection. HPLC-UV is known for its robustness and cost-effectiveness, making it suitable for routine analyses where high sensitivity is not the primary requirement.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[9][10] After chromatographic separation, the analyte is ionized and fragmented, and specific fragments are detected. This high degree of specificity allows for accurate quantification even at very low concentrations and in complex matrices, significantly reducing interferences.[7][11][12]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for method validation. The following are proposed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.
Sample Preparation (Hypothetical)
A generic solid-phase extraction (SPE) protocol suitable for alkaloids from a biological matrix (e.g., plasma) is described below:
-
To 100 µL of the sample, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge.
-
Dilute the supernatant with 600 µL of an acidic aqueous solution (e.g., 0.1% formic acid in water).
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by the acidic aqueous solution.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with the acidic aqueous solution, followed by methanol to remove interferences.
-
Elute this compound with a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient starting from a low percentage of Solvent B, gradually increasing to elute this compound and other components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: A suitable wavelength for the chromophore in this compound (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
LC-MS/MS Method Protocol
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Column: A C18 reversed-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Similar to the HPLC-UV method, but with LC-MS grade solvents.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A faster gradient program suitable for UHPLC separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
-
Injection Volume: 5 µL.
Data Presentation: Comparative Validation Parameters
The following table summarizes the expected performance characteristics of the two proposed methods for the quantification of this compound. These are typical values based on the general capabilities of each technique for similar analytes.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Specificity/Selectivity | Moderate; dependent on chromatographic resolution. | High; based on specific mass-to-charge ratios of precursor and product ions.[9] |
| Linear Range | 10 - 1000 ng/mL | 0.1 - 200 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% |
| Matrix Effect | Can be significant. | Can be minimized with appropriate internal standards and sample cleanup.[9] |
| Robustness | Generally high.[13] | Moderate; sensitive to changes in instrument parameters. |
Mandatory Visualization
The diagrams below illustrate the cross-validation workflow for the two analytical methods.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound, each with its own set of advantages. HPLC-UV is a cost-effective and robust method suitable for routine quality control and analysis of samples with relatively high concentrations of the analyte.[7] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level impurity detection, and analyses in complex biological matrices.[7][14]
A cross-validation of these two methods would be essential if data from different laboratories or different stages of drug development need to be compared.[15] The process involves analyzing the same set of samples with both validated methods and statistically comparing the results to ensure their interchangeability within acceptable limits. This rigorous comparison provides a high degree of confidence in the analytical data, which is paramount for regulatory submissions and scientific publications.
References
- 1. Asymmetric Construction of Rings A–D of Daphnicyclidin Type Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. resolian.com [resolian.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mastelf.com [mastelf.com]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
- 15. pharmaguru.co [pharmaguru.co]
The Potential of Daphnicyclidin D in Overcoming Drug Resistance in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance remains a formidable challenge in oncology, necessitating a continuous search for novel therapeutic agents that can overcome these resistance mechanisms. Daphnicyclidin D, a structurally complex Daphniphyllum alkaloid, represents a potential, yet largely unexplored, candidate in this arena. This guide provides a comparative analysis of the prospective efficacy of this compound against drug-resistant cancer cell lines, juxtaposed with established chemotherapeutic agents. Due to the current scarcity of direct experimental data on this compound's activity in resistant phenotypes, this document serves as a prospective framework, integrating available data on related compounds with established methodologies for evaluating anticancer efficacy.
Efficacy of Daphniphyllum Alkaloids and Standard Chemotherapeutics: A Comparative Overview
Table 1: Cytotoxicity of Daphniphyllum Alkaloids in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Citation |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL | [1] |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 µM | [2] |
Table 2: Comparative Efficacy of Doxorubicin (B1662922) in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Description | IC50 Value (µM) | Citation |
| MCF-7 | Doxorubicin-sensitive | 0.69 - 9.908 | [3] |
| MCF-7/ADR | Doxorubicin-resistant | 13.39 | [3] |
| MDA-MB-231 (p-MDA-MB-231) | Doxorubicin-sensitive | 6.5 | [4] |
| 100 nM DRM (Doxorubicin-resistant MDA-MB-231) | Doxorubicin-resistant | 14.3 | [4] |
Table 3: Comparative Efficacy of Cisplatin in Sensitive and Resistant Ovarian Cancer Cell Lines
| Cell Line | Description | IC50 Value (µg/mL) | Citation |
| A2780 | Cisplatin-sensitive | 3.253 | [5] |
| A2780cis | Cisplatin-resistant | 10.58 | [5] |
Experimental Protocols for Efficacy Assessment
To facilitate further research into the potential of this compound, detailed protocols for fundamental in vitro assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V-FITC Apoptosis Assay
The Annexin V-FITC assay is a standard flow cytometry-based method for the detection of apoptosis.[6][7]
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify apoptotic cells.[7] Propidium iodide (PI), a fluorescent nucleic acid binding dye, is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[6]
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[8]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 5-15 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental and biological contexts, the following diagrams have been generated using the DOT language.
Overcoming Drug Resistance: Potential Mechanisms of Action
While the precise mechanism of action for this compound remains to be elucidated, several key pathways are known to contribute to drug resistance in cancer.[9][10] A novel therapeutic agent could potentially overcome resistance by targeting these pathways:
-
Inhibition of Efflux Pumps: A primary mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of cancer cells. Natural products have been shown to inhibit the function of these transporters, thereby increasing intracellular drug accumulation and restoring sensitivity.[11]
-
Modulation of Signaling Pathways: Aberrant activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, is frequently observed in drug-resistant cancers.[9] Compounds that can inhibit key nodes in these pathways may re-sensitize cancer cells to conventional therapies.
-
Induction of Apoptosis: Evasion of apoptosis is a hallmark of cancer and a key contributor to drug resistance. Novel agents that can induce apoptosis through alternative mechanisms, potentially bypassing the pathways blocked in resistant cells, are of significant therapeutic interest.
-
Targeting Cancer Stem Cells (CSCs): A subpopulation of cells within a tumor, known as cancer stem cells, are often inherently resistant to chemotherapy and are thought to be responsible for tumor recurrence. Compounds that can specifically target and eliminate CSCs hold great promise for durable therapeutic responses.
Future Directions
The information presented in this guide highlights a significant knowledge gap regarding the anticancer properties of this compound, particularly in the context of drug resistance. Future research should prioritize the following:
-
In vitro cytotoxicity screening: Determine the IC50 values of this compound in a panel of cancer cell lines, including both drug-sensitive and their resistant counterparts.
-
Mechanism of action studies: Investigate the molecular pathways through which this compound exerts its effects, including its impact on cell cycle progression, apoptosis, and key resistance-associated signaling pathways.
-
Combination studies: Evaluate the potential synergistic or additive effects of this compound when used in combination with standard chemotherapeutic agents.
By systematically addressing these research questions, the true therapeutic potential of this compound as a novel agent to combat drug-resistant cancer can be fully realized.
References
- 1. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 4. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. static.igem.org [static.igem.org]
- 9. mdpi.com [mdpi.com]
- 10. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 11. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the biosynthetic pathways of different Daphniphyllum alkaloids
For Researchers, Scientists, and Drug Development Professionals
The Daphniphyllum alkaloids are a structurally diverse and complex family of natural products, with over 350 identified members.[1] Their intricate polycyclic architectures and significant biological activities, including anti-cancer and anti-HIV properties, make them compelling targets for research and drug development.[2] Understanding the biosynthetic pathways that lead to this vast chemical diversity is crucial for harnessing their therapeutic potential. This guide provides a comparative analysis of the biosynthetic pathways of different Daphniphyllum alkaloids, supported by available experimental data and proposed biosynthetic hypotheses.
Core Biosynthetic Precursor and Key Diversification Points
The biosynthesis of most Daphniphyllum alkaloids is hypothesized to originate from the mevalonic acid (MVA) pathway, utilizing squalene (B77637) as a key intermediate.[3] A central, yet still unidentified, universal precursor is thought to give rise to the entire family of these alkaloids.[4] From this common origin, a series of enzymatic transformations, including cyclizations, rearrangements, and oxidations, lead to the various skeletal types that characterize the different classes of Daphniphyllum alkaloids.
The major classes of Daphniphyllum alkaloids are categorized based on their distinct skeletal structures, including daphniphylline (B78742), secodaphniphylline, yuzurimine (B1675894), daphnilactone A, and daphnilactone B.[5] The biosynthetic relationships between these classes are largely based on plausible chemical transformations and have been supported by biomimetic total syntheses.
Experimental Evidence from Isotopic Labeling
Direct experimental evidence for the squalene origin of Daphniphyllum alkaloids comes from isotopic labeling studies on Daphniphyllum macropodum. These experiments provide crucial insights into the early stages of the biosynthetic pathway.
Experimental Protocol: Isotopic Labeling of D. macropodum Seedlings
The following protocol is a summary of the methodology used in stable isotope labeling experiments to trace the biosynthetic origin of Daphniphyllum alkaloids.[6]
-
Plant Material and Growth Conditions: Daphniphyllum macropodum seedlings are grown hydroponically.
-
Precursor Feeding: The seedlings are fed with isotopically labeled precursors. In one set of experiments, ¹³C₆-glucose is used to trace the incorporation of carbon throughout the metabolic network. In another, ¹³C-labeled mevalonolactone (B1676541) is used to specifically probe the involvement of the mevalonate (B85504) pathway.
-
Sample Collection: After a designated feeding period, various plant tissues (leaves and stems) are harvested.
-
Metabolite Extraction: The plant material is processed to extract the alkaloid content.
-
Analysis: The extracted alkaloids are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the extent of isotope incorporation into the different alkaloid structures. The isotopolog peak areas are measured and compared between labeled and unlabeled control samples.
Quantitative Data Summary
The results from these labeling experiments demonstrate the incorporation of ¹³C from both labeled glucose and mevalonolactone into the skeletons of C22 and C30 Daphniphyllum alkaloids, providing strong evidence for their terpenoid origin.[6]
| Precursor Fed | Alkaloid Class | Key Finding |
| ¹³C₆-Glucose | C22 and C30 alkaloids | Significant enrichment of ¹³C observed in both alkaloid classes in leaves and stems, confirming their biosynthesis from primary metabolism.[6] |
| ¹³C-Mevalonolactone | C22 and C30 alkaloids | Observation of isotopolog peaks corresponding to the incorporation of multiple labeled mevalonate units, directly supporting their origin from the MVA pathway.[6] |
Comparative Proposed Biosynthetic Pathways
While direct enzymatic evidence is still largely elusive, extensive research in biomimetic synthesis has led to well-supported hypothetical pathways that illustrate the divergence from a common precursor to the various alkaloid skeletons.
From Squalene to Proto-daphniphylline: The Putative Common Ancestor
The initial steps of the biosynthesis are proposed to involve the oxidative transformation of squalene into a dialdehyde (B1249045) intermediate.[7] This dialdehyde then undergoes a series of reactions, including the incorporation of a nitrogen atom (the source of which is still unknown, but pyridoxamine (B1203002) has been suggested as a possibility), to form a key pentacyclic intermediate known as proto-daphniphylline.[7] This molecule is considered the putative primordial Daphniphyllum alkaloid.[7]
Caption: Proposed biosynthetic pathway from squalene to proto-daphniphylline.
Divergence to Secodaphniphylline and Daphniphylline
From proto-daphniphylline, the pathways to secodaphniphylline and daphniphylline are thought to diverge. It is hypothesized that secodaphniphylline is a biosynthetic precursor to daphniphylline.[7] This transformation is proposed to proceed through an unsaturated amine intermediate.[7]
Caption: Proposed biosynthetic relationship between secodaphniphylline and daphniphylline.
Formation of Yuzurimine and Daphnilactone Skeletons
The intricate skeletons of yuzurimine and daphnilactone-type alkaloids are also believed to arise from intermediates derived from the main biosynthetic trunk. For instance, a proposed pyridoxal-mediated transformation of a homosecodaphniphyllic acid intermediate could lead to an unsaturated amino acid, a key precursor for daphnilactone B and yuzurimine.[8] The biosynthesis of some daphnilactone B-type alkaloids is thought to involve transformations from yuzurimine E.[1]
Caption: Proposed divergence to yuzurimine and daphnilactone-type alkaloids.
Experimental Workflow for Biosynthetic Pathway Elucidation
The elucidation of these complex biosynthetic pathways relies on a multi-faceted experimental approach.
Caption: General experimental workflow for elucidating Daphniphyllum alkaloid biosynthesis.
Future Outlook
While significant progress has been made in proposing the biosynthetic pathways of Daphniphyllum alkaloids, further research is needed to validate these hypotheses. The identification and characterization of the specific enzymes involved in each step of the pathways remain a key challenge.[4] Future work will likely focus on a combination of genomics, transcriptomics, and proteomics to identify candidate biosynthetic genes, followed by in vitro and in vivo characterization of the corresponding enzymes. A deeper understanding of these biosynthetic pathways will not only unravel the intricate chemistry of these fascinating natural products but also open up avenues for their biotechnological production and the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. whiterose-mechanisticbiology-dtp.ac.uk [whiterose-mechanisticbiology-dtp.ac.uk]
- 5. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of Daphnicyclidin D Derivatives: A Landscape of Unexplored Promise
While the intricate molecular architecture of Daphniphyllum alkaloids has captivated chemists for decades, leading to the isolation of over 350 distinct compounds, the therapeutic potential of Daphnicyclidin D and its derivatives remains a largely uncharted frontier in drug discovery. Despite the documented cytotoxic activities of several related alkaloids against various cancer cell lines, specific and comprehensive data on this compound derivatives are conspicuously absent from publicly available scientific literature. This guide aims to synthesize the existing, albeit limited, information and highlight the critical need for further research to validate the therapeutic promise of this unique class of molecules.
A Glimpse into the Bioactivity of Related Daphniphyllum Alkaloids
Although data on this compound derivatives is scarce, studies on other members of the Daphniphyllum alkaloid family offer tantalizing clues to their potential. Several compounds have demonstrated noteworthy cytotoxic effects, suggesting that this compound derivatives may also possess anti-cancer properties.
These findings, summarized in the table below, underscore the potential for discovering potent and selective anti-cancer agents within this alkaloid family. However, it is crucial to emphasize that these are not direct derivatives of this compound, and their activities do not definitively predict the behavior of this compound-based compounds.
Comparative Cytotoxicity of Select Daphniphyllum Alkaloids
| Compound | Cell Line | IC50 |
| Daphnezomine W | HeLa | 16.0 μg/mL |
| Unnamed Rearranged Alkaloid | HeLa | ~3.89 μM |
| Daphnioldhanol A | HeLa | 31.9 μM |
Note: This table presents data on related alkaloids, not this compound derivatives, due to a lack of available information.
Charting the Path Forward: A Call for Focused Investigation
The dearth of research into the therapeutic potential of this compound derivatives represents a significant gap in medicinal chemistry and pharmacology. To unlock their potential, a systematic and focused research effort is imperative. The following experimental workflow outlines a potential path forward for researchers in this field.
Caption: A proposed experimental workflow for the systematic evaluation of this compound derivatives.
Elucidating the Mechanism of Action: A Hypothetical Signaling Pathway
Given the cytotoxic activity of related compounds, it is plausible that this compound derivatives could induce apoptosis in cancer cells. A common mechanism for inducing apoptosis involves the modulation of key signaling pathways that regulate cell survival and death. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: A hypothetical signaling pathway for this compound derivative-induced apoptosis.
Standardized Experimental Protocols: A Foundation for Comparative Data
To ensure the generation of robust and comparable data, the adoption of standardized experimental protocols is essential. Below are detailed methodologies for key assays that would be central to the investigation of this compound derivatives.
Cytotoxicity Assessment: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is proportional to the number of viable cells, this assay is widely used to measure cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Analysis: Western Blot for Apoptosis Markers
Western blotting is a widely used technique to detect specific proteins in a sample. To investigate apoptosis, the expression levels of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family, can be analyzed.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression levels of the target proteins.
Conclusion
The field of this compound derivatives is ripe for exploration. The limited data from related compounds suggest a potential for significant biological activity, particularly in the realm of oncology. Through systematic synthesis, rigorous biological screening, and in-depth mechanistic studies, the true therapeutic potential of this fascinating class of natural product derivatives can be unveiled. The scientific community is encouraged to embark on this journey of discovery, which holds the promise of yielding novel and effective therapeutic agents for a range of human diseases.
Comparative Efficacy of Daphnicyclidin D: An Analysis of Available Data and Future Directions
A comprehensive review of existing scientific literature reveals a significant gap in the direct experimental data on the in vitro and in vivo efficacy of Daphnicyclidin D. While the intricate chemical synthesis of this complex Daphniphyllum alkaloid has been a subject of considerable research, its biological activity, particularly its potential as an anticancer agent, remains largely unexplored in publicly available studies. This guide, therefore, aims to provide a comparative framework by summarizing the reported efficacy of structurally related Daphniphyllum alkaloids, alongside detailed experimental protocols that could be adapted for the future evaluation of this compound.
In Vitro Cytotoxicity: A Look at Related Alkaloids
Direct cytotoxic data, such as IC50 values, for this compound against cancer cell lines are not currently available in the scientific literature. However, studies on other alkaloids from the Daphniphyllum genus provide preliminary insights into the potential bioactivity of this class of compounds.
| Alkaloid Name | Cell Line | IC50 Value | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [1] |
| Daphnioldhanol A | HeLa | 31.9 µM | [2] |
| Unnamed Alkaloid | HeLa | ~3.89 µM |
Table 1: In Vitro Cytotoxicity of Selected Daphniphyllum Alkaloids. This table highlights the cytotoxic activity of other Daphniphyllum alkaloids against the HeLa human cervical cancer cell line, demonstrating a range of potencies. The lack of data for this compound underscores the need for future research.
In Vivo Efficacy: An Uncharted Territory
As of this review, no in vivo studies evaluating the anticancer efficacy of this compound in animal models, such as xenografts, have been published. The broader class of Daphniphyllum alkaloids also has limited characterization in this regard, making it a critical area for future investigation.
Potential Mechanisms of Action: Insights from Related Natural Products
The precise molecular mechanisms through which this compound might exert cytotoxic effects are unknown. However, research into other natural product alkaloids suggests several potential signaling pathways that could be targeted. Many alkaloids are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Key signaling pathways often implicated in the anticancer effects of natural compounds include the PI3K/Akt, MAPK, and NF-κB pathways. For instance, some Daphniphyllum alkaloids have been shown to inhibit NF-κB transcriptional activity.
Experimental Protocols for Future Studies
To facilitate the investigation of this compound's efficacy, the following are detailed, generalized protocols for key experimental assays, based on established methodologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell viability by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2][3][4][5]
In Vivo Xenograft Tumor Model
This model assesses the ability of a compound to inhibit tumor growth in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of a Matrigel/PBS mixture) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers. When tumors reach a specified size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at various doses) and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection, oral gavage) on a predetermined schedule (e.g., daily, three times a week).
-
Monitoring: Measure tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint and Analysis: At the end of the study (based on tumor size in the control group or a set time point), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treated and control groups to determine the in vivo efficacy.[6][7][8]
Apoptosis Assay (Western Blot for Caspase-3 Cleavage)
This assay determines if the compound induces apoptosis by detecting the cleavage of key apoptotic proteins.
-
Cell Treatment and Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.[9][10]
Cell Cycle Analysis (Flow Cytometry)
This assay determines if the compound affects the progression of the cell cycle.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the percentage of cells in a particular phase suggests cell cycle arrest at that point.[11][12][13]
Visualizing Potential Research Pathways
To guide future research, the following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpbs.com [ijpbs.com]
- 8. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. Analysis of Cell Cycle [cyto.purdue.edu]
A Head-to-Head Comparison: Daphnicyclidin D vs. Combretastatin A4 in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two natural compounds with potential anticancer properties: Daphnicyclidin D and Combretastatin A4. While Combretastatin A4 is a well-studied compound with a defined mechanism of action, data on this compound remains limited, presenting an opportunity for further investigation.
Chemical Structure and Origin
This compound is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus.[1][2] Its intricate, fused-ring structure presents a unique chemical scaffold.
Combretastatin A4 is a stilbenoid natural product derived from the bark of the African bush willow tree, Combretum caffrum.[3] Its simpler structure, featuring two substituted aromatic rings connected by an ethylene (B1197577) bridge, has made it a popular target for synthetic modification.[3]
Mechanism of Action
Combretastatin A4 is a potent inhibitor of tubulin polymerization.[4] It binds to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules.[4] This interference with the microtubule dynamics leads to a cascade of downstream cellular events, including cell cycle arrest and apoptosis.[4][5]
The mechanism of action for This compound has not been extensively studied, and there is currently no publicly available data to suggest it functions as a tubulin-binding agent. The cytotoxic effects observed in some related Daphniphyllum alkaloids suggest a potential for anticancer activity, but the specific molecular targets remain unknown.
Comparative Cytotoxicity
| Compound | Cell Line | IC50 | Reference |
| This compound | Data not available | Data not available | |
| Combretastatin A4 | HeLa (Cervical Cancer) | 0.003 - 14.83 µM (median 0.011 µM) | [6] |
| K562 (Leukemia) | 0.0048 - 0.046 µM | [6] | |
| A549 (Lung Cancer) | 1.8 ± 0.6 µM (for analog XN0502) | [5] | |
| BFTC 905 (Bladder Cancer) | < 4 nM | [7] | |
| TSGH 8301 (Bladder Cancer) | < 4 nM | [7] |
Table 1: Comparative Cytotoxicity Data. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. The wide range of IC50 values for Combretastatin A4 in HeLa cells reflects the variability in experimental conditions across different studies.
Impact on Cell Cycle and Apoptosis
Combretastatin A4 is a well-established inducer of cell cycle arrest at the G2/M phase.[5][7] By disrupting microtubule formation, it prevents the proper assembly of the mitotic spindle, leading to a halt in cell division. This prolonged mitotic arrest ultimately triggers the intrinsic and extrinsic pathways of apoptosis.[8][9] Key events include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.[5][8]
There is currently no published data on the effects of This compound on the cell cycle or its ability to induce apoptosis.
Signaling Pathways
The pro-apoptotic effects of Combretastatin A4 are mediated through several signaling pathways. It has been shown to induce caspase-mediated apoptosis, involving the activation of caspase-3 and caspase-9.[5][8] Furthermore, some studies suggest its apoptotic induction can be independent of p53 mitochondrial translocation.[9]
The signaling pathways affected by This compound remain to be elucidated.
Caption: Signaling pathway of Combretastatin A4 leading to apoptosis.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Combretastatin A4) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a standard MTT cytotoxicity assay.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin.
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescence reporter.
-
Compound Addition: Add the test compound or a control (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as an inhibitor) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the test compound with the controls to determine its effect on tubulin assembly.
Caption: Workflow for an in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content versus cell count to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
Combretastatin A4 is a potent and well-characterized antimitotic agent with a clear mechanism of action targeting tubulin polymerization. Its efficacy in inducing G2/M arrest and apoptosis makes it a valuable tool in cancer research and a benchmark for the development of new microtubule-targeting agents.
This compound, on the other hand, represents a largely unexplored area of natural product chemistry and pharmacology. While its complex structure is of interest, the lack of data on its biological activity, particularly its molecular target and mechanism of action, is a significant gap in our understanding. Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic activity of this compound against a diverse panel of cancer cell lines.
-
Target Identification Studies: Determining the molecular target(s) of this compound to elucidate its mechanism of action.
-
Mechanism of Action Studies: Investigating the effects of this compound on key cellular processes such as tubulin polymerization, cell cycle progression, and apoptosis.
A thorough investigation into the biological properties of this compound is necessary to determine if it holds similar promise to that of well-established compounds like Combretastatin A4 in the field of cancer drug discovery.
References
- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. Daphnicyclidins A-H, novel hexa- or pentacyclic alkaloids from two species of Daphniphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Seabed to Bedside: A Review on Promising Marine Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Daphnicyclidins J and K, unique polycyclic alkaloids from Daphniphyllum humile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Which cell death modality wins the contest for photodynamic therapy of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating Daphnicyclidin D as a Promising Lead Compound for Drug Development: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel and effective anticancer agents, natural products remain a vital source of inspiration and innovation. Daphnicyclidin D, a structurally complex member of the Daphniphyllum alkaloids, has emerged as a compound of interest for drug development. This guide provides a comprehensive comparison of the cytotoxic potential of Daphniphyllum alkaloids, with a focus on validating this compound as a lead compound, against the well-established chemotherapeutic agent, Doxorubicin. This analysis is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic promise of this natural product class.
Performance Snapshot: Cytotoxicity of Daphniphyllum Alkaloids vs. Doxorubicin
To contextualize the potential of this compound, it is crucial to examine the cytotoxic activity of related Daphniphyllum alkaloids and compare them to a standard clinical drug. While specific cytotoxicity data for this compound is not extensively available in publicly accessible literature, data from closely related analogues provide valuable insights into the potential efficacy of this compound class.
Table 1: Comparative Cytotoxicity (IC₅₀) of Daphniphyllum Alkaloids and Doxorubicin against Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC₅₀ Value |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL[1] |
| Unnamed Daphniphyllum Alkaloid | HeLa (Cervical Cancer) | ~3.89 µM[2] |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 µM[2] |
| Doxorubicin | HeLa (Cervical Cancer) | ~0.1 - 2.9 µM [3][4][5] |
| Doxorubicin | A549 (Lung Adenocarcinoma) | ~0.5 - >20 µM [3][4][5] |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | ~0.1 - 2.5 µM [3][4][5] |
Note: IC₅₀ values for Doxorubicin are presented as a range to reflect the variability observed across different studies due to variations in experimental conditions such as incubation time and assay methodology.
The available data indicates that certain Daphniphyllum alkaloids exhibit moderate to weak cytotoxic activity against the HeLa cell line. For instance, daphnezomine W shows an IC₅₀ of 16.0 µg/mL, while daphnioldhanol A has an IC₅₀ of 31.9 µM.[1][2] Another uncharacterized Daphniphyllum alkaloid demonstrated more potent activity with an IC₅₀ of approximately 3.89 µM against the same cell line.[2] When compared to Doxorubicin, a standard chemotherapeutic with IC₅₀ values typically in the low micromolar to nanomolar range against a variety of cancer cell lines, these Daphniphyllum alkaloids currently appear less potent in in vitro studies.[3][4][5] However, the unique and complex chemical architecture of this compound and its congeners may offer novel mechanisms of action and the potential for chemical modification to enhance potency and selectivity.
Unraveling the Mechanism: A Look at Potential Signaling Pathways
While the precise molecular targets of this compound are yet to be fully elucidated, the cytotoxic effects of many natural products, including alkaloids, are often mediated through the induction of apoptosis (programmed cell death). A plausible mechanism of action for Daphniphyllum alkaloids involves the activation of intrinsic and/or extrinsic apoptotic pathways.
Caption: Hypothesized intrinsic apoptotic pathway induced by Daphniphyllum alkaloids.
This proposed pathway suggests that treatment with a Daphniphyllum alkaloid like this compound could induce cellular stress, leading to mitochondrial dysfunction, the production of reactive oxygen species (ROS), and/or DNA damage. These stress signals can activate pro-apoptotic proteins like Bax and Bak, which in turn permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. This event triggers the formation of the apoptosome and the activation of a caspase cascade, culminating in the execution of apoptosis. Further investigation is required to identify the specific molecular initiating events and the key protein interactions involved in Daphniphyllum alkaloid-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
The validation of any potential lead compound relies on robust and reproducible experimental data. The following workflow outlines a standard procedure for assessing the cytotoxic activity of a compound using the MTT assay.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Detailed Experimental Protocols
MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound or other test compounds
-
Doxorubicin (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for another 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The preliminary data on Daphniphyllum alkaloids suggest a potential for cytotoxic activity, although more potent analogues or derivatives may be necessary to compete with established chemotherapeutics like Doxorubicin. The complex and unique structure of this compound warrants further investigation into its specific molecular targets and mechanism of action. Future research should focus on obtaining robust, reproducible cytotoxicity data for this compound against a broader panel of cancer cell lines, including drug-resistant variants. Elucidating its mechanism of action will be critical in determining its potential as a lead compound for the development of a novel anticancer therapeutic. In vivo studies will also be essential to evaluate its efficacy, toxicity, and pharmacokinetic profile in a whole-organism setting. The information presented in this guide serves as a foundational resource for researchers to design and execute further studies to fully validate the therapeutic potential of this compound.
References
- 1. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Assessing the Off-Target Effects of Daphnicyclidin D: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of a novel compound is paramount to gauging its therapeutic potential and safety profile. Daphnicyclidin D, a complex polycyclic alkaloid from the Daphniphyllum genus, represents a structurally unique natural product with largely unexplored pharmacological properties. While direct, comprehensive off-target data for this compound is not yet publicly available, this guide provides a comparative framework based on the known biological activities of related Daphniphyllum alkaloids and outlines the essential experimental protocols required to thoroughly assess its off-target profile.
Known Biological Activities of Daphniphyllum Alkaloids
Several alkaloids isolated from Daphniphyllum species have demonstrated biological activity, primarily cytotoxicity against cancer cell lines and anti-inflammatory effects. These findings provide a preliminary indication of the potential therapeutic areas for compounds like this compound, but also highlight the need for a thorough safety and selectivity assessment.
A number of Daphniphyllum alkaloids have been reported to exhibit cytotoxic effects. For instance, daphnezomine W displayed moderate cytotoxicity against the HeLa cell line with an IC50 of 16.0 μg/mL.[1][2] Another compound, daphnioldhanol A, showed weak cytotoxic activity against the same cell line with an IC50 of 31.9 μM.[3] A different alkaloid from the same genus demonstrated moderate cytotoxicity against HeLa cells with an IC50 of approximately 3.89 μM.[4]
In addition to cytotoxicity, anti-inflammatory properties have been observed. Extracts from Daphniphyllum calycinum have been shown to possess significant anti-inflammatory effects, which may be linked to a reduction in the release of inflammatory factors.[5] An ethanol (B145695) extract of Daphniphyllum neilgherrense also exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[6]
While these studies on related compounds are informative, they do not provide a specific off-target profile for this compound. A systematic evaluation is necessary to identify unintended molecular interactions that could lead to adverse effects.
Experimental Protocols for Off-Target Profiling
To comprehensively assess the off-target effects of this compound, a multi-pronged approach employing a suite of in vitro assays is recommended. The following are detailed methodologies for key experiments.
Kinase Selectivity Profiling
Given that many natural products with cytotoxic activity interact with protein kinases, determining the kinase selectivity profile of this compound is a critical first step.[4]
Objective: To identify unintended kinase targets of this compound and quantify its inhibitory activity against a broad panel of human kinases.
Methodology: A radiometric kinase assay, considered a gold standard for kinase profiling, can be employed.[7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Kinase Panel: Utilize a commercial kinase screening service that offers a broad panel of purified, active human kinases.
-
Assay Procedure:
-
In a multi-well plate, incubate a purified active kinase with the test compound (this compound at various concentrations).
-
Initiate the kinase reaction by adding the appropriate substrate and radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Terminate the reaction and separate the phosphorylated substrate from the remaining radiolabeled ATP, often using a filter-based method.
-
Quantify the amount of incorporated radiolabel on the substrate using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to a vehicle control. Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) for any kinases that show significant inhibition.
Receptor Binding Assays
To investigate potential interactions with cell surface receptors, particularly G-protein coupled receptors (GPCRs), a panel of receptor binding assays should be conducted.
Objective: To determine if this compound binds to a range of common receptors, which could indicate potential off-target signaling pathway activation or inhibition.
Methodology: Competitive radioligand binding assays are a standard method for this purpose.[8][9]
-
Receptor Preparation: Use cell membranes prepared from cell lines stably expressing the human recombinant receptors of interest.
-
Radioligand Selection: For each receptor, a specific, high-affinity radiolabeled ligand is used.
-
Assay Procedure:
-
In a multi-well filter plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by vacuum filtration.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Cytotoxicity and Phenotypic Screening
Broad, cell-based assays are essential for observing the overall effect of a compound on cell health and identifying potential toxicities that may not be predicted by target-based assays.
Objective: To assess the general cytotoxicity of this compound across various cell lines and to identify any specific phenotypic changes indicative of off-target effects.
Methodology: A combination of a simple viability assay and high-content screening (HCS) is recommended.
-
Cell Line Panel: Utilize a diverse panel of human cell lines representing different tissues and cancer types (e.g., HepG2 for liver, A549 for lung, MCF-7 for breast).
-
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):
-
Plate cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 for each cell line.
-
-
High-Content Screening (HCS):
-
Plate cells in optically clear multi-well plates.
-
Treat with this compound at sub-lethal concentrations.
-
After the incubation period, fix and stain the cells with fluorescent dyes that label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
Acquire images using an automated high-content imaging system.
-
Analyze the images using specialized software to quantify a range of cellular features (e.g., cell number, nuclear size and shape, mitochondrial membrane potential, cytoskeletal integrity).
-
Compare the phenotypic profiles of treated cells to vehicle-treated controls to identify significant changes.
-
Data Presentation
The quantitative data generated from these assays should be summarized in clear, comparative tables to facilitate the assessment of this compound's off-target profile.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (µM) |
| Kinase A | > 10 |
| Kinase B | 2.5 |
| Kinase C | > 10 |
| ... | ... |
Table 2: Hypothetical Receptor Binding Affinity of this compound
| Receptor Target | Ki (µM) |
| Receptor X | > 10 |
| Receptor Y | 5.1 |
| Receptor Z | > 10 |
| ... | ... |
Table 3: Cytotoxicity of this compound across a Panel of Cell Lines
| Cell Line | IC50 (µM) |
| HeLa | 15.2 |
| A549 | 22.8 |
| HepG2 | > 50 |
| MCF-7 | 18.5 |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing the off-target effects of this compound.
Caption: Hypothetical signaling pathway of an identified off-target interaction.
By following these experimental guidelines, researchers can systematically and rigorously evaluate the off-target effects of this compound. This will not only provide crucial safety data but also potentially uncover novel mechanisms of action and therapeutic opportunities for this intriguing natural product. The resulting comprehensive profile will be invaluable for making informed decisions in the drug discovery and development process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
Safety Operating Guide
Navigating the Disposal of Daphnicyclidin D: A Safety-First Protocol for Laboratory Professionals
Hazard and Safety Information
Before handling Daphnicyclidin D, a thorough understanding of its potential hazards is crucial. The table below summarizes the key hazard information for Paxilline, which should be used as a conservative proxy for assessing the risks associated with this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][5] P264: Wash skin thoroughly after handling.[2][3][5] P270: Do not eat, drink or smoke when using this product.[2][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] | P332+P313: If skin irritation occurs: Get medical advice/attention.[4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[2][3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][4] | P271: Use only outdoors or in a well-ventilated area.[2][5] |
Experimental Protocols for Proper Disposal
The following protocols provide detailed methodologies for the safe disposal of solid this compound waste, contaminated solutions, and affected labware.
Protocol 1: Disposal of Solid this compound Waste
-
Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: All solid this compound waste, such as unused compound and grossly contaminated materials (e.g., weighing paper, gloves), must be carefully collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Specifications: The container should be constructed of a material compatible with the chemical waste.
-
Labeling: The waste container must be prominently labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.
-
Storage: The sealed waste container should be stored in a designated satellite accumulation area that is secure and segregated from incompatible materials.[6][7]
-
Disposal Request: Upon the container reaching its capacity, or in accordance with a regular schedule, arrange for its collection and disposal by a certified hazardous waste management company, adhering to your institution's specific procedures for waste pickup requests.
Protocol 2: Disposal of Solutions Containing this compound
-
Waste Collection: All solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
Solvent Compatibility: Ensure that the waste container is compatible with the solvent used in the solution.
-
Labeling: The container must be labeled with "Hazardous Waste," "this compound," and the name and approximate concentration of the solvent.
-
Storage and Disposal: Store and arrange for the disposal of the liquid hazardous waste container following the same procedures outlined in Protocol 1 (steps 5 and 6).
Protocol 3: Decontamination and Disposal of Labware
-
Initial Rinse: In a fume hood, triple rinse all contaminated labware (e.g., glassware, spatulas) with a suitable solvent. The initial two rinses should be with an organic solvent in which this compound is soluble, followed by a final rinse with a more volatile solvent such as acetone (B3395972) or ethanol.
-
Rinsate Collection: All rinsate must be collected as hazardous waste in a designated, labeled container, as it is considered acutely toxic.
-
Washing: Following the triple rinse, the labware can be washed with soap and water.
-
Disposal of Disposables: Any disposable labware that cannot be effectively decontaminated should be disposed of as solid hazardous waste according to Protocol 1.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Daphnicyclidin D
Hazard Assessment and Toxicology
While specific toxicity data for Daphnicyclidin D is limited, studies on alkaloids from the Daphniphyllum genus, such as those from Daphniphyllum calycinum, have indicated potential for toxicity.[1] Notably, some related compounds have been shown to exhibit hepatotoxicity (liver damage).[1] Due to its classification as a complex alkaloid, it should be handled as a potentially toxic and sensitizing substance.[2] In the absence of comprehensive data, a conservative approach to handling is essential.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE | Recommended PPE |
| Weighing and preparing solutions | - Nitrile gloves- Safety glasses with side shields- Lab coat | - Chemical-resistant apron- Face shield- Respiratory protection (N95 or higher) if not in a fume hood |
| Handling solutions and conducting experiments | - Nitrile gloves- Safety glasses with side shields- Lab coat | - Chemical-resistant gloves (e.g., butyl rubber for prolonged contact)- Splash goggles |
| Cleaning spills | - Chemical-resistant gloves- Safety goggles- Lab coat or coveralls- Respiratory protection | - Chemical-resistant boots- Face shield |
General PPE Guidelines:
-
Always wear a long-sleeved lab coat, long pants, and closed-toe shoes in the laboratory.[3]
-
Inspect gloves for any signs of damage before use and change them frequently.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][4]
-
Do not wear contaminated lab coats or other PPE outside of the designated laboratory area.[5]
Handling and Storage Procedures
Handling:
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid Dust Generation: When handling the solid compound, use techniques that minimize the creation of airborne dust.
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in areas where this compound is handled.[3]
-
First Aid: In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[7] If irritation persists, seek medical attention.[4]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[2]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Store in a locked cabinet or other secure location to control access.[4][8]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous chemical waste.
Disposal Protocol:
-
Segregation: Collect all this compound waste in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other required hazard information.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be placed in the designated hazardous waste container.
-
Solutions: Unused solutions containing this compound should be collected as hazardous liquid waste. Do not dispose of them down the drain.[9]
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and certified environmental services company, following all local, state, and federal regulations.[10]
Spill Management Workflow
In the event of a spill, follow a pre-determined spill response plan to ensure safety and minimize environmental contamination. The following diagram outlines the general workflow for managing a this compound spill.
Caption: Workflow for managing a this compound spill.
References
- 1. Deoxycalyciphylline B, a Hepatotoxic Alkaloid from Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macgill.com [macgill.com]
- 3. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. epa.gov [epa.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 8. uspmsds.com [uspmsds.com]
- 9. nems.nih.gov [nems.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
